molecular formula C6H14ClN3 B2731748 Galegine hydrochloride

Galegine hydrochloride

Cat. No.: B2731748
M. Wt: 163.65 g/mol
InChI Key: QORPDBRMGGUYRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylbut-2-en-1-yl)guanidine hydrochloride is a guanidine derivative with the synonym Galegine . This compound is characterized by a branched alkyl chain attached to the strongly basic guanidine functional group, which is known for its ability to form multiple hydrogen bonds . Guanidine and its derivatives are established tools in biochemical research. Guanidine hydrochloride is a potent protein denaturant used to study protein folding and solubilize inclusion bodies . Its mechanism is attributed to disrupting hydrogen bonds within the protein structure and solubilizing hydrophobic amino acid residues, leading to the loss of native conformation, often reversibly . In a pharmacological context, certain guanidine compounds are known to modulate neuronal excitability. For instance, some guanidine-based molecules are sigma receptor agonists, which can inhibit voltage-gated sodium channels and affect neurotransmitter release . Furthermore, the base compound of this product is approved for clinical use to manage muscle weakness in specific neurological syndromes, where it acts by enhancing the release of acetylcholine from nerve terminals . As such, 1-(3-Methylbut-2-en-1-yl)guanidine hydrochloride serves as a valuable intermediate and research chemical in various fields. Its applications span pharmaceutical research as a potential precursor for compounds with biological activity, as well as agricultural chemistry for the development of plant growth regulators or pesticides . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper storage conditions are 2-8°C in a dry and sealed environment .

Properties

IUPAC Name

2-(3-methylbut-2-enyl)guanidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3.ClH/c1-5(2)3-4-9-6(7)8;/h3H,4H2,1-2H3,(H4,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORPDBRMGGUYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN=C(N)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Galegine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the pharmacological effects of Galegine hydrochloride. Galegine, a guanidine derivative isolated from Galega officinalis, has been a foundational molecule in the development of biguanide antihyperglycemic agents like metformin.[1][2] This document synthesizes current research to elucidate its core mechanisms of action, focusing on its impact on cellular energy metabolism and related signaling pathways.

Core Mechanism of Action: AMPK Activation

The primary and most well-documented mechanism of action for this compound is the activation of AMP-activated protein kinase (AMPK).[1][3][4][5][6][7] AMPK is a crucial cellular energy sensor that, once activated, orchestrates a metabolic shift towards catabolic processes to generate ATP while inhibiting anabolic, ATP-consuming pathways.[8] Galegine has been shown to induce concentration-dependent activation of AMPK in various cell lines, including adipocytes, myotubes, and hepatocytes.[1][3][4]

The activation of AMPK by Galegine can explain many of its observed metabolic effects:

  • Enhanced Glucose Uptake: Activated AMPK promotes the translocation of glucose transporters (like GLUT4) to the cell membrane, thereby increasing glucose uptake into cells such as adipocytes and myotubes.[1][8]

  • Inhibition of Fatty Acid Synthesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[1][3] This action not only curtails lipogenesis but also promotes fatty acid oxidation.[1][3][6]

  • Regulation of Gene Expression: Galegine has been observed to down-regulate genes involved in fatty acid synthesis, including fatty acid synthase (FASN) and its upstream regulator, sterol regulatory element-binding protein (SREBP).[1][3]

  • Inhibition of Hepatic Gluconeogenesis: In the liver, AMPK activation leads to the inhibition of glucose production.[1][9]

Alternative Mechanism: Inhibition of Mitochondrial Complex IV

Recent research has proposed an additional mechanism for Galegine, similar to metformin and phenformin, involving the inhibition of mitochondrial respiratory chain Complex IV (cytochrome c oxidase).[10][11] This inhibition leads to a reduction in glycerol-derived gluconeogenesis.[10] The proposed cascade of events is as follows:

  • Galegine inhibits Complex IV activity.[10][11]

  • This leads to an indirect inhibition of mitochondrial glycerol-3-phosphate dehydrogenase (GPD2).[10][11]

  • The inhibition of GPD2 increases the cytosolic redox state (reflected by an increased lactate:pyruvate ratio).[10]

  • Ultimately, this selectively reduces the contribution of glycerol to hepatic gluconeogenesis.[10]

It is plausible that both AMPK activation and Complex IV inhibition are interconnected and contribute to the overall metabolic effects of Galegine.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro and in vivo studies on this compound.

Table 1: In Vitro Effects of this compound

Effect Cell Line(s) Concentration Range Reference(s)
AMPK ActivationH4IIE rat hepatoma, HEK293 human kidney, 3T3-L1 adipocytes, L6 myotubes≥ 10 µM[1][3][5][6]
Stimulation of Glucose Uptake3T3-L1 adipocytes, L6 myotubes50 µM - 3 mM[1][3][6]
Inhibition of Acetyl-CoA Carboxylase (ACC) Activity3T3-L1 adipocytes, L6 myotubes1 - 300 µM[1][3]
Reduction of Isoprenaline-Mediated Lipolysis3T3-L1 adipocytes1 - 300 µM[1][3][6]
Down-regulation of Lipogenic Genes (e.g., FASN, SREBP)3T3-L1 adipocytes500 µM[1][3]
Inhibition of Mitochondrial Complex IVIsolated mitochondria~100 µM[10]

Table 2: In Vivo Effects of this compound

Effect Animal Model Dosage Reference(s)
Reduction in Body WeightMice3.41 mmol/kg in feed[1]
Reduction in Blood GlucoseMice3.41 mmol/kg in feed[1]
Increased Plasma LactateRats25 mg/kg/h intraportal infusion[10]
Reduced Glycerol Contribution to GluconeogenesisRats25 mg/kg/h intraportal infusion[10]

Key Experimental Protocols

Below are detailed methodologies for experiments commonly cited in the study of this compound's mechanism of action.

1. AMPK Activity Assay

  • Cell Culture and Treatment: H4IIE, HEK293, 3T3-L1, or L6 cells are cultured to near confluence. Cells are then incubated with varying concentrations of this compound (e.g., 10 µM, 300 µM) for a specified duration (e.g., 1 to 6 hours).[1][4]

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.[12]

  • Immunoblotting: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.

  • Detection and Quantification: Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence. The ratio of p-AMPK to total AMPK is quantified to determine the extent of AMPK activation.

2. Glucose Uptake Assay

  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are differentiated into mature adipocytes, and L6 myoblasts are differentiated into myotubes.

  • Treatment: Differentiated cells are serum-starved and then incubated with this compound at various concentrations (e.g., 50 µM to 3 mM) for a defined period (e.g., 5 hours).[1][7]

  • Glucose Uptake Measurement: Cells are incubated with a solution containing radiolabeled 2-deoxy-D-[³H]glucose.

  • Lysis and Scintillation Counting: After incubation, cells are washed to remove extracellular glucose, lysed, and the radioactivity within the cells is measured using a scintillation counter to quantify glucose uptake.

3. Acetyl-CoA Carboxylase (ACC) Activity Assay

  • Cell Culture and Treatment: 3T3-L1 adipocytes or L6 myotubes are incubated with this compound (e.g., 0.3-300 µM) for 24 hours.[1]

  • Enzyme Preparation: Cell lysates are prepared, and ACC is partially purified.

  • Activity Measurement: ACC activity is measured by the incorporation of [¹⁴C]bicarbonate into an acid-stable product (malonyl-CoA). The radioactivity of the product is measured to determine enzyme activity.

4. Mitochondrial Respiration and Complex IV Activity Assay

  • Mitochondria Isolation: Mitochondria are isolated from rat liver tissue by differential centrifugation.

  • Oxygen Consumption Measurement: The rate of oxygen consumption is measured using a high-resolution respirometer. Various substrates and inhibitors are added to assess the function of different respiratory chain complexes.

  • Complex IV Activity: To measure Complex IV activity specifically, substrates that donate electrons directly to Complex IV (e.g., TMPD/ascorbate) are used in the presence of inhibitors for other complexes. The effect of different concentrations of this compound on this activity is then determined.[10]

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow for investigating the mechanism of action of this compound.

Galegine_AMPK_Pathway Galegine Galegine Hydrochloride AMPK AMPK Galegine->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits (via phosphorylation) FattyAcid_Oxid Fatty Acid Oxidation AMPK->FattyAcid_Oxid Stimulates GLUT4 GLUT4 Translocation AMPK->GLUT4 Stimulates Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits FattyAcid_Synth Fatty Acid Synthesis ACC->FattyAcid_Synth Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: AMPK signaling pathway activated by this compound.

Galegine_ComplexIV_Pathway Galegine Galegine Hydrochloride ComplexIV Mitochondrial Complex IV Galegine->ComplexIV Inhibits GPD2 Glycerol-3-Phosphate Dehydrogenase (GPD2) ComplexIV->GPD2 Indirectly Inhibits Redox_State Increased Cytosolic Redox State (Lactate/Pyruvate) GPD2->Redox_State Leads to Gluconeogenesis Glycerol-Derived Hepatic Gluconeogenesis Redox_State->Gluconeogenesis Reduces

Caption: Mitochondrial Complex IV inhibition pathway by Galegine.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture (e.g., 3T3-L1, L6, H4IIE) Treatment Galegine HCl Treatment (Dose-Response) Cell_Culture->Treatment Biochemical_Assays Biochemical Assays - AMPK Activity - Glucose Uptake - ACC Activity Treatment->Biochemical_Assays Gene_Expression Gene Expression Analysis (qPCR) Treatment->Gene_Expression Animal_Model Animal Model (e.g., Mice, Rats) Administration Galegine HCl Administration (e.g., Diet, Infusion) Animal_Model->Administration Metabolic_Phenotyping Metabolic Phenotyping - Body Weight - Blood Glucose - Plasma Metabolites Administration->Metabolic_Phenotyping Tissue_Analysis Tissue Analysis (e.g., Liver, Muscle) Administration->Tissue_Analysis

Caption: General experimental workflow for Galegine mechanism of action studies.

References

The Cellular Pharmacology of Galegine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galegine hydrochloride, a guanidine derivative originally isolated from Galega officinalis, has garnered significant scientific interest for its diverse biological activities, which closely parallel those of the widely prescribed anti-diabetic drug metformin. This technical guide provides an in-depth exploration of the cellular and molecular mechanisms of this compound in various cellular models. It summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways influenced by this compound. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of cellular biology, pharmacology, and drug development.

Introduction

Galegine, an isoprenyl guanidine, is a natural product that laid the foundation for the development of biguanide drugs like metformin.[1] Its historical use in traditional medicine for diabetes-like symptoms has prompted modern scientific investigation into its precise mechanisms of action at the cellular level.[1][2] This guide focuses on the effects of this compound in cellular models, highlighting its role in metabolic regulation and potential as a therapeutic agent.

Core Mechanism of Action: AMPK Activation

The primary mechanism underpinning the metabolic effects of galegine is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][4][5] this compound has been shown to induce a concentration-dependent activation of AMPK in a variety of cell lines, including 3T3-L1 adipocytes, L6 myotubes, H4IIE rat hepatoma cells, and HEK293 human kidney cells.[3][4][5]

The activation of AMPK by galegine is thought to be a consequence of the inhibition of the mitochondrial respiratory chain, specifically complex IV (cytochrome c oxidase).[6][7][8] This inhibition leads to an increase in the cellular ADP:ATP and AMP:ATP ratios, which in turn allosterically activates AMPK.[9]

Signaling Pathway Diagram

Galegine Galegine Hydrochloride Mitochondria Mitochondrial Respiratory Chain Galegine->Mitochondria ComplexIV Complex IV Inhibition Mitochondria->ComplexIV ADP_ATP_Ratio Increased ADP:ATP Ratio ComplexIV->ADP_ATP_Ratio AMPK AMPK Activation ADP_ATP_Ratio->AMPK Metabolic_Effects Downstream Metabolic Effects AMPK->Metabolic_Effects

Figure 1: Core mechanism of Galegine action.

Effects on Cellular Metabolism

The activation of AMPK by this compound triggers a cascade of downstream metabolic effects, primarily related to glucose and lipid metabolism.

Glucose Metabolism

Galegine stimulates insulin-independent glucose uptake in a concentration-dependent manner in both 3T3-L1 adipocytes and L6 myotubes.[3] This effect is at least partially dependent on the PI3K pathway, as it can be attenuated by inhibitors such as LY294002 and wortmannin.[3] Furthermore, galegine has been shown to inhibit hepatic gluconeogenesis derived from glycerol.[6][7]

Lipid Metabolism

In cellular models, galegine demonstrates significant effects on lipid metabolism. It inhibits isoprenaline-stimulated lipolysis in 3T3-L1 adipocytes, leading to a reduction in glycerol release.[3] Additionally, it inhibits the activity of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, in both 3T3-L1 adipocytes and L6 myotubes.[3][4] This inhibition of ACC contributes to both a decrease in fatty acid synthesis and an increase in fatty acid oxidation.[4]

Microarray analysis in 3T3-L1 adipocytes has revealed that galegine down-regulates the expression of genes involved in fatty acid synthesis, including fatty acid synthase (FASN) and its upstream regulator, sterol-regulatory-element-binding protein (SREBP).[3][4]

Signaling Pathway Diagram

Galegine Galegine Hydrochloride AMPK AMPK Activation Galegine->AMPK Glucose_Uptake Increased Glucose Uptake (GLUT4) AMPK->Glucose_Uptake Gluconeogenesis Decreased Gluconeogenesis AMPK->Gluconeogenesis ACC Acetyl-CoA Carboxylase (ACC) Inhibition AMPK->ACC Lipolysis Decreased Lipolysis AMPK->Lipolysis FAS Decreased Fatty Acid Synthesis ACC->FAS FAO Increased Fatty Acid Oxidation ACC->FAO

Figure 2: Metabolic effects of Galegine.

Cytotoxic and Apoptotic Activity in Cancer Cells

Recent studies have highlighted the potential of galegine as an anti-cancer agent, demonstrating cytotoxic and pro-apoptotic effects in human melanoma cell lines.

Cytotoxicity

Galegine induces cytotoxicity in a concentration-dependent manner in DFW and SK-MEL-5 human melanoma cells. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineIC50 (µM)Reference
DFW (Melanoma)630
SK-MEL-5 (Melanoma)3300
Induction of Apoptosis

Galegine treatment leads to a significant increase in apoptosis in melanoma cells. This is accompanied by an upregulation of the Bax/Bcl-2 gene expression ratio, indicating a shift towards a pro-apoptotic state. In SK-MEL-5 cells, an upregulation of the tumor suppressor gene p53 has also been observed.

Apoptosis Induction Pathway

Galegine Galegine Hydrochloride p53 p53 Upregulation (SK-MEL-5) Galegine->p53 Bax_Bcl2 Increased Bax/Bcl-2 Ratio Galegine->Bax_Bcl2 p53->Bax_Bcl2 Mitochondrial_Pathway Mitochondrial Apoptotic Pathway Bax_Bcl2->Mitochondrial_Pathway Apoptosis Apoptosis Mitochondrial_Pathway->Apoptosis

Figure 3: Apoptotic pathway of Galegine.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activity of this compound in cellular models.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells (e.g., DFW, SK-MEL-5) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-4 mM) for 24 hours.

  • MTT Incubation: Add MTT solution to a final concentration of 0.05% and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent, such as DMSO (150 µL), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 620 nm using a microplate reader.

Apoptosis Assay (Annexin V/FITC-PI Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentration of this compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the expression levels of specific genes.

  • RNA Extraction: Extract total RNA from treated and untreated cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • PCR Amplification: Perform real-time PCR using specific primers for the target genes (e.g., Bax, Bcl-2, p53) and a housekeeping gene for normalization (e.g., GAPDH).

  • Data Analysis: Analyze the amplification data to determine the relative gene expression levels using the comparative Ct method (ΔΔCt).

Experimental Workflow Diagram

cluster_0 Cell Culture & Treatment cluster_1 Cell Viability cluster_2 Apoptosis Analysis cluster_3 Gene Expression Cell_Culture Cell Seeding Treatment Galegine Treatment Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Annexin_PI Annexin V/PI Staining Treatment->Annexin_PI RNA_Extraction RNA Extraction Treatment->RNA_Extraction Absorbance Absorbance Reading MTT_Assay->Absorbance Flow_Cytometry Flow Cytometry Annexin_PI->Flow_Cytometry cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR cDNA_Synthesis->qRT_PCR

Figure 4: General experimental workflow.

Summary of Quantitative Data

The following tables summarize the key quantitative findings from studies on the biological activity of this compound in cellular models.

Table 1: Effects on Metabolic Parameters

ParameterCell LineConcentration RangeEffectReference
Glucose Uptake3T3-L1 adipocytes50 µM - 3 mMStimulation[3][4]
Glucose UptakeL6 myotubes50 µM - 3 mMStimulation[3][4]
Lipolysis (isoprenaline-stimulated)3T3-L1 adipocytes1 µM - 300 µMReduction[3][4]
Acetyl-CoA Carboxylase Activity3T3-L1 adipocytes1 µM - 300 µMInhibition[3][4]
Acetyl-CoA Carboxylase ActivityL6 myotubes1 µM - 300 µMInhibition[3][4]
AMPK ActivationH4IIE rat hepatoma, HEK293, 3T3-L1 adipocytes, L6 myotubes≥ 10 µMConcentration-dependent activation[3][4][5]

Table 2: Effects on Gene Expression in 3T3-L1 Adipocytes (500 µM Galegine)

GeneFunctionEffectReference
Fatty Acid Synthase (FASN)Fatty acid synthesisDown-regulation[3][4]
Sterol-Regulatory-Element-Binding Protein (SREBP)Upstream regulator of fatty acid synthesisDown-regulation[3][4]

Table 3: Cytotoxicity and Apoptosis in Human Melanoma Cells

ParameterCell LineGalegine ConcentrationObservationReference
IC50DFW630 µM-
IC50SK-MEL-53300 µM-
ApoptosisDFW-12.4% of cells in apoptotic phase
ApoptosisSK-MEL-5-41.8% of cells in apoptotic phase
Bax/Bcl-2 RatioDFW, SK-MEL-5-Upregulated
p53 Gene ExpressionSK-MEL-5-Upregulated

Conclusion

This compound exhibits a range of significant biological activities in cellular models, primarily driven by its ability to activate AMPK through the inhibition of mitochondrial complex IV. Its effects on glucose and lipid metabolism are well-documented, positioning it as a compound of interest for metabolic disorders. Furthermore, its emerging cytotoxic and pro-apoptotic effects in cancer cells suggest a potential therapeutic application in oncology. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for future research and development efforts centered on this promising natural product. Further investigations are warranted to fully elucidate its therapeutic potential and translate these cellular findings into preclinical and clinical settings.

References

The Legacy of Goat's Rue: A Technical Guide to Galegine Hydrochloride and the Discovery of Metformin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal role of galegine hydrochloride, a natural product isolated from Galega officinalis (Goat's Rue), as the chemical blueprint for the synthesis of metformin, the world's most prescribed oral hypoglycemic agent. We will explore the historical context, comparative mechanisms of action, and the experimental methodologies that underpinned this significant development in diabetology.

From Herbal Remedy to Biguanide Precursor: A Historical Perspective

The use of Galega officinalis as a traditional remedy for symptoms of diabetes mellitus dates back centuries in European folk medicine.[1] It was not until the early 20th century that the active guanidine-containing compounds within the plant were investigated for their glucose-lowering properties.[2][3] Guanidine itself proved too toxic for clinical use, leading French pharmacist Georges Tanret to isolate the less toxic alkaloid, galegine (isoamylene guanidine), in 1914.[4]

Early clinical experiences with galegine sulfate in the 1920s demonstrated its hypoglycemic effects, but issues with toxicity and the concurrent discovery of insulin led to its eventual abandonment.[1][4] However, the foundational understanding of the glucose-lowering potential of guanidine derivatives directly inspired the synthesis of biguanides, which are composed of two linked guanidine molecules.[4] This line of research, after being revisited in the 1940s during the search for antimalarial agents, ultimately led French physician Jean Sterne to investigate metformin.[3] Sterne's pioneering clinical trials in the 1950s established metformin's favorable therapeutic window, leading to its introduction in France in 1957 under the trade name Glucophage®.[4][5]

Comparative Physicochemical and Pharmacokinetic Properties

While comprehensive pharmacokinetic data for this compound is scarce in modern literature, a comparative overview highlights the advancements achieved with the development of metformin.

PropertyThis compoundMetformin Hydrochloride
Chemical Structure (CH₃)₂C=CHCH₂NHC(=NH)NH₂·HCl(CH₃)₂NC(=NH)NHC(=NH)NH₂·HCl
Molecular Formula C₆H₁₃N₃·HClC₄H₁₁N₅·HCl
Molecular Weight 163.65 g/mol 165.62 g/mol
Oral Bioavailability Data not readily available50-60%[3]
Plasma Protein Binding Data not readily availableMinimal[3]
Metabolism Data not readily availableNot metabolized by the liver[3]
Elimination Half-life Data not readily available4-8.7 hours[3]
Primary Route of Excretion Data not readily availableUnchanged in urine[3]

Mechanism of Action: A Tale of Two Guanidines

Both galegine and metformin exert their glucose-lowering effects primarily by inhibiting hepatic gluconeogenesis and enhancing peripheral glucose uptake.[6][7] Their mechanisms converge on the activation of AMP-activated protein kinase (AMPK) and the modulation of mitochondrial respiration.[8][9]

Activation of AMP-activated Protein Kinase (AMPK)

AMPK is a crucial cellular energy sensor that, when activated, switches off ATP-consuming anabolic pathways (like gluconeogenesis) and switches on ATP-producing catabolic pathways.[8] Both galegine and metformin are known to activate AMPK.[8][10] This activation is thought to occur indirectly through the inhibition of the mitochondrial respiratory chain, leading to an increase in the cellular AMP:ATP ratio.

Inhibition of Mitochondrial Respiratory Chain

Recent studies have elucidated that both galegine and metformin can inhibit Complex IV of the mitochondrial electron transport chain at clinically relevant concentrations.[7][9] This inhibition is believed to be a key upstream event leading to AMPK activation. While earlier research also pointed to the inhibition of Complex I, the effects on Complex IV are now considered a significant part of their mechanism.[7][9]

The following diagram illustrates the proposed signaling pathway for both galegine and metformin.

Signaling_Pathway cluster_cell Hepatocyte cluster_mito Mitochondrion Galegine Galegine / Metformin ComplexIV Complex IV Galegine->ComplexIV Inhibits ATP_Prod ATP Production ComplexIV->ATP_Prod e- transport AMPK AMPK ATP_Prod->AMPK Decreased ATP/ Increased AMP ratio pAMPK pAMPK (Active) AMPK->pAMPK Phosphorylation Gluconeogenesis Gluconeogenesis pAMPK->Gluconeogenesis Inhibits Glucose_Uptake Peripheral Glucose Uptake pAMPK->Glucose_Uptake Stimulates

Proposed signaling pathway of Galegine and Metformin.
Comparative Biological Activity

Obtaining precise, directly comparable quantitative data such as IC50 values for galegine from historical or modern literature is challenging. The following table summarizes available information on the biological activities of both compounds.

Biological ActivityGalegineMetformin
AMPK Activation Activates AMPK in a concentration-dependent manner, starting at concentrations of 10 µM and above in various cell lines.[8][10]Activates AMPK, with an EC50 for Complex I inhibition (an upstream event) of approximately 5 mM in isolated mitochondria.[11]
Mitochondrial Complex IV Inhibition Dose-dependently reduces Complex IV activity, with significant inhibition observed at 100 µM.[7][9]Reduces Complex IV activity, with significant inhibition observed at 200 µM.[7]
Glucose Uptake in 3T3-L1 Adipocytes Stimulates glucose uptake in a concentration-dependent manner (50 µM - 3 mM).[8]Less effective and less potent than galegine and phenformin in stimulating glucose uptake in 3T3-L1 adipocytes.[8]
Acetyl-CoA Carboxylase (ACC) Inhibition Produces a concentration-dependent reduction in ACC activity in 3T3-L1 adipocytes (0.3–30 µM).[8]Known to inhibit ACC activity secondary to AMPK activation.
In Vivo Hypoglycemic Effect Reduced blood glucose in mice (3.2±0.4 mmol/L vs. control 6.0±0.5 mmol/L) when administered in feed (3.41 mmol/kg).[8]Standard clinical dose effectively reduces blood glucose in type 2 diabetes patients.[12]

Experimental Protocols

This section provides an overview of the methodologies for key experiments related to the discovery and characterization of galegine and metformin.

Extraction and Purification of Galegine from Galega officinalis

The following protocol is a generalized procedure based on modern chromatographic techniques.

Galegine_Extraction start Start: Dried Galega officinalis plant material extraction Aqueous Extraction (Water, 24h at room temp) start->extraction filtration1 Filtration (Whatman No. 41 filter paper) extraction->filtration1 evaporation1 Solvent Evaporation (50-60°C) filtration1->evaporation1 ethanolic_extraction Ethanolic Extraction (96% Ethanol) evaporation1->ethanolic_extraction filtration2 Filtration ethanolic_extraction->filtration2 evaporation2 Solvent Evaporation (60-70°C) filtration2->evaporation2 column_prep Column Chromatography Preparation (Dissolve extract in chloroform, adsorb onto silica gel) evaporation2->column_prep column_chrom Silica Gel Column Chromatography (Elution with a gradient of hexane, chloroform, and methanol) column_prep->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection tlc_analysis TLC Analysis (Identification of galegine-containing fractions) fraction_collection->tlc_analysis purification Further Purification (e.g., Molecularly Imprinted Polymer) tlc_analysis->purification end End: Purified Galegine purification->end

Workflow for Galegine extraction and purification.

Detailed Methodology:

  • Extraction: 5g of powdered, dried Galega officinalis is suspended in 50 mL of distilled water and agitated on a shaker for 24 hours at room temperature.[2]

  • Filtration and Concentration: The aqueous extract is filtered, and the solvent is evaporated at 50-60°C. The resulting residue is then extracted with 25 mL of 96% ethanol, filtered again, and the solvent evaporated at 60-70°C.[2]

  • Column Chromatography: The crude extract is dissolved in chloroform and adsorbed onto silica gel. This is then loaded onto a silica gel column. Elution is performed using a solvent gradient, starting with non-polar solvents like hexane and gradually increasing polarity with chloroform and methanol.[2][13]

  • Fraction Analysis and Purification: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing galegine. Fractions containing the target compound are pooled and can be subjected to further purification steps.[2][13]

Synthesis of Metformin Hydrochloride

The industrial synthesis of metformin hydrochloride is a one-pot reaction between dimethylamine hydrochloride and 2-cyanoguanidine.

Reaction:

(CH₃)₂NH·HCl + H₂NC(=NH)NHCN → (CH₃)₂NC(=NH)NHC(=NH)NH₂·HCl

Generalized Protocol:

  • Reaction Setup: Equimolar amounts of dimethylamine hydrochloride and 2-cyanoguanidine are heated together.

  • Reaction Conditions: The reaction is typically carried out by heating the mixture.

  • Purification: The resulting metformin hydrochloride is then purified, often through recrystallization.

In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

This assay measures the ability of a compound to stimulate the uptake of glucose into fat cells.

Methodology:

  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes.

  • Treatment: Differentiated adipocytes are treated with varying concentrations of the test compound (e.g., galegine or metformin) for a specified period.

  • Glucose Uptake Measurement: A labeled glucose analog (e.g., 2-deoxy-[³H]D-glucose) is added to the cells. After an incubation period, the cells are lysed, and the amount of intracellular radioactivity is measured using a scintillation counter. This is proportional to the rate of glucose uptake.

Historical Context: Jean Sterne's 1957 Clinical Evaluation of Metformin

Details of the exact protocol used by Jean Sterne in his seminal 1957 publication are not extensively documented in modern accessible literature. However, based on the scientific context of the era, we can infer the general approach.

  • Patient Population: The studies likely involved patients with what was then termed "maturity-onset diabetes," which corresponds to today's type 2 diabetes.[5]

  • Blood Glucose Measurement: In the 1950s, blood glucose was not as easily measured as it is today. The primary method for monitoring glycemic control was through urine glucose testing, often using reagent tablets that changed color to indicate the amount of sugar in the urine.[4] Direct blood glucose measurements were available but were more complex laboratory procedures than the convenient strips and meters of later decades.[1][6]

  • Study Design: The trials were likely observational, with metformin administered to patients, and changes in their symptoms and urine glucose levels were recorded. Sterne noted that metformin was effective in lowering blood glucose without causing hypoglycemia, a significant advantage over other available treatments like sulfonylureas.[5]

Conclusion: From a Toxic Plant to a Cornerstone of Diabetes Therapy

The journey from the traditional use of Galega officinalis to the global use of metformin is a compelling example of natural product-inspired drug discovery. Galegine, despite its own therapeutic limitations due to toxicity, provided the essential chemical scaffold and biological proof-of-concept that paved the way for the development of a safer and more effective biguanide. The continued investigation into the mechanisms of these compounds, particularly their effects on mitochondrial function and AMPK signaling, underscores the enduring legacy of this humble plant in the management of type 2 diabetes. This in-depth understanding of the historical and scientific lineage of metformin provides valuable insights for researchers and drug development professionals in the ongoing quest for novel therapeutics.

References

Investigating the Weight Loss Properties of Galegine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Galegine (isoamylene guanidine), a natural product isolated from Galega officinalis, has emerged as a compound of significant interest for its metabolic regulatory properties, including weight reduction. Historically, the guanidine compounds from this plant provided the chemical foundation for the development of biguanide drugs like metformin.[1][2][3] This technical guide synthesizes the preclinical evidence for the weight loss effects of galegine, focusing on its primary mechanism of action through the activation of AMP-activated protein kinase (AMPK). We present quantitative data from key in vivo and in vitro studies, detail relevant experimental methodologies, and provide visual representations of the core signaling pathway and experimental workflows to support future research and development in this area.

Introduction

Obesity remains a global health crisis, driving a substantial need for novel therapeutic agents that can effectively and safely manage body weight. Natural products have historically been a rich source of pharmacological leads. Galegine, an active ingredient from Galega officinalis (Goat's Rue), is one such compound.[2][4] For centuries, G. officinalis was used in traditional medicine to treat symptoms of diabetes, which ultimately led to the development of metformin, a cornerstone in modern diabetes therapy.[2][3]

Recent investigations have refocused on galegine itself, revealing its potential as an anti-obesity agent.[2][4] Studies in murine models have demonstrated that galegine administration leads to a significant reduction in body weight and fat mass.[4][5] This weight loss effect appears to be, at least in part, independent of appetite suppression, pointing towards a direct influence on metabolic pathways.[1][2][6] This guide provides a detailed examination of the molecular mechanisms and preclinical data supporting the role of galegine in weight management.

Mechanism of Action: AMPK-Mediated Metabolic Reprogramming

The primary mechanism underlying galegine's metabolic effects is the robust activation of AMP-activated protein kinase (AMPK).[1][4][6] AMPK acts as a master energy sensor within cells. Its activation triggers a metabolic switch from anabolic processes that consume ATP (like fatty acid synthesis) to catabolic processes that generate ATP (like fatty acid oxidation).[7]

Galegine has been shown to produce a concentration-dependent activation of AMPK across various cell lines, including hepatocytes, adipocytes, and myotubes.[1][2][6] The activation of AMPK by galegine orchestrates several downstream effects that collectively contribute to a weight-loss phenotype:

  • Inhibition of Fatty Acid Synthesis: Activated AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. This action reduces the cell's ability to create new fatty acids.[1][6]

  • Stimulation of Fatty Acid Oxidation: The inhibition of ACC also leads to decreased levels of malonyl-CoA. Since malonyl-CoA is an allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), its reduction allows for increased transport of fatty acids into the mitochondria for β-oxidation.

  • Enhanced Glucose Uptake: Galegine stimulates glucose uptake in both adipocytes and muscle cells, an effect that can be explained by AMPK activation.[1][6]

  • Transcriptional Regulation: Galegine has been observed to down-regulate the expression of key lipogenic genes, including Fatty Acid Synthase (FAS) and its upstream regulator, Sterol Regulatory Element-Binding Protein (SREBP).[1][6]

The following diagram illustrates the central role of AMPK in mediating the effects of galegine.

Galegine_AMPK_Pathway Galegine Galegine AMPK AMPK (Energy Sensor) Galegine->AMPK ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits (P) FAS_SREBP FAS & SREBP Gene Expression AMPK->FAS_SREBP Down-regulates GlucoseUptake Glucose Uptake (Adipocytes, Myotubes) AMPK->GlucoseUptake Stimulates MalonylCoA Malonyl-CoA ACC->MalonylCoA Produces FattyAcid_Syn Fatty Acid Synthesis MalonylCoA->FattyAcid_Syn Leads to CPT1 CPT1 MalonylCoA->CPT1 FattyAcid_Ox Fatty Acid Oxidation CPT1->FattyAcid_Ox Enables

Caption: Galegine activates AMPK, leading to inhibition of fat synthesis and promotion of fat oxidation.

Preclinical Data for Weight Loss

In Vivo Efficacy

Studies using normal and genetically obese (ob/ob) mice have confirmed the weight-reducing effects of galegine's plant source, Galega officinalis.[5] Galegine itself, when administered in the diet, reduces body weight gain.[6] A key finding from pair-feeding experiments is that the weight loss is not solely due to a reduction in food intake, indicating a direct metabolic effect.[1][2][6] Post-mortem examinations of mice treated with galega revealed a significant reduction in body fat.[5]

Table 1: Summary of In Vivo Study Parameters and Outcomes
Parameter Description
Animal Model Normal and genetically obese (ob/ob) mice.
Administration Galegine mixed into standard feed.
Dosage 600 mg kg⁻¹ feed (approx. daily dose of 0.5 mmol kg⁻¹ body weight).[6]
Primary Outcome Significant reduction in body weight compared to control groups.[5][6]
Secondary Outcome Reduction in serum glucose.[5] Striking absence of body fat upon post-mortem examination.[5]
Key Finding Weight loss is partially independent of reduced food intake.[1][6]
In Vitro Mechanistic Data

Cell-based assays have been crucial in elucidating the molecular mechanisms of galegine. These studies demonstrate a direct effect on cellular energy metabolism pathways.

Table 2: Summary of In Vitro Experimental Data
Experiment Cell Lines
AMPK Activation H4IIE (Hepatoma), HEK293 (Kidney), 3T3-L1 (Adipocytes), L6 (Myotubes)
Glucose Uptake 3T3-L1 Adipocytes, L6 Myotubes
ACC Activity 3T3-L1 Adipocytes, L6 Myotubes
Lipolysis 3T3-L1 Adipocytes
Gene Expression 3T3-L1 Adipocytes

Experimental Protocols

Detailed and reproducible methodologies are essential for validating and extending these findings. Below are overviews of the key experimental protocols employed in the study of galegine.

Animal Feeding Study

This protocol is designed to assess the long-term impact of dietary galegine on body weight and food intake in a preclinical model.

Animal_Study_Workflow Start Start: Acclimatization (e.g., 7 days) Group Group Allocation (Control vs. Galegine) Start->Group Treatment Treatment Phase (e.g., 28 days) - Control Diet - Galegine Diet (600 mg/kg feed) Group->Treatment PairFeed Pair-Feeding Sub-Group (Control animals fed same amount as Galegine group consumed) Group->PairFeed Optional arm Monitor Daily Monitoring - Body Weight - Food & Water Intake Treatment->Monitor Endpoint Endpoint Measurements - Final Body Weight - Blood Collection (Glucose) - Tissue Harvesting (Fat pads) Monitor->Endpoint PairFeed->Monitor Analysis Data Analysis (Statistical Comparison) Endpoint->Analysis

Caption: Workflow for an in vivo mouse study investigating the effects of dietary galegine.

Methodology Overview:

  • Animal Models: Male BALB/c or genetically obese (ob/ob) mice are commonly used.

  • Acclimatization: Animals are housed under standard conditions (12h light/dark cycle, controlled temperature) and allowed to acclimatize for at least one week.

  • Diet Formulation: Galegine hydrochloride is homogeneously mixed into powdered standard laboratory chow at the target concentration (e.g., 600 mg/kg). The control diet is identical but lacks galegine.

  • Treatment and Monitoring: Animals are provided with their respective diets and water ad libitum. Body weight and food consumption are recorded daily.

  • Pair-Feeding Arm: To distinguish between effects from reduced appetite versus direct metabolic action, a pair-fed control group is included. This group receives the control diet in the exact amount consumed by the galegine-treated group on the previous day.

In Vitro AMPK Activation Assay

This protocol determines the direct effect of galegine on the activity of AMPK in cultured cells.

Methodology Overview:

  • Cell Culture: Relevant cell lines (e.g., 3T3-L1 adipocytes, L6 myotubes) are cultured to appropriate confluency or differentiation state.

  • Compound Treatment: Cells are incubated with varying concentrations of this compound (e.g., 10 µM to 300 µM) for a specified time (e.g., 1 hour). A vehicle control (e.g., PBS or DMSO) is run in parallel.

  • Cell Lysis: After incubation, cells are washed with cold PBS and lysed using a buffer that preserves protein phosphorylation states (containing phosphatase and protease inhibitors).

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.

  • Western Blotting:

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated AMPK (p-AMPK) at a key activation site (e.g., Thr172).

    • Following washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate.

  • Normalization and Analysis: The membrane is stripped and re-probed with an antibody for total AMPK to normalize the p-AMPK signal. The ratio of p-AMPK to total AMPK is calculated to determine the extent of activation relative to the control.

Conclusion and Future Directions

The preclinical evidence strongly supports the weight loss properties of this compound, driven primarily by the activation of the central metabolic regulator, AMPK.[1][6] This mechanism, which promotes fatty acid oxidation while inhibiting lipogenesis, is highly relevant for obesity therapeutics. The ability of galegine to reduce body weight and fat mass, partially independent of food intake, makes it a compelling candidate for further development.[2][6]

Future research should focus on:

  • Pharmacokinetics and Bioavailability: Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies are necessary to optimize dosing and delivery.

  • Long-term Safety and Toxicology: Comprehensive toxicology studies are required to ensure a favorable safety profile for chronic administration.[4]

  • Translational Studies: Investigating the effects of galegine in higher-order animal models and eventually in human clinical trials is the critical next step to validate its therapeutic potential for treating obesity and related metabolic disorders.

References

The Isolation of Galegine from Galega officinalis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the natural sourcing, extraction, and purification of the potent bioactive compound galegine from its primary botanical source, Galega officinalis. This guide is intended for researchers, scientists, and professionals in drug development, providing detailed methodologies and quantitative data to support further investigation and application.

Introduction: Galegine and its Botanical Source

Galegine (isoamylene guanidine) is a guanidine alkaloid of significant interest due to its blood glucose-lowering properties, which laid the foundation for the development of the widely used anti-diabetic drug, metformin. The primary and most well-documented natural source of galegine is Galega officinalis L., commonly known as goat's rue. This herbaceous perennial, belonging to the Fabaceae family, is native to the Middle East but has been naturalized across Europe, Western Asia, and parts of North America.[1] Historically, Galega officinalis has been used in traditional medicine for its diuretic and diaphoretic properties, and more notably, for managing symptoms now associated with diabetes mellitus.

The concentration of galegine within Galega officinalis is not uniform and varies significantly depending on the plant part and its phenological stage. This variation is a critical consideration for optimizing harvesting and extraction processes to achieve the highest possible yield of the target compound.

Quantitative Analysis of Galegine in Galega officinalis

The distribution of galegine in the aerial parts of Galega officinalis has been quantified in several studies. The reproductive tissues consistently show the highest concentrations of the alkaloid. The following tables summarize the quantitative data on galegine content in different plant parts and the yields obtained with various extraction solvents.

Table 1: Galegine Concentration in Different Parts of Galega officinalis

Plant PartAverage Galegine Concentration (mg/g of dry weight)
Reproductive Tissues (Flowers, Pods)7.0[2]
Leaves4.0[2]
Stems1.0[2]

Table 2: Influence of Extraction Solvent on Galegine Yield from Galega officinalis

Solvent SystemExtraction Yield (%)Galegine Content (µg/g of sample)
Water28.0517.40[3]
Acetone-Water (90:10)Not specifiedNot specified
Acetone-Water (70:30)Not specifiedNot specified
Ethanol-Water (20:80)Not specifiedNot specified

Experimental Protocols for the Isolation and Purification of Galegine

The isolation of galegine from Galega officinalis involves a multi-step process encompassing extraction, purification, and identification. The following protocols are detailed methodologies synthesized from various scientific sources.

Extraction of Galegine from Plant Material

The initial step involves the extraction of crude galegine from the dried and powdered plant material. Water and hydroalcoholic solutions are effective solvents for this purpose.

Protocol 3.1.1: Aqueous Extraction

  • Plant Material Preparation: Dry the aerial parts of Galega officinalis at room temperature and grind them into a fine powder.

  • Maceration: Suspend the powdered plant material in distilled water at a specified ratio (e.g., 1:10 w/v).

  • Extraction: Stir the mixture at room temperature for a designated period (e.g., 24 hours) to facilitate the dissolution of galegine and other water-soluble compounds.

  • Filtration: Separate the solid plant material from the aqueous extract by filtration, for example, using Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude aqueous extract.

Protocol 3.1.2: Hydroalcoholic Extraction

  • Plant Material Preparation: Use finely powdered, dried aerial parts of Galega officinalis.

  • Solvent Selection: Prepare an 80% ethanol-water solution.

  • Extraction: Macerate the plant powder in the hydroalcoholic solution at a ratio of 1:8 (w/v). Agitate the mixture on a shaker for 48-72 hours.

  • Filtration: Filter the mixture through a Buchner funnel with Whatman No. 1 filter paper.

  • Re-extraction: Add 75% ethanol to the remaining plant material and shake for an additional 12 hours to maximize the extraction of residual alkaloids.

  • Concentration: Combine the filtrates and concentrate them using a rotary evaporator to yield the crude hydroalcoholic extract.

Purification of Galegine

The crude extract contains a complex mixture of compounds, necessitating further purification to isolate galegine. Column chromatography is a primary technique employed for this purpose.

Protocol 3.2.1: Column Chromatography

  • Stationary Phase: Use silica gel as the stationary phase packed into a glass column.

  • Sample Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

  • Column Loading: Carefully load the silica gel with the adsorbed sample onto the top of the prepared column.

  • Elution: Begin elution with a non-polar solvent such as hexane. Gradually increase the polarity of the mobile phase by introducing more polar solvents like chloroform, ethyl acetate, and methanol in a stepwise or gradient manner. For example, a gradient of chloroform-methanol can be used, starting with 100% chloroform and incrementally increasing the methanol concentration.

  • Fraction Collection: Collect the eluate in fractions of a specific volume (e.g., 15 mL).

  • Monitoring: Monitor the fractions for the presence of galegine using Thin-Layer Chromatography (TLC).

Identification and Analysis of Galegine

Protocol 3.3.1: Thin-Layer Chromatography (TLC)

  • Stationary Phase: Use silica gel 60 F254 TLC plates.

  • Mobile Phase: A suitable solvent system for the separation of galegine is a mixture of chloroform, methanol, and water, often with the addition of an acid to improve spot shape. A reported mobile phase is chloroform:methanol:water (6.5:3.5:1.0 v/v/v).[2]

  • Sample Application: Spot the collected fractions and a galegine standard onto the TLC plate.

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Visualize the separated compounds under UV light (254 nm). For specific detection of guanidine compounds like galegine, a derivatizing agent such as Sakaguchi reagent can be used, which imparts a reddish-orange color to the galegine spot.[2]

  • Identification: Compare the retention factor (Rf) of the spots in the fractions to that of the galegine standard.

Protocol 3.3.2: High-Performance Liquid Chromatography (HPLC) for Quantification

For precise quantification of galegine, a validated HPLC method is required.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.5) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 234 nm.

  • Quantification: Create a calibration curve using a certified galegine standard to determine the concentration of galegine in the purified fractions and original extracts.

Visualized Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for the isolation and analysis of galegine.

Galegine_Extraction_Workflow Plant_Material Galega officinalis (Dried, Powdered) Solvent_Extraction Solvent Extraction (Aqueous or Hydroalcoholic) Plant_Material->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Galegine Extract Concentration->Crude_Extract

Caption: Workflow for the extraction of crude galegine.

Galegine_Purification_Workflow Crude_Extract Crude Galegine Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis for Galegine Fraction_Collection->TLC_Analysis Galegine_Fractions Galegine-Containing Fractions TLC_Analysis->Galegine_Fractions Further_Purification Further Purification/Analysis (e.g., HPLC) Galegine_Fractions->Further_Purification

Caption: Purification workflow for isolating galegine.

Conclusion

This technical guide provides a comprehensive overview of the natural sources and methodologies for the isolation of galegine from Galega officinalis. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers to undertake the extraction, purification, and analysis of this important bioactive compound. The variability of galegine content within the plant underscores the importance of careful selection of plant material and optimization of extraction parameters to maximize yields. The described chromatographic techniques are robust methods for achieving high-purity galegine suitable for further pharmacological and drug development studies.

References

Early studies on the therapeutic potential of Galegine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Early Therapeutic Potential of Galegine

Introduction

Galegine, a guanidine alkaloid isolated from the plant Galega officinalis (Goat's Rue), represents a foundational molecule in the history of oral antidiabetic therapies.[1][2][3] For centuries, Galega officinalis was used in traditional medicine to alleviate symptoms now associated with diabetes mellitus.[2][3] Early scientific investigations in the late 19th and early 20th centuries identified guanidine as a potent hypoglycemic agent within the plant, but its clinical use was hampered by significant toxicity.[1][2][3] This led to the isolation of galegine, a less toxic guanidine derivative, which became the subject of intensive preclinical and early clinical evaluation.[1] These pioneering studies not only elucidated the metabolic effects of galegine but also provided the pharmacological and chemical basis for the subsequent development of the biguanide class of drugs, most notably metformin, which is now a first-line therapy for type 2 diabetes.[1][2][4] This document provides a detailed technical overview of the seminal research into galegine's therapeutic potential, focusing on its metabolic actions, experimental protocols, and underlying mechanisms of action.

Preclinical Investigations

Early preclinical research on galegine utilized a range of in vivo and in vitro models to characterize its metabolic effects. These studies were crucial in demonstrating its potential for glucose lowering and weight management.

In Vivo Animal Studies

Experiments in various animal models established galegine's effects on body weight, food intake, and blood glucose. Studies in mice showed that galegine administered in the diet led to a significant reduction in body weight.[5][6] Importantly, pair-feeding studies indicated that this effect was at least partially independent of the observed reduction in food intake, suggesting a direct metabolic action.[5][6] In addition to its effects on weight, galegine demonstrated significant glucose-lowering properties in rats, rabbits, and dogs.[1][7]

Table 1: Summary of In Vivo Effects of Galegine in Animal Models

Parameter Animal Model Galegine Administration Key Results Reference
Body Weight Male BALB/c Mice 3.41 mmol/kg in feed Significant reduction in body weight over 11 days, independent of food intake. [5]
Blood Glucose Male BALB/c Mice 3.41 mmol/kg in feed Reduced from 6.0±0.5 mmol/L (control) to 3.2±0.4 mmol/L. [5]
Hepatic Gluconeogenesis Sprague-Dawley Rats 25 mg/kg-h intraportal infusion Significantly reduced the fractional contribution of glycerol to gluconeogenesis. [7]
Blood Glucose Rabbits ~380 mg/kg (Oral/Subcutaneous) Induced hypoglycemic crises and death in some animals; responses were variable. [1]

| Blood Glucose | Dogs | 4 mg/kg (as galegine sulphate) | Transient hyperglycemia followed by a sustained reduction in blood sugar of ≥40% over 11-12 hours. |[1] |

Experimental Protocol: In Vivo Body Weight and Glucose Study in Mice
  • Animal Model: Male BALB/c mice.[5]

  • Housing: Standard housing conditions with a 12-hour light/dark cycle.[7]

  • Acclimatization: Animals are acclimatized to the facility and diet for a period before the experiment.

  • Treatment Groups:

    • Control Group: Fed a standard diet.

    • Galegine Group: Fed a standard diet incorporating galegine at a concentration of 3.41 mmol/kg of feed.[5]

    • Pair-Fed Group: Fed the standard diet in amounts equal to that consumed by the galegine-treated mice on the previous day.[5]

  • Procedure:

    • Body weight and food intake for all groups are recorded daily for the duration of the study (e.g., 11 days).[5]

    • At the end of the treatment period, blood samples are collected for glucose measurement.

    • Blood glucose is measured using a standard glucometer.[5]

  • Data Analysis: Statistical analysis, such as a two-way analysis of variance (ANOVA), is used to compare differences in body weight, food intake, and blood glucose levels between the groups.[5]

In Vitro Cellular Studies

In vitro studies using various cell lines were instrumental in dissecting the molecular mechanisms behind galegine's metabolic effects. These experiments revealed that galegine directly influences glucose uptake, lipid metabolism, and key cellular signaling pathways.

A primary mechanism identified was the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5][6] Galegine was shown to produce a concentration-dependent activation of AMPK in multiple cell lines, including H4IIE rat hepatoma cells, HEK293 human kidney cells, 3T3-L1 adipocytes, and L6 myotubes.[5][6] This activation of AMPK can explain many of galegine's downstream effects.[4][5][6]

Key In Vitro Effects:

  • Stimulation of Glucose Uptake: Galegine (50 µM-3 mM) stimulated insulin-independent glucose uptake in both 3T3-L1 adipocytes and L6 myotubes.[5][6] This effect was found to be sensitive to PI3 kinase inhibitors (wortmannin and LY294002), suggesting some involvement of this pathway.[5]

  • Inhibition of Lipolysis and Lipogenesis: In 3T3-L1 adipocytes, galegine (1–300 µM) inhibited isoprenaline-stimulated lipolysis.[5][6] It also inhibited the activity of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, in both adipocytes and myotubes.[5][6]

  • Down-regulation of Gene Expression: At a concentration of 500 µM, galegine down-regulated the expression of genes involved in fatty acid synthesis, including fatty acid synthase (FASN) and its upstream regulator, sterol-regulatory element-binding protein (SREBP).[5][6]

  • Inhibition of Mitochondrial Respiration: More recent mechanistic studies have shown that galegine, along with metformin and phenformin, inhibits complex IV (cytochrome c oxidase) of the mitochondrial electron transport chain.[7] This leads to the subsequent inhibition of mitochondrial glycerol-3-phosphate dehydrogenase (GPD2), an enzyme crucial for the entry of glycerol into the gluconeogenic pathway.[2][7]

Table 2: Summary of In Vitro Effects of Galegine on Cellular Metabolism

Cellular Process Cell Line(s) Galegine Concentration Key Quantitative Results Reference
AMPK Activation 3T3-L1 Adipocytes, L6 Myotubes, H4IIE Hepatoma, HEK293 Kidney ≥ 10 µM Concentration-dependent activation of AMPK. [5][6]
Glucose Uptake 3T3-L1 Adipocytes, L6 Myotubes 50 µM - 3 mM Concentration-dependent stimulation of glucose uptake. [5][6]
ACC Activity 3T3-L1 Adipocytes 0.3 - 30 µM Concentration-dependent reduction in ACC activity. [5]
ACC Activity L6 Myotubes ≥ 30 µM Significant reduction in ACC activity. [5]
Lipolysis 3T3-L1 Adipocytes 1 - 300 µM Reduction in isoprenaline-mediated lipolysis. [5][6]
Gene Expression 3T3-L1 Adipocytes 500 µM (24h) Down-regulation of FASN and SREBP. [5][6]

| Mitochondrial Respiration | Isolated Rat Mitochondria | N/A | Inhibited glycerol-3-phosphate (G3P)-stimulated respiration. |[7] |

Experimental Protocol: In Vitro Glucose Uptake Assay
  • Cell Lines: Differentiated 3T3-L1 adipocytes or L6 myotubes.[5]

  • Reagents:

    • Cell culture medium (e.g., DMEM).

    • Galegine stock solution.

    • Krebs-Ringer-HEPES (KRH) buffer.

    • 2-deoxy-D-[³H]glucose or other labeled glucose analog.

    • Cytochalasin B (for non-specific uptake control).

  • Procedure:

    • Cell Seeding and Differentiation: Plate cells in appropriate multi-well plates and differentiate them into adipocytes or myotubes according to standard protocols.

    • Pre-treatment: Incubate the differentiated cells with varying concentrations of galegine (e.g., 10 µM to 3 mM) for a specified period (e.g., 5 hours) in serum-free medium.[5]

    • Glucose Uptake:

      • Wash the cells with KRH buffer.

      • Add KRH buffer containing the labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) with or without galegine.

      • Incubate for a short period (e.g., 10-15 minutes) to measure the initial rate of uptake.

    • Termination: Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.

    • Lysis and Measurement: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

    • Normalization: Normalize the data to the total protein content in each well.

  • Data Analysis: Calculate the rate of glucose uptake for each condition and express it as a fold change relative to the untreated control.

Early Human Studies

The preclinical findings prompted cautious exploration of galegine in humans. Müller and Reinwein conducted early clinical experiments with galegine sulphate.[1] Their work involved initial dose-ranging in healthy individuals, followed by studies in patients with diabetes.

Table 3: Summary of Early Human Studies with Galegine Sulphate

Subject(s) Galegine Administration Key Results Reference
Healthy Individual (Self-administration) Single dose of 109 mg Mild hypoglycemic effect observed over 25 hours. [1]

| Patients with Diabetes | Dose-ranging | Marked hypoglycemic effect observed, both with and without a prior high-fat meal. |[1] |

These early human trials, while limited by modern standards, confirmed the glucose-lowering effect of galegine observed in animal models and provided the crucial proof-of-concept for the therapeutic utility of guanidine-derived compounds in diabetes.

Mechanisms of Action and Signaling Pathways

The collective evidence from early studies points to a multi-faceted mechanism of action for galegine, primarily centered on the activation of AMPK and the modulation of mitochondrial function.

AMPK-Dependent Signaling

Activation of AMPK by galegine triggers a cascade of metabolic changes that contribute to its therapeutic effects.[4][5] Activated AMPK phosphorylates and inactivates ACC, which reduces fatty acid synthesis and promotes fatty acid oxidation.[5] It also suppresses the expression of lipogenic genes like FASN via SREBP.[5][6] Furthermore, AMPK activation is linked to enhanced glucose uptake into muscle and fat cells.[5]

Galegine_AMPK_Pathway Galegine Galegine AMPK AMPK Galegine->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits SREBP SREBP AMPK->SREBP Inhibits FattyAcid_Ox Fatty Acid Oxidation AMPK->FattyAcid_Ox Promotes Glucose_Uptake Glucose Uptake (Muscle, Adipocytes) AMPK->Glucose_Uptake Promotes FattyAcid_Synth Fatty Acid Synthesis ACC->FattyAcid_Synth Promotes SREBP->FattyAcid_Synth Promotes

Caption: Galegine activates the AMPK signaling pathway.
Mitochondrial Mechanism

A more direct molecular mechanism involves the inhibition of the mitochondrial electron transport chain. Galegine inhibits Complex IV, which in turn impairs the function of GPD2.[7] This selective inhibition reduces the conversion of glycerol-3-phosphate to dihydroxyacetone phosphate, thereby decreasing the contribution of glycerol to hepatic gluconeogenesis and lowering glucose production by the liver.[7]

Galegine_Mitochondrial_Pathway cluster_mito Mitochondrion ETC Electron Transport Chain ComplexIV Complex IV GPD2 GPD2 ComplexIV->GPD2 Required for Activity DHAP DHAP GPD2->DHAP G3P Glycerol-3-Phosphate G3P->GPD2 Gluconeogenesis Hepatic Gluconeogenesis DHAP->Gluconeogenesis Galegine Galegine Galegine->ComplexIV Inhibits

Caption: Galegine's inhibitory effect on mitochondrial respiration.
Experimental Workflow Visualization

The process for evaluating the metabolic impact of compounds like galegine in vitro follows a structured workflow, from cell preparation to final data analysis.

Experimental_Workflow A 1. Cell Culture (e.g., 3T3-L1 preadipocytes) B 2. Differentiation (into mature adipocytes) A->B C 3. Pre-treatment (Incubate with Galegine) B->C D 4. Glucose Uptake Assay (Add labeled glucose) C->D E 5. Cell Lysis & Scintillation Counting D->E F 6. Data Normalization (to protein content) E->F G 7. Statistical Analysis F->G

Caption: Workflow for an in vitro glucose uptake experiment.

Conclusion

The early studies on galegine were a landmark in diabetology. They successfully translated a centuries-old herbal remedy into a scientifically validated therapeutic lead. The research demonstrated that galegine reduces body weight and lowers blood glucose through multifaceted mechanisms, including the activation of the critical energy sensor AMPK and the inhibition of mitochondrial gluconeogenic pathways.[5][7] While galegine itself was ultimately deemed too toxic for widespread clinical use, the knowledge gained from its investigation directly paved the way for the synthesis and development of metformin, a safer and effective biguanide that has become a cornerstone of modern diabetes management.[1][2] These foundational studies remain a powerful example of how natural products can provide invaluable tools and templates for drug discovery.

References

Toxicological Profile of Galegine Hydrochloride in Early Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galegine, a guanidine derivative isolated from Galega officinalis (Goat's Rue), was the subject of early 20th-century research for its glucose-lowering properties. This interest ultimately led to the development of the biguanide class of antidiabetic drugs, including metformin. However, the clinical use of galegine itself was hampered by its inherent toxicity. This technical guide provides a comprehensive overview of the toxicological profile of galegine and its salts as documented in early research. Due to the historical nature of the available literature, much of the data pertains to galegine base or galegine sulfate, as specific studies on the hydrochloride salt are scarce in early publications.

Acute Toxicity

Early studies investigating the acute toxicity of galegine were conducted in various animal models, primarily mice and rabbits. These studies aimed to determine the lethal dose and characterize the signs of acute poisoning.

Quantitative Data

The following table summarizes the available quantitative data on the acute toxicity of galegine. It is important to note the different forms of galegine used in these studies.

CompoundSpeciesRoute of AdministrationLD50 (Median Lethal Dose)Lowest Lethal DoseReference
GalegineMouseIntraperitoneal54.75 mg/kg41 mg/kg[1]
Galegine SulphateMouseNot Specified77.5 mg/kg (average lethal dose)-(Cited in[2])
Galega officinalis (plant suspension)RatOral> 5 g/kg-[2][3]
Experimental Protocols

Acute Toxicity of Galegine in Mice [1]

  • Test Substance: Galegine (purity = 99.2%) dissolved in distilled water.

  • Animal Model: Kunming mice of both sexes, 10-12 weeks old, weighing 25-30 g.

  • Grouping: Five groups of 10 mice each (5 males and 5 females).

  • Dosing: Graded doses of galegine (32.8, 40.96, 51.5, 64, and 80 mg/kg body weight) were administered by intraperitoneal injection. The geometric proportion between doses was 1.25.

  • Observation: Detailed clinical observations were made for all mice throughout the 24-hour study period. The number of dead mice in each group was recorded every 24 hours.

  • Data Analysis: The median lethal dose (LD50) was calculated using Karber's method.

Acute Toxicity of Galega officinalis in Rats [3]

  • Test Substance: Suspension of the aerial parts of Galega officinalis.

  • Animal Model: Wistar rats.

  • Grouping: Animals were divided into different groups.

  • Dosing: Four different single doses of the plant suspension were administered orally.

  • Observation: Animals were kept under observation for 14 days for any signs of toxicity and mortality.

Clinical Signs of Acute Toxicity

Following the administration of lethal doses of galegine, the following clinical signs were observed in mice: prostration, tremors, abdominal breathing, paralysis of the hind limbs, and cyanosis. Death typically occurred within 18 hours of administration[1]. In sheep administered toxic doses of Verbesina encelioides, which also contains galegine, signs of compromised respiratory function, including shallow, rapid respiration and frothy exudate from the nares, were observed[4].

Subchronic Toxicity

Subchronic toxicity studies provide insights into the effects of repeated exposure to a substance over a longer period. Early research on galegine and Galega officinalis identified target organs and established no-observed-adverse-effect levels (NOAEL) in some instances.

Quantitative Data
CompoundSpeciesRoute of AdministrationDoseDurationObserved EffectsNOAELReference
GalegineMouseOral (in feed)600 mg/kg feed (approx. 0.5 mmol/kg/day)28 daysNo toxicity observed.600 mg/kg feed[5]
Galega officinalisRatOral (in diet)0%, 0.15%, 1.5%, 3% (w/w)90 daysIncreased serum cholesterol, CPK, LDH, and bilirubin. Decreased calcium, albumin, hematocrit, WBC, and platelets. Sinusoidal congestion in the liver and alveolar hemorrhage.-[3]
Experimental Protocols

28-Day Oral Toxicity Study of Galegine in Mice [5]

  • Test Substance: Galegine incorporated into the feed.

  • Animal Model: Mice.

  • Dosing: Galegine was administered at a concentration of 3.41 mmol/kg of feed (equivalent to 600 mg/kg of feed), resulting in an approximate daily dose of 0.5 mmol of galegine per kg of body weight.

  • Duration: 28 days.

  • Parameters Monitored: While the specific parameters were not detailed in the summary, the study concluded "no toxicity" at this dose.

90-Day Oral Toxicity Study of Galega officinalis in Rats [3]

  • Test Substance: Diet containing aerial parts of Galega officinalis.

  • Animal Model: 48 Wistar rats, divided into four groups.

  • Dosing: The diet contained 0% (control), 0.15%, 1.5%, and 3% (w/w) of Galega officinalis.

  • Duration: 90 days.

  • Parameters Monitored:

    • Hematology: Hematocrit, white blood cell (WBC) count, platelet count.

    • Clinical Chemistry: Serum levels of cholesterol, creatine phosphokinase (CPK), lactate dehydrogenase (LDH), total and conjugated bilirubin, calcium, and albumin.

    • Histopathology: Microscopic examination of the liver and lungs.

Mechanism of Toxicity and Signaling Pathways

Early research primarily focused on the physiological effects of galegine. More recent studies have elucidated some of the molecular mechanisms underlying its action, which are relevant to both its therapeutic and toxic effects. The primary mechanism identified is the activation of AMP-activated protein kinase (AMPK).

AMPK Activation

Galegine has been shown to activate AMPK in various cell lines, including 3T3-L1 adipocytes, L6 myotubes, H4IIE rat hepatoma cells, and HEK293 human kidney cells[5]. Activation of AMPK can explain many of the metabolic effects of galegine, such as enhanced glucose uptake and inhibition of acetyl-CoA carboxylase, which in turn inhibits fatty acid synthesis and stimulates fatty acid oxidation[5].

AMPK_Activation_by_Galegine cluster_cell Cell Galegine Galegine Hydrochloride AMPK AMPK Galegine->AMPK Activates Cell_Membrane ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Stimulates Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Fatty_Acid_Oxidation Fatty Acid Oxidation ACC->Fatty_Acid_Oxidation Inhibits

Caption: Galegine hydrochloride activates AMPK, leading to metabolic changes.

Experimental Protocols for In Vitro Assays

AMPK Activation Assay (Western Blot)

This protocol is a general guide based on standard Western blotting procedures for detecting protein phosphorylation.

  • Cell Culture and Treatment:

    • Culture cells (e.g., H4IIE, 3T3-L1, L6) to 80-90% confluency.

    • Treat cells with desired concentrations of this compound for specified time periods.

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and collect the lysate.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) detection reagent and visualize using an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total AMPK.

Glucose Uptake Assay (2-Deoxyglucose Method) in 3T3-L1 Adipocytes

This protocol is a generalized procedure for measuring glucose uptake.

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes to confluence.

    • Differentiate preadipocytes into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

  • Assay Procedure:

    • Serum-starve the differentiated adipocytes for 2-4 hours in serum-free DMEM.

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with or without this compound in KRH buffer for a specified time.

    • Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose and unlabeled 2-deoxy-D-glucose.

    • Incubate for 5-10 minutes at 37°C.

    • Terminate the uptake by washing the cells rapidly three times with ice-cold PBS.

    • Lyse the cells with 0.1 M NaOH.

    • Measure the radioactivity in the cell lysates using a scintillation counter.

    • Determine the protein concentration of the lysates to normalize the glucose uptake values.

Lipolysis Assay (Glycerol Release) in 3T3-L1 Adipocytes

This is a general protocol for assessing lipolysis by measuring the release of glycerol into the medium.

  • Cell Culture and Differentiation:

    • Differentiate 3T3-L1 preadipocytes into mature adipocytes as described above.

  • Assay Procedure:

    • Wash the differentiated adipocytes with PBS.

    • Incubate the cells in a basal medium (e.g., DMEM with 2% fatty acid-free BSA) containing various concentrations of this compound, with or without a lipolytic agent like isoproterenol.

    • Incubate for a specified time (e.g., 1-3 hours) at 37°C.

    • Collect the incubation medium.

    • Measure the glycerol concentration in the medium using a commercial glycerol assay kit, which is typically a colorimetric or fluorometric assay based on the enzymatic conversion of glycerol.

    • Normalize the glycerol release to the total protein content of the cells in each well.

Target Organ Toxicity

Based on early research with the whole plant Galega officinalis, the primary target organs for toxicity in rats were identified as the liver and lungs[3].

  • Liver: Histopathological examination revealed sinusoidal congestion[3].

  • Lungs: Alveolar hemorrhage was observed[3].

It is important to exercise caution when extrapolating these findings to pure galegine, as other compounds within the plant extract could contribute to the observed toxicity.

Conclusion

The early toxicological research on galegine and its source plant, Galega officinalis, reveals a compound with a narrow therapeutic index. The acute toxicity data, although limited and variable depending on the salt form and route of administration, indicate significant toxicity. Subchronic studies with the whole plant suggest that the liver and lungs are potential target organs. The primary mechanism of action, both for its therapeutic and potentially toxic effects, appears to be the activation of AMPK. The lack of detailed toxicological data specifically for this compound in early literature highlights a significant knowledge gap. Modern, standardized toxicological studies would be necessary to fully characterize the safety profile of this compound for any potential therapeutic application.

Experimental_Workflow_Toxicology cluster_acute Acute Toxicity Assessment cluster_subchronic Subchronic Toxicity Assessment Animal_Model_Acute Animal Model (e.g., Mice, Rats) Dosing_Acute Single Graded Doses (e.g., IP, Oral) Animal_Model_Acute->Dosing_Acute Observation_Acute Observation (24h - 14d) - Clinical Signs - Mortality Dosing_Acute->Observation_Acute Endpoint_Acute LD50 Calculation Observation_Acute->Endpoint_Acute Animal_Model_Subchronic Animal Model (e.g., Rats) Dosing_Subchronic Repeated Dosing in Diet/Feed (28 - 90 days) Animal_Model_Subchronic->Dosing_Subchronic Monitoring_Subchronic In-life Monitoring - Body Weight - Food Consumption Dosing_Subchronic->Monitoring_Subchronic Analysis_Subchronic Terminal Analysis - Hematology - Clinical Chemistry - Histopathology Monitoring_Subchronic->Analysis_Subchronic Endpoint_Subchronic NOAEL Determination Target Organ Identification Analysis_Subchronic->Endpoint_Subchronic

Caption: General workflow for in vivo toxicology studies of galegine.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Galegine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis and subsequent purification of galegine hydrochloride (N-(3-methyl-2-butenyl)guanidine hydrochloride). Galegine, a guanidine alkaloid originally isolated from Galega officinalis, is a precursor to the widely used antidiabetic drug metformin. This guide outlines a laboratory-scale synthesis, comprehensive purification procedures including recrystallization and column chromatography, and analytical methods for purity assessment.

Chemical Synthesis of Galegine

The synthesis of galegine can be achieved through the guanidinylation of 3-methyl-2-buten-1-amine. A common method involves the reaction of the amine with cyanamide under acidic conditions.[1]

Materials and Reagents
  • 3-methyl-2-buten-1-amine

  • Cyanamide

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Experimental Protocol: Synthesis of Galegine Free Base
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-2-buten-1-amine (1.0 eq) in ethanol.

  • Slowly add an aqueous solution of cyanamide (1.2 eq) to the flask.

  • Acidify the reaction mixture to a pH of approximately 4-5 by the dropwise addition of concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in deionized water and basify to a pH > 12 with a concentrated NaOH solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the diethyl ether under reduced pressure to yield crude galegine free base as an oil.

Experimental Protocol: Formation of this compound
  • Dissolve the crude galegine free base in a minimal amount of absolute ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of concentrated HCl in ethanol dropwise while stirring until the pH is acidic (pH ~1-2).

  • A white precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

  • The crude this compound can then be further purified.

Purification of this compound

Two primary methods for the purification of this compound are recrystallization and column chromatography.

Purification by Recrystallization

Recrystallization is an effective method for purifying crystalline solids. For guanidinium salts, adjusting the pH to be acidic can improve crystallization.[2]

2.1.1 Experimental Protocol

  • Dissolve the crude this compound in a minimum amount of hot solvent (e.g., ethanol, methanol, or a water/ethanol mixture) at 60-70°C.[2]

  • If using a solvent mixture, dissolve in the solvent in which it is more soluble and then add the anti-solvent until turbidity is observed.

  • Adjust the pH of the solution to 1-3.5 by adding a few drops of concentrated HCl.[2]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least one hour to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain pure this compound.

Purification by Column Chromatography

Column chromatography is useful for separating galegine from impurities with different polarities.[3][4]

2.2.1 Experimental Protocol

  • Prepare a silica gel slurry in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Load the sample onto the top of the silica gel column.

  • Begin elution with a non-polar mobile phase (e.g., 100% n-hexane) and gradually increase the polarity by adding solvents such as ethyl acetate, chloroform, and finally methanol.[3][4] A suggested gradient is provided in the data table below.

  • Collect fractions and analyze them by TLC to identify those containing pure galegine.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

  • If the free base is isolated, convert it back to the hydrochloride salt as described in section 1.3.

Analytical Methods for Purity Assessment

Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to monitor reaction progress and assess the purity of column fractions.

3.1.1 Experimental Protocol

  • Spot a small amount of the dissolved sample onto a silica gel TLC plate.

  • Develop the plate in a chamber containing a suitable mobile phase, such as Chloroform:Methanol:Ethyl Acetate:Acetic Acid (4:3:0.5:0.5 v/v/v/v).[3]

  • After development, dry the plate and visualize the spots.

  • Visualization can be achieved under UV light at 254 nm, where UV-active compounds appear as dark spots on a fluorescent background.[3][5] Staining with a permanganate solution can also be used for compounds with double bonds.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a more quantitative assessment of purity.

3.2.1 Experimental Protocol

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A mixture of water and methanol.[3] The exact ratio can be optimized, for example, Methanol:Water (70:30).

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 25°C.[6]

  • Injection Volume: 20 µL.[6]

  • Detection: UV detector at a wavelength of 290 nm.[3]

  • Prepare a standard solution of this compound for comparison of retention time and for quantitative analysis. A retention time of approximately 3.06 minutes has been reported under similar conditions.[3]

Data Presentation

Table 1: Summary of Quantitative Data for Synthesis and Purification
ParameterValueNotes
Synthesis
3-methyl-2-buten-1-amine (Reactant 1)1.0 eq
Cyanamide (Reactant 2)1.2 eq
Reaction Time4-6 hoursMonitor by TLC
Reflux Temperature~65-78°CDependent on ethanol
Expected Yield (Crude)70-85%
Recrystallization
Solvent SystemEthanol/WaterOther solvents may be used
Solution pH1-3.5[2]
Cooling Time> 1 hour
Expected Recovery80-95%
Column Chromatography
Stationary PhaseSilica Gel
Elution Gradientn-Hexane -> Ethyl Acetate -> Chloroform -> Methanol[3][4]
Fraction Volume15 mL[3]
HPLC Analysis
Column TypeC18[3]
Mobile PhaseMethanol:Water (70:30)[3]
Flow Rate1.0 mL/min[6]
Detection Wavelength290 nm[3]

Visualizations

Workflow for Synthesis and Purification of this compound

Galegine_Synthesis_Workflow Figure 1: Overall Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_salt_formation Salt Formation cluster_purification Purification cluster_analysis Analysis & Final Product start Reactants: 3-methyl-2-buten-1-amine + Cyanamide reaction Guanidinylation Reaction (Reflux in Ethanol, acidic pH) start->reaction workup Aqueous Workup (Basification & Extraction) reaction->workup free_base Crude Galegine (Free Base) workup->free_base hcl_addition Addition of HCl in Ethanol free_base->hcl_addition crude_hcl Crude Galegine HCl (Precipitate) hcl_addition->crude_hcl purification_choice Purification Method crude_hcl->purification_choice recrystallization Recrystallization purification_choice->recrystallization column_chrom Column Chromatography purification_choice->column_chrom analysis Purity Analysis (TLC, HPLC) recrystallization->analysis column_chrom->analysis final_product Pure this compound analysis->final_product

Caption: Overall Workflow for this compound Synthesis and Purification.

References

Application Notes and Protocols for the Quantification of Galegine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Galegine hydrochloride in various samples. The protocols described herein are based on established analytical techniques and are intended to serve as a comprehensive guide for researchers in academic and industrial settings.

Introduction

Galegine (isoamylene guanidine) is a guanidine derivative found in plants of the Galega genus, most notably Galega officinalis (Goat's Rue). It is of significant interest due to its glucose-lowering properties, which historically led to the development of biguanide oral hypoglycemic agents like metformin. Accurate and precise quantification of Galegine is crucial for pharmacokinetic studies, herbal medicine standardization, and toxicological assessments. This document outlines validated analytical methods for the determination of this compound.

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity, especially in complex biological matrices.

  • UV-Visible Spectrophotometry as a simpler, more accessible method for bulk drug and formulation analysis.

A summary of the quantitative performance of these methods is presented in the table below for easy comparison.

Quantitative Data Summary

ParameterHPLC-UVLC-MS/MSUV-Vis SpectrophotometryPolarography
Linearity Range 5 - 150 mg/L[1]10 - 1000 ng/mL2 - 10 µg/mL5 - 25 mg/L
Correlation Coefficient (R²) > 0.999[1]> 0.99> 0.999Not Reported
Limit of Detection (LOD) Not Reported< 10 ng/mLNot Reported4.101 µg/mL[2]
Limit of Quantification (LOQ) Not Reported10 ng/mLNot Reported12.427 µg/mL[2]
Accuracy (% Recovery) Not Reported88.14 - 113.05%98 - 102%Not Reported
Precision (%RSD) < 2%< 10%< 2%1.199%[2]
Sample Type Plant Extracts, Bulk DrugPlasma, Biological FluidsBulk Drug, FormulationsPlant Extracts

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of Galegine in plant extracts and pharmaceutical formulations.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound reference standard

  • Ortho-phosphoric acid

Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol and water (e.g., 90:10, v/v) with pH adjusted to 3.5 using ortho-phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 20 µL

Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.

  • Perform serial dilutions to prepare working standard solutions in the desired concentration range (e.g., 5-150 µg/mL).

Sample Preparation (from Galega officinalis leaves):

  • Dry the plant leaves at room temperature for 30 days.

  • Grind 5 g of the dried leaves into a fine powder.

  • Extract the powder with 50 mL of distilled water for 24 hours on a shaker at room temperature.[1]

  • Filter the extract through Whatman No. 41 filter paper.[1]

  • For a more concentrated extract, evaporate the solvent at 50-60 °C. The extract can also be prepared using 96% ethanol.[1]

  • Prior to injection, filter the final extract through a 0.45 µm syringe filter.

Method Validation Parameters:

  • Linearity: Assessed by injecting a series of standard solutions and plotting the peak area against concentration. A correlation coefficient (R²) of >0.99 is desirable.

  • Precision: Determined by repeated injections of the same standard solution (repeatability) and by analyzing samples on different days with different analysts (intermediate precision). The relative standard deviation (%RSD) should typically be less than 2%.

  • Accuracy: Evaluated by spiking a blank matrix with a known amount of Galegine standard and calculating the percentage recovery.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for quantifying Galegine in complex biological matrices such as plasma.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 analytical column (e.g., 50 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled Galegine or a structurally similar compound.

Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase: An isocratic or gradient elution using a mixture of 0.1% formic acid in water and acetonitrile. A typical isocratic mobile phase could be acetonitrile: 0.1% formic acid (60:40, v/v).

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Galegine: The specific precursor and product ions for Galegine need to be determined by direct infusion of a standard solution into the mass spectrometer. As a guanidine-containing compound, it is expected to readily form a protonated molecule [M+H]⁺.

    • Internal Standard: MRM transitions for the chosen IS should also be optimized.

  • Analysis Time: Typically within 5 minutes.

Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or water.

  • Prepare working standard solutions by serial dilution in the appropriate matrix (e.g., drug-free plasma) to construct a calibration curve (e.g., 10-1000 ng/mL).

Sample Preparation (from human plasma):

  • To 100 µL of plasma sample, add the internal standard.

  • Precipitate proteins by adding a precipitating agent like acetonitrile or trichloroacetic acid.

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for analysis.

  • Alternatively, a liquid-liquid extraction or solid-phase extraction (SPE) can be employed for cleaner samples and lower limits of quantification.

Method Validation Parameters:

  • Linearity: A calibration curve should be prepared in the same matrix as the samples to be analyzed.

  • Selectivity: Assessed by analyzing blank matrix samples to ensure no interference at the retention time of Galegine and the IS.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by the sample matrix.

  • Stability: Freeze-thaw stability, short-term and long-term stability of the analyte in the matrix should be assessed.

UV-Visible Spectrophotometric Method

This is a simple and cost-effective method for the quantification of Galegine in bulk drug and simple pharmaceutical formulations.

Instrumentation:

  • UV-Visible Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

Reagents and Materials:

  • Methanol (spectroscopic grade) or a suitable buffer solution

  • This compound reference standard

Methodology:

  • Determination of λmax:

    • Prepare a standard solution of this compound in the chosen solvent (e.g., 10 µg/mL).

    • Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For compounds structurally similar to metformin, a λmax around 235 nm might be expected.

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound in the chosen solvent (e.g., 2-10 µg/mL).

    • Measure the absorbance of each solution at the determined λmax.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Prepare the sample solution by dissolving a known amount of the bulk drug or formulation in the solvent to obtain a concentration within the linear range of the calibration curve.

    • Measure the absorbance of the sample solution at the λmax.

    • Calculate the concentration of Galegine in the sample using the regression equation from the calibration curve.

Method Validation Parameters:

  • Linearity: The method should be linear over a defined concentration range with a correlation coefficient (R²) close to 1.

  • Accuracy: Determined by the recovery of a known amount of standard added to a sample.

  • Precision: Assessed by repeated measurements of the same sample.

Visualizations

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification start Plant Material / Formulation extraction Extraction (e.g., with water or ethanol) start->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC System (C18 Column, UV Detector) filtration->hplc data_acq Data Acquisition hplc->data_acq quantification Peak Integration & Quantification (vs. Calibration Curve) data_acq->quantification result Report Concentration quantification->result

Caption: General workflow for this compound quantification by HPLC.

Experimental_Workflow_LCMSMS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification start Biological Fluid (e.g., Plasma) is_add Addition of Internal Standard start->is_add extraction Protein Precipitation / LLE / SPE is_add->extraction centrifugation Centrifugation extraction->centrifugation lcms LC-MS/MS System (C18 Column, ESI-MS/MS) centrifugation->lcms Supernatant Injection data_acq MRM Data Acquisition lcms->data_acq quantification Peak Integration & Ratio Calculation (Analyte/IS vs. Calibration Curve) data_acq->quantification result Report Concentration quantification->result

Caption: General workflow for this compound quantification by LC-MS/MS.

References

Application Notes and Protocols: Utilizing Galegine Hydrochloride in Glucose Uptake Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galegine hydrochloride, a guanidine alkaloid originally isolated from Galega officinalis, has garnered significant interest in metabolic research due to its structural similarity to the widely prescribed anti-diabetic drug, metformin.[1] Like metformin, galegine has been shown to exert hypoglycemic effects, making it a valuable tool for investigating glucose metabolism and developing novel therapeutic agents for metabolic disorders.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in glucose uptake assays, a fundamental technique for assessing cellular glucose metabolism.

Galegine stimulates glucose uptake in various cell types, including adipocytes and skeletal muscle cells, primarily through the activation of AMP-activated protein kinase (AMPK).[1][3] AMPK is a crucial energy sensor that, once activated, initiates a cascade of events to restore cellular energy balance, including the enhancement of glucose transport into cells.[4][5] This is partly achieved by promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, facilitating insulin-independent glucose uptake.[4]

Mechanism of Action of Galegine in Glucose Uptake

Galegine's primary mechanism for stimulating glucose uptake involves the activation of AMPK.[1][3] This activation can, in turn, lead to several downstream effects that culminate in increased cellular glucose transport. The proposed signaling pathway is as follows:

  • AMPK Activation: Galegine treatment leads to a concentration-dependent activation of AMPK in various cell lines, including 3T3-L1 adipocytes and L6 myotubes.[3]

  • GLUT4 Translocation: Activated AMPK is known to promote the movement of GLUT4-containing vesicles from intracellular stores to the cell surface.[4] This increases the number of glucose transporters at the plasma membrane, enhancing the cell's capacity for glucose uptake.

  • PI3K Pathway Involvement: Studies have shown that the effect of galegine on glucose uptake can be attenuated by inhibitors of phosphatidylinositol 3-kinase (PI3K), such as LY294002 and wortmannin.[3] This suggests a potential cross-talk or involvement of the PI3K pathway in galegine-mediated glucose uptake.

Galegine_Signaling_Pathway Galegine Galegine hydrochloride AMPK AMPK Activation Galegine->AMPK PI3K PI3K Pathway Galegine->PI3K GLUT4_translocation GLUT4 Translocation AMPK->GLUT4_translocation PI3K->GLUT4_translocation Glucose_Uptake Increased Glucose Uptake GLUT4_translocation->Glucose_Uptake

Caption: Proposed signaling pathway for Galegine-induced glucose uptake.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on glucose uptake in common cell lines used in metabolic research.

Table 1: Effect of Galegine on Glucose Uptake in 3T3-L1 Adipocytes [3]

Galegine Concentration (µM)Incubation TimeObserved Effect on Glucose Uptake
50 - 30005 hoursConcentration-dependent stimulation

Table 2: Effect of Galegine on Glucose Uptake in L6 Myotubes [3]

Galegine Concentration (µM)Incubation TimeObserved Effect on Glucose Uptake
1 - 10005 hoursConcentration-dependent stimulation

Experimental Protocols

Protocol 1: 2-Deoxyglucose (2-DG) Uptake Assay in 3T3-L1 Adipocytes or L6 Myotubes

This protocol is designed to measure glucose uptake by quantifying the uptake of a radiolabeled or fluorescent glucose analog, 2-deoxyglucose.

Materials:

  • Differentiated 3T3-L1 adipocytes or L6 myotubes (seeded in 12- or 24-well plates)

  • This compound stock solution (in a suitable solvent, e.g., water or DMSO)

  • Krebs-Ringer-HEPES (KRH) buffer (or other suitable glucose-free buffer)

  • 2-Deoxy-[³H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Insulin (positive control)

  • Cytochalasin B (inhibitor control)

  • Cell lysis buffer

  • Scintillation cocktail (for radioactive assays) or fluorescence plate reader

Experimental Workflow:

Glucose_Uptake_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_uptake Glucose Uptake cluster_measurement Measurement A Seed and differentiate 3T3-L1 or L6 cells B Serum starve cells (e.g., 2-4 hours) A->B C Pre-incubate with Galegine (or controls) in KRH buffer B->C D Add 2-Deoxy-[³H]-glucose or 2-NBDG C->D E Incubate for a short period (e.g., 5-10 minutes) D->E F Wash cells with ice-cold PBS to stop uptake E->F G Lyse cells F->G H Measure radioactivity or fluorescence G->H

Caption: General workflow for a glucose uptake assay.

Procedure:

  • Cell Culture and Differentiation: Culture and differentiate 3T3-L1 pre-adipocytes or L6 myoblasts to their respective mature phenotypes according to standard protocols.

  • Serum Starvation: Prior to the assay, serum-starve the differentiated cells for 2-4 hours in a serum-free medium to reduce basal glucose uptake.

  • Pre-treatment with Galegine:

    • Wash the cells twice with pre-warmed glucose-free KRH buffer.

    • Add KRH buffer containing the desired concentrations of this compound (e.g., 1 µM to 3 mM).[3] Include wells for basal (no treatment), positive control (e.g., 100 nM insulin), and inhibitor control (e.g., galegine + cytochalasin B).

    • Incubate the cells for the desired period (e.g., 1 to 5 hours).[3]

  • Glucose Uptake:

    • Initiate glucose uptake by adding KRH buffer containing 2-deoxy-[³H]-glucose or a fluorescent glucose analog.

    • Incubate for a short period, typically 5-10 minutes, at 37°C.

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the glucose-containing buffer and washing the cells three times with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis and Measurement:

    • Lyse the cells using a suitable lysis buffer (e.g., 0.1% SDS).

    • For radioactive assays, transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • For fluorescent assays, measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize the glucose uptake data to the protein concentration of each well to account for variations in cell number. Express the results as a fold change relative to the basal glucose uptake.

Protocol 2: Non-Radioactive Bioluminescent Glucose Uptake Assay

This protocol utilizes a commercially available kit, such as the Glucose Uptake-Glo™ Assay (Promega), which measures the amount of 2-deoxyglucose-6-phosphate (2DG6P) that accumulates in cells.[6][7]

Materials:

  • Differentiated 3T3-L1 adipocytes or L6 myotubes (seeded in a 96-well plate)

  • This compound stock solution

  • Glucose Uptake-Glo™ Assay Kit (containing 2DG, Stop Buffer, Neutralization Buffer, and Detection Reagent)[6][7]

  • Luminometer

Procedure:

  • Cell Culture and Serum Starvation: Follow steps 1 and 2 from Protocol 1.

  • Pre-treatment with Galegine: Follow step 3 from Protocol 1.

  • Initiation of Glucose Uptake: Add 2-deoxyglucose (2DG) from the kit to the cells and incubate for approximately 10-15 minutes at 37°C.

  • Termination and Lysis:

    • Add the Stop Buffer to terminate the uptake and lyse the cells.[6][7]

    • Add the Neutralization Buffer.[6][7]

  • Detection:

    • Add the 2DG6P Detection Reagent, which contains glucose-6-phosphate dehydrogenase (G6PDH) and NADP+. G6PDH oxidizes the accumulated 2DG6P, leading to the reduction of NADP+ to NADPH.[6][7]

    • The kit's luciferase system then uses NADPH to generate a luminescent signal that is proportional to the amount of 2DG6P.[7]

  • Measurement: Measure the luminescence using a plate-based luminometer.

  • Data Analysis: Similar to Protocol 1, normalize the data and express it as a fold change relative to the basal control.

Concluding Remarks

This compound serves as a valuable pharmacological tool for studying the mechanisms of glucose uptake. The provided protocols offer robust methods for assessing the effects of galegine in relevant cell models. Researchers should optimize assay conditions, such as cell density, incubation times, and galegine concentrations, for their specific experimental setup. The use of appropriate positive and negative controls is crucial for the accurate interpretation of results. These studies will contribute to a deeper understanding of the molecular pathways regulating glucose metabolism and may aid in the discovery of new therapeutic targets for metabolic diseases.

References

Experimental Design for In Vivo Studies with Galegine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galegine hydrochloride, a guanidine derivative originally isolated from Galega officinalis, has garnered significant interest in metabolic research due to its structural similarity to metformin and its demonstrated effects on glucose metabolism and body weight.[1][2][3] This document provides detailed application notes and experimental protocols for designing and conducting in vivo studies to evaluate the efficacy and mechanism of action of this compound. The protocols outlined below are intended to serve as a comprehensive guide for researchers in academic and industrial settings.

Mechanism of Action

This compound primarily exerts its metabolic effects through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Activation of AMPK by Galegine has been observed in various cell lines, including adipocytes, myotubes, and hepatocytes.[1] This activation leads to a cascade of downstream events that collectively contribute to its anti-hyperglycemic and weight-reducing properties.

The key downstream effects of Galegine-mediated AMPK activation include:

  • Enhanced Glucose Uptake: Increased translocation of glucose transporter 4 (GLUT4) to the plasma membrane in muscle and fat cells, facilitating glucose uptake from the bloodstream.[2][4]

  • Inhibition of Hepatic Gluconeogenesis: Suppression of glucose production in the liver.[1]

  • Modulation of Lipid Metabolism: Inhibition of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, and downregulation of genes involved in lipogenesis, such as fatty acid synthase (FASN) and sterol-regulatory element-binding protein (SREBP).[1][2] This dual action helps to reduce fat storage and promote fatty acid oxidation.

Preclinical In Vivo Models

The selection of an appropriate animal model is critical for the successful evaluation of this compound. Both healthy and disease models can be utilized to investigate its pharmacodynamic and pharmacokinetic properties.

Healthy Animal Models

Studies in healthy, lean mice, such as BALB/c, can be used to assess the baseline effects of this compound on body weight, food intake, and glucose homeostasis in a non-diabetic state.[1]

Disease Models: Streptozotocin (STZ)-Induced Diabetes

A widely used and well-characterized model for type 1 diabetes is the streptozotocin (STZ)-induced diabetic mouse.[5] STZ is a cytotoxic agent that selectively destroys pancreatic β-cells, leading to insulin deficiency and hyperglycemia. This model is suitable for evaluating the insulin-independent effects of this compound on glucose control. Both high-dose and multiple low-dose STZ induction protocols can be employed.

Experimental Protocols

The following are detailed protocols for key in vivo experiments to assess the efficacy of this compound.

Protocol 1: Induction of Diabetes with Streptozotocin (STZ) - High-Dose Method

Objective: To induce a state of hyperglycemia in mice that mimics type 1 diabetes.

Materials:

  • Streptozotocin (STZ)

  • Sterile 0.1 M sodium citrate buffer (pH 4.5), ice-cold

  • Male mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old

  • Glucose meter and test strips

  • Insulin syringes (28-30 gauge)

Procedure:

  • Fast the mice for 4-6 hours prior to STZ injection, with free access to water.

  • Prepare the STZ solution immediately before use by dissolving it in ice-cold sodium citrate buffer to a final concentration of 20 mg/mL. Protect the solution from light.

  • Weigh each mouse and calculate the required dose of STZ. A single intraperitoneal (IP) injection of 150-200 mg/kg body weight is typically used.

  • Administer the STZ solution via IP injection.

  • Return the mice to their cages with free access to food and water. To prevent potential hypoglycemia in the initial hours after STZ injection, provide a 10% sucrose solution in the drinking water for the first 24 hours.

  • Monitor blood glucose levels 48-72 hours post-injection and then weekly. Mice with non-fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for subsequent experiments.

Protocol 2: Evaluation of this compound in STZ-Induced Diabetic Mice

Objective: To assess the effect of this compound on blood glucose and body weight in a diabetic mouse model.

Materials:

  • STZ-induced diabetic mice (from Protocol 1)

  • This compound

  • Vehicle (e.g., sterile water or saline)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Animal balance

  • Glucose meter and test strips

Procedure:

  • Acclimatize the diabetic mice for at least one week after STZ injection and confirmation of hyperglycemia.

  • Randomly assign the mice to treatment groups (n=6-8 per group), including a vehicle control group and at least three dose levels of this compound (e.g., 10, 30, and 100 mg/kg).

  • Record the initial body weight and baseline fasting blood glucose of each mouse.

  • Prepare fresh dosing solutions of this compound in the chosen vehicle daily.

  • Administer the assigned treatment (vehicle or this compound) once daily via oral gavage for a period of 14-28 days.[6][7][8] The volume should not exceed 10 mL/kg of body weight.[7]

  • Monitor and record body weight and non-fasting blood glucose levels at regular intervals (e.g., daily or every other day) throughout the study.

  • At the end of the treatment period, perform a final measurement of fasting blood glucose and body weight.

Protocol 3: Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of this compound on glucose disposal following an oral glucose challenge.

Materials:

  • Treated mice from Protocol 2 (after the final dose)

  • D-glucose solution (20% in sterile water)

  • Glucose meter and test strips

  • Timer

Procedure:

  • Fast the mice for 6 hours overnight, with free access to water.

  • Record the body weight of each mouse.

  • At time 0, collect a baseline blood sample from the tail vein to measure fasting blood glucose.

  • Immediately administer a 2 g/kg body weight bolus of the 20% D-glucose solution via oral gavage.

  • Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge.

  • Measure and record the blood glucose level at each time point.

  • Plot the blood glucose concentration over time for each group and calculate the area under the curve (AUC) for glucose excursion.

Data Presentation

All quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Body Weight in STZ-Induced Diabetic Mice

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Change in Body Weight (g)% Change in Body Weight
Vehicle Control
Galegine HCl (10 mg/kg)
Galegine HCl (30 mg/kg)
Galegine HCl (100 mg/kg)

Data presented as mean ± SEM.

Table 2: Effect of this compound on Fasting Blood Glucose in STZ-Induced Diabetic Mice

Treatment GroupInitial Fasting Blood Glucose (mg/dL)Final Fasting Blood Glucose (mg/dL)Change in Blood Glucose (mg/dL)% Change in Blood Glucose
Vehicle Control
Galegine HCl (10 mg/kg)
Galegine HCl (30 mg/kg)
Galegine HCl (100 mg/kg)

Data presented as mean ± SEM.

Table 3: Oral Glucose Tolerance Test (OGTT) Data

Treatment GroupFasting Glucose (mg/dL)15 min (mg/dL)30 min (mg/dL)60 min (mg/dL)90 min (mg/dL)120 min (mg/dL)AUC (mg/dL*min)
Vehicle Control
Galegine HCl (Dose 1)
Galegine HCl (Dose 2)
Galegine HCl (Dose 3)

Data presented as mean ± SEM.

Visualization of Pathways and Workflows

This compound Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound, leading to its metabolic effects.

Galegine_Signaling cluster_downstream Downstream Effects Galegine Galegine hydrochloride AMPK AMPK Activation Galegine->AMPK ACC ACC Inhibition AMPK->ACC FAS_SREBP FAS/SREBP Downregulation AMPK->FAS_SREBP GLUT4 GLUT4 Translocation AMPK->GLUT4 Gluconeogenesis Hepatic Gluconeogenesis Inhibition AMPK->Gluconeogenesis FattyAcid_Oxidation ↑ Fatty Acid Oxidation ACC->FattyAcid_Oxidation FattyAcid_Synthesis ↓ Fatty Acid Synthesis ACC->FattyAcid_Synthesis FAS_SREBP->FattyAcid_Synthesis Glucose_Uptake ↑ Glucose Uptake GLUT4->Glucose_Uptake Glucose_Production ↓ Hepatic Glucose Production Gluconeogenesis->Glucose_Production

This compound signaling cascade.
Experimental Workflow for In Vivo Efficacy Study

The diagram below outlines the logical flow of an in vivo study to evaluate the efficacy of this compound.

InVivo_Workflow Start Start Animal_Model Select Animal Model (e.g., STZ-induced diabetic mice) Start->Animal_Model Acclimatization Acclimatization & Baseline Measurements Animal_Model->Acclimatization Randomization Randomization into Treatment Groups Acclimatization->Randomization Treatment Daily Oral Administration (Vehicle or Galegine HCl) Randomization->Treatment Monitoring Monitor Body Weight & Blood Glucose Treatment->Monitoring OGTT Perform Oral Glucose Tolerance Test (OGTT) Treatment->OGTT Monitoring->Treatment Repeat for 14-28 days Data_Analysis Data Analysis & Interpretation OGTT->Data_Analysis End End Data_Analysis->End

Workflow for in vivo efficacy testing.

Pharmacokinetics and Toxicity

While detailed pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) data for this compound in mice is not extensively available in the public domain, preliminary studies suggest it is orally active.[1] A study in rats indicated that at a dose of 600 mg/kg body weight, no toxic effects were observed over 28 days.[3] However, it is crucial to conduct dose-ranging toxicity studies to determine the maximum tolerated dose (MTD) and to characterize the safety profile of this compound before proceeding with extensive efficacy studies.

Conclusion

The protocols and information provided in this document offer a robust framework for the in vivo investigation of this compound. By employing well-characterized animal models and standardized experimental procedures, researchers can effectively evaluate its therapeutic potential for metabolic disorders. The activation of AMPK by Galegine presents a compelling mechanism of action that warrants further exploration in preclinical settings. Careful experimental design, adherence to detailed protocols, and thorough data analysis will be paramount in elucidating the full pharmacological profile of this promising compound.

References

Application Notes and Protocols: Galegine Hydrochloride Solution Preparation and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Galegine ((3-methylbut-2-en-1-yl)guanidine) is a guanidine alkaloid originally isolated from the plant Galega officinalis. Historically, this plant was used in folk medicine to treat symptoms associated with diabetes. The discovery and study of galegine and other guanidine compounds from G. officinalis provided the chemical basis for the development of the biguanide class of antidiabetic drugs, most notably metformin.[1][2] Galegine hydrochloride is the salt form commonly used in research. Its primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[1][3]

Accurate and reproducible experimental results depend on the correct preparation and storage of this compound solutions. These application notes provide detailed protocols for the preparation of stock and working solutions, guidelines for assessing solution stability, and an overview of its primary signaling pathway.

Physicochemical Properties and Solubility

This compound is a white to off-white solid.[4] Proper solubilization is the first step in its application for in vitro and in vivo studies.

Table 1: Physicochemical and Solubility Data for this compound

Property Value Source(s)
CAS Number 2368870-39-5
Molecular Formula C₆H₁₄ClN₃
Molecular Weight 163.65 g/mol
Solubility in Water 43.33 mg/mL (264.77 mM)

| Solubility in DMSO | 5.2 mg/mL (31.78 mM) | |

Protocols for Solution Preparation

For optimal solubility, especially at higher concentrations, gentle warming to 37°C and brief sonication in an ultrasonic bath may be beneficial.

  • Weigh: Accurately weigh 16.37 mg of this compound powder.

  • Dissolve: Add 1 mL of sterile, purified water (e.g., Milli-Q® or equivalent) to the powder.

  • Mix: Vortex thoroughly until the solid is completely dissolved. If needed, warm the tube briefly at 37°C.

  • Sterilize (Optional): For cell culture applications, sterile-filter the solution through a 0.22 µm syringe filter into a sterile tube.

  • Store: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Weigh: Accurately weigh 4.09 mg of this compound powder.

  • Dissolve: Add 1 mL of sterile-grade DMSO to the powder.

  • Mix: Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used if necessary.

  • Store: Aliquot and store at -20°C or -80°C. Stock solutions in DMSO can be stored below -20°C for several months.

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate buffer or cell culture medium.

Example: To prepare 1 mL of a 100 µM working solution from a 100 mM aqueous stock:

  • Take 1 µL of the 100 mM stock solution.

  • Add it to 999 µL of the desired cell culture medium or assay buffer.

  • Mix thoroughly by pipetting or gentle vortexing before adding to cells or the assay.

G Diagram 1: General Workflow for Solution Preparation start Start weigh Weigh Galegine Hydrochloride Powder start->weigh add_solvent Add Appropriate Solvent (e.g., Water, DMSO) weigh->add_solvent dissolve Dissolve Completely (Vortex, Sonicate, Warm) add_solvent->dissolve filter Sterile Filter (0.22 µm, Optional) dissolve->filter aliquot Aliquot into Sterile Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: General Workflow for Solution Preparation.

Solution Stability and Storage

While specific long-term stability data for this compound in various solutions is not extensively published, general best practices for guanidine-containing compounds can be followed. The stability of a solution is critical and should be verified, especially for long-term experiments.

  • Solid Compound: Store tightly sealed at -20°C.

  • Stock Solutions: Aliquot and store at -20°C or -80°C. A product data sheet suggests that stock solutions in DMSO are stable for up to 6 months at -80°C and for 2 weeks at 4°C. Aqueous solutions should be treated with similar caution. Avoid repeated freeze-thaw cycles.

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound over time.

  • Preparation: Prepare a fresh, accurately concentrated solution of this compound in the desired solvent or buffer (e.g., water, PBS, cell culture medium).

  • Time Zero (T=0) Analysis: Immediately analyze an aliquot of the fresh solution using a validated HPLC method (see Section 6.0) to determine the initial concentration (C₀).

  • Storage: Dispense aliquots of the solution into separate, tightly sealed tubes for each future time point and storage condition. Store them under the desired conditions (e.g., 4°C, -20°C, -80°C).

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), retrieve one aliquot from each storage condition. Allow it to come to room temperature before analysis.

  • Quantification: Determine the concentration (Cₜ) of this compound using the same HPLC method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point using the formula: % Remaining = (Cₜ / C₀) * 100

  • Evaluation: A common threshold for stability is the retention of ≥95% of the initial compound concentration.

Table 2: Example Data Table for Stability Assessment

Time Point Storage Temp. Measured Conc. (mM) % Remaining
T=0 N/A [Initial Concentration] 100%
1 Week 4°C [Measured Value] [Calculated Value]
1 Week -20°C [Measured Value] [Calculated Value]
1 Month 4°C [Measured Value] [Calculated Value]

| 1 Month | -20°C | [Measured Value] | [Calculated Value] |

G Diagram 2: Workflow for Stability Assessment cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis & Evaluation prep_sol Prepare Accurate Concentration Solution t0_analysis Analyze at T=0 (e.g., HPLC) prep_sol->t0_analysis aliquot Aliquot for each Time Point t0_analysis->aliquot store Store at Varied Conditions (4°C, -20°C, -80°C) aliquot->store sample Retrieve Samples at Intervals store->sample analyze Analyze Samples (HPLC) sample->analyze calculate Calculate % Remaining vs. T=0 analyze->calculate evaluate Evaluate Stability (e.g., >95% Threshold) calculate->evaluate

Caption: Workflow for Stability Assessment.

Mechanism of Action & Signaling Pathway

Galegine exerts its metabolic effects primarily through the activation of AMP-activated protein kinase (AMPK). AMPK is a critical energy sensor that, once activated, initiates downstream signaling to restore cellular energy balance.

Key effects of galegine-mediated AMPK activation include:

  • Stimulation of Glucose Uptake: AMPK activation enhances glucose uptake in tissues like adipocytes and myotubes.

  • Inhibition of Lipid Synthesis: Activated AMPK phosphorylates and inhibits acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis. This action helps to reduce fat accumulation.

  • Downregulation of Lipogenic Genes: Galegine has been shown to down-regulate the expression of genes involved in fatty acid synthesis, including their upstream regulator SREBP.

G Diagram 3: Galegine Signaling Pathway Galegine Galegine AMPK AMPK Activation Galegine->AMPK ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC SREBP SREBP AMPK->SREBP GlucoseUptake Glucose Uptake AMPK->GlucoseUptake + FattyAcidSynth Fatty Acid Synthesis ACC->FattyAcidSynth SREBP->FattyAcidSynth

Caption: Galegine Signaling Pathway.

Analytical Methods for Quantification

A validated analytical method is essential for stability testing and other quantitative studies. HPLC with UV detection is a common and reliable method for quantifying galegine.

Table 3: Example HPLC Method Parameters for Galegine Quantification

Parameter Condition Source
Mobile Phase Isocratic: 70% 0.05 M potassium dihydrogen phosphate (pH 3.5) and 30% acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 25 ± 2 °C
Injection Vol. 20 µL
UV Detection 232 nm

| Retention Time | ~1.4 minutes | |

Note: This method was developed for analyzing extracts from hairy root cultures and may require optimization for different sample matrices (e.g., plasma, buffer solutions). Other advanced methods like UHPLC-ESI-MS have also been used for identification and quantification.

References

Application Notes and Protocols for the Extraction of Galegine from Plant Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galegine ((3-methyl-2-butenyl)guanidine) is a guanidine alkaloid found in plants of the Galega genus, most notably Galega officinalis (Goat's Rue). Historically used as a folk remedy for diabetes, galegine and its derivatives were instrumental in the development of the biguanide class of antidiabetic drugs, including metformin.[1] The extraction and purification of galegine are critical first steps for research into its pharmacological properties and for its potential use as a lead compound in drug discovery.

These application notes provide detailed protocols for the extraction and purification of galegine from plant materials, primarily focusing on Galega officinalis. The methods described range from classical solvent extraction and column chromatography to more advanced techniques like Molecularly Imprinted Polymer (MIP) extraction. Quantitative data on extraction yields and analytical methods for quantification are also presented to aid researchers in selecting and optimizing their procedures.

Quantitative Data Summary

The efficiency of galegine extraction is highly dependent on the solvent system used and the part of the plant being processed. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Galegine Content in Different Tissues of Galega officinalis

Plant TissueGalegine Concentration (mg/g dry weight)
Reproductive Tissues7[2]
Leaf4[2]
Stem1[2]

Table 2: Comparative Extraction Yield of Galegine and Overall Extract with Different Solvents

Solvent SystemGalegine Content (mg/g of dried extract)Total Extraction Yield (%)
Water17.70 ± 0.0728.05 ± 0.62
20% Ethanol in Water (E20)Not specified26.42 ± 0.38
90% Acetone in Water (A90)Not specifiedNot specified
Acetic Acid (AA)7.73 ± 0.013.57 ± 0.45
Ethyl Acetate (EA)Not specified2.1 ± 0.28

Data adapted from a 2024 study on in vitro antidiabetic and antioxidant activities of Galega officinalis extracts.[3]

Experimental Protocols

Protocol 1: General Solvent Extraction

This protocol outlines a general method for the initial extraction of galegine from dried plant material using either water or ethanol.

Materials:

  • Dried and powdered Galega officinalis plant material (leaves are recommended for higher yield)[2]

  • Distilled water or 96% Ethanol

  • Shaker

  • Whatman No. 41 Quantitative Filter Paper

  • Rotary evaporator

Procedure:

  • Weigh 5 g of the dried plant powder.

  • For aqueous extraction, add the powder to 50 mL of distilled water in a suitable flask.[4]

  • Stir the mixture on a shaker at room temperature for 24 hours.[4]

  • Filter the extract through Whatman No. 41 filter paper.[4]

  • Concentrate the filtrate by evaporating the solvent at 50-60°C using a rotary evaporator.[4]

  • For ethanolic extraction, use 25 mL of 96% ethanol and follow the same procedure, with evaporation at 60-70°C.[4]

  • Store the resulting crude extract at 2-8°C in a dark, sealed container for further purification.[4]

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of the crude galegine extract using silica gel column chromatography.

Materials:

  • Crude galegine extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Hexane

  • Chloroform

  • Methanol

  • Ethyl acetate

  • Acetic acid

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, with a layer of sand on top to prevent disturbance.

  • Sample Loading:

    • Dissolve 0.1 g of the crude extract in 5 mL of chloroform.[4]

    • Add 1 g of silica gel to this solution and evaporate the solvent to obtain a dry, powdered sample.[4]

    • Carefully load this powder onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar mobile phase, such as 100% hexane.[4]

    • Gradually increase the polarity of the mobile phase by introducing chloroform and then methanol. A common gradient is to start with a 9:1 ratio of chloroform to methanol and progressively increase the methanol content.[4]

    • Collect fractions of approximately 15 mL in individual tubes.[4]

  • Fraction Analysis:

    • Monitor the collected fractions using TLC.

    • A suitable mobile phase for TLC analysis is a mixture of Chloroform-methanol-ethyl acetate-acetic acid (4:3:0.5:0.5).[4]

    • Spot the fractions and a galegine standard (if available) on the TLC plate.

    • Visualize the spots under UV light (254 nm).[4]

    • Combine the fractions that show a spot corresponding to galegine.

  • Final Concentration:

    • Evaporate the solvent from the combined fractions using a rotary evaporator to obtain purified galegine.

Protocol 3: Molecularly Imprinted Polymer (MIP) Synthesis and Extraction

This advanced protocol details the synthesis of a MIP specific for galegine and its use in extraction.

Materials for MIP Synthesis:

  • Galegine (template molecule)

  • Methacrylic acid (MAA) (functional monomer)[5][6]

  • Ethylene glycol dimethacrylate (EGDMA) (cross-linker)[5][6]

  • Azobisisobutyronitrile (AIBN) (reaction initiator)[5][6]

  • Acetonitrile (solvent)[5][6]

  • Methanol

  • Water

Procedure for MIP Synthesis:

  • In a suitable reaction vessel, combine 1 mmol of galegine, 0.5 mL of MAA, 5.6 mL of EGDMA, and 0.05 g of AIBN in acetonitrile.[6][7]

  • Initiate polymerization by heating the mixture in a water bath at 70°C.[6]

  • After polymerization, grind the resulting polymer into a fine powder.

  • Wash the polymer powder extensively with a 1:10 ratio of methanol and water to remove the galegine template. This is a critical step to create the specific binding sites.[7]

  • Dry the washed polymer at 70°C.[7]

Procedure for MIP Extraction:

  • Add 0.05 g of the synthesized MIP to 10 mL of the crude hydroalcoholic plant extract.[8]

  • Sonicate the mixture in an ultrasonic bath for 20 minutes to facilitate the binding of galegine to the MIP.[8]

  • Filter the solution to separate the MIP with the bound galegine from the rest of the extract.

  • Elute the galegine from the MIP using an appropriate solvent (e.g., methanol with a small amount of acetic acid).

  • Analyze the eluate for galegine content.

Protocol 4: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of galegine in the purified extracts.

Materials:

  • Purified galegine extract

  • Galegine standard

  • Potassium dihydrogen phosphate

  • Acetonitrile

  • HPLC system with a UV-Vis detector

  • C18 column

HPLC Conditions:

  • Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate (pH = 3.5) and acetonitrile in a 70:30 ratio.[3]

  • Flow Rate: 1 mL/min[3]

  • Column: C18

  • Column Temperature: 25°C[3]

  • Detection Wavelength: 232 nm[3]

  • Injection Volume: 20 µL[3]

Procedure:

  • Prepare a standard curve by injecting known concentrations of the galegine standard.

  • Dissolve the purified extract in the mobile phase.

  • Inject the sample into the HPLC system.

  • Identify the galegine peak based on the retention time of the standard.

  • Quantify the amount of galegine in the sample by comparing the peak area to the standard curve.

Visualizations

Galegine_Extraction_Workflow cluster_purification Purification plant_material Dried & Powdered Galega officinalis solvent_extraction Solvent Extraction (Water or Ethanol) plant_material->solvent_extraction filtration Filtration solvent_extraction->filtration evaporation Evaporation filtration->evaporation crude_extract Crude Galegine Extract evaporation->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis combine_fractions Combine Galegine Fractions tlc_analysis->combine_fractions final_evaporation Evaporation combine_fractions->final_evaporation purified_galegine Purified Galegine final_evaporation->purified_galegine hplc_analysis HPLC Quantification purified_galegine->hplc_analysis

Caption: Workflow for the extraction and purification of galegine.

MIP_Extraction_Workflow cluster_synthesis MIP Synthesis cluster_extraction MIP Extraction reagents Galegine (Template) + MAA (Monomer) + EGDMA (Cross-linker) + AIBN (Initiator) polymerization Polymerization reagents->polymerization grinding Grinding polymerization->grinding washing Template Removal (Washing) grinding->washing dried_mip Dried Galegine-MIP washing->dried_mip incubation Incubation with MIP & Sonication dried_mip->incubation crude_extract Crude Plant Extract crude_extract->incubation filtration Filtration incubation->filtration elution Elution of Galegine filtration->elution purified_galegine Purified Galegine elution->purified_galegine

Caption: Workflow for MIP synthesis and galegine extraction.

References

Application Notes and Protocols for Measuring AMPK Activation by Galegine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galegine hydrochloride, a natural guanidine derivative isolated from Galega officinalis, is a known activator of AMP-activated protein kinase (AMPK). As a metabolic master switch, AMPK activation plays a crucial role in regulating cellular energy homeostasis, making it a key target in the development of therapeutics for metabolic diseases such as type 2 diabetes and obesity. Galegine, a precursor to the widely used antidiabetic drug metformin, activates AMPK indirectly by inhibiting the mitochondrial respiratory chain. This leads to an increase in the cellular AMP:ATP ratio, which allosterically activates AMPK and promotes its phosphorylation at threonine 172 (Thr172) of the α-subunit by upstream kinases like LKB1.[1][2]

These application notes provide detailed protocols for researchers to effectively measure the activation of AMPK by this compound in various cell-based assays. The described methods include direct measures of AMPK activation, such as phosphorylation status and kinase activity, as well as downstream functional readouts like the activity of its substrate, acetyl-CoA carboxylase (ACC), and cellular glucose uptake.

Mechanism of Action of this compound

This compound activates AMPK through a mechanism dependent on cellular energy status. By inhibiting Complex I of the mitochondrial respiratory chain, galegine disrupts cellular ATP production, leading to an elevated AMP/ATP ratio.[1][2] This increase in AMP levels triggers a conformational change in the AMPK heterotrimeric complex, leading to:

  • Allosteric activation of the kinase.

  • Increased phosphorylation of the catalytic α-subunit at Thr172 by upstream kinases.

  • Inhibition of dephosphorylation of Thr172.

Activated AMPK then phosphorylates downstream targets to restore energy balance by switching on catabolic pathways that generate ATP and switching off anabolic pathways that consume ATP. A primary substrate of AMPK is acetyl-CoA carboxylase (ACC), which is inhibited upon phosphorylation at Ser79.[3] This inhibition leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation. Furthermore, AMPK activation stimulates glucose uptake in peripheral tissues.[3]

Galegine Galegine Hydrochloride Mitochondria Mitochondrial Respiratory Chain (Complex I) Galegine->Mitochondria Inhibits ATP ATP Synthesis Mitochondria->ATP Drives AMP_ATP_Ratio ↑ AMP/ATP Ratio ATP->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK Activates pAMPK p-AMPK (Thr172) (Active) AMPK->pAMPK Phosphorylation ACC ACC pAMPK->ACC Phosphorylates Glucose_Uptake ↑ Glucose Uptake pAMPK->Glucose_Uptake Stimulates pACC p-ACC (Ser79) (Inactive) ACC->pACC Fatty_Acid_Synthesis ↓ Fatty Acid Synthesis pACC->Fatty_Acid_Synthesis

Caption: this compound signaling pathway for AMPK activation.

Data Presentation

The following tables summarize the effective concentrations of this compound and its observed effects on various parameters of AMPK activation and downstream signaling, based on published literature.[3]

Table 1: Effective Concentrations of this compound for AMPK Activation

Cell LineParameterEffective Concentration RangeIncubation Time
H4IIE Rat HepatomaAMPK Activation10 µM - 300 µMUp to 6 hours
3T3-L1 AdipocytesAMPK Activation≥ 10 µM1 hour
L6 MyotubesAMPK Activation≥ 10 µM1 hour
HEK293AMPK Activation≥ 10 µMNot specified

Table 2: Downstream Effects of this compound

Cell LineParameterEffective Concentration RangeIncubation TimeObserved Effect
3T3-L1 AdipocytesACC Activity0.3 µM - 30 µM24 hoursConcentration-dependent reduction
L6 MyotubesACC Activity≥ 30 µM24 hoursReduction
3T3-L1 AdipocytesGlucose Uptake50 µM - 3 mMNot specifiedStimulation
L6 MyotubesGlucose Uptake50 µM - 3 mMNot specifiedStimulation

Experimental Protocols

cluster_0 Cell Culture & Treatment cluster_1 AMPK Activation Assays cluster_2 Downstream Functional Assays Start Culture Cells (e.g., 3T3-L1, L6, H4IIE) Treat Treat with Galegine HCl (Dose-response & Time-course) Start->Treat WB Western Blot (p-AMPK, p-ACC) Treat->WB KinaseAssay AMPK Kinase Activity Assay (SAMS Peptide) Treat->KinaseAssay ACC_Activity ACC Activity Assay Treat->ACC_Activity Glucose_Uptake Glucose Uptake Assay Treat->Glucose_Uptake

Caption: General experimental workflow for measuring AMPK activation.
Protocol 1: Western Blot Analysis of AMPK and ACC Phosphorylation

This protocol describes the detection of phosphorylated AMPK (p-AMPK α at Thr172) and phosphorylated ACC (p-ACC at Ser79) as a direct measure of AMPK activation.

Materials:

  • Cell culture reagents

  • This compound

  • Phosphatase and protease inhibitor cocktails

  • RIPA buffer or similar lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-AMPKα (Thr172), anti-total AMPKα, anti-p-ACC (Ser79), anti-total ACC

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells (e.g., 3T3-L1 adipocytes, L6 myotubes, or H4IIE cells) and grow to desired confluency. Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 300 µM) for the desired time (e.g., 1 hour).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Prepare samples by mixing with Laemmli buffer and heating at 95°C for 5 minutes.

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

Protocol 2: In Vitro AMPK Kinase Activity Assay

This assay measures the kinase activity of AMPK immunoprecipitated from cell lysates using a synthetic peptide substrate (SAMS peptide).

Materials:

  • Cell lysates prepared as in Protocol 1

  • Anti-AMPKα antibody

  • Protein A/G agarose beads

  • Kinase assay buffer (e.g., 40 mM HEPES, pH 7.0, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 0.8 mM EDTA, 5 mM MgCl2)

  • SAMS peptide (HMRSAMSGLHLVKRR)

  • [γ-³²P]ATP

  • Phosphocellulose paper (P81)

  • Phosphoric acid (0.75%)

  • Scintillation counter and fluid

Procedure:

  • Immunoprecipitation of AMPK:

    • Incubate 200-500 µg of cell lysate with an anti-AMPKα antibody overnight at 4°C.

    • Add Protein A/G agarose beads and incubate for 2 hours at 4°C.

    • Wash the beads three times with lysis buffer and once with kinase assay buffer.

  • Kinase Reaction:

    • Resuspend the beads in kinase assay buffer containing 200 µM SAMS peptide and 200 µM [γ-³²P]ATP (with 0.2 mM AMP).

    • Incubate at 30°C for 15-20 minutes with gentle agitation.

  • Stopping the Reaction and Measuring Radioactivity:

    • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper three times in 0.75% phosphoric acid for 5 minutes each.

    • Wash once with acetone.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Compare the radioactivity of samples from galegine-treated cells to untreated controls.

Protocol 3: Acetyl-CoA Carboxylase (ACC) Activity Assay

This protocol measures the activity of ACC, a downstream target of AMPK. AMPK activation leads to the inhibition of ACC.

Materials:

  • Cell lysates prepared as in Protocol 1

  • ACC assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.5 mg/ml BSA)

  • Acetyl-CoA

  • ATP

  • [¹⁴C]Sodium bicarbonate (for radiometric assay)

  • Scintillation counter and fluid

Procedure (Radiometric Method):

  • Reaction Setup: In a microcentrifuge tube, combine the ACC assay buffer, cell lysate (as a source of ACC), acetyl-CoA, and ATP.

  • Initiate Reaction: Start the reaction by adding [¹⁴C]Sodium Bicarbonate.

  • Incubation: Incubate at 37°C for 10-20 minutes.

  • Stop Reaction: Terminate the reaction by adding a small volume of 1 M HCl. This also helps to remove unreacted [¹⁴C]HCO₃⁻ as gas.

  • Measure Radioactivity: Transfer the reaction mixture to a scintillation vial and measure the incorporated radioactivity, which corresponds to the amount of [¹⁴C]malonyl-CoA formed.

  • Analysis: Compare the ACC activity in lysates from galegine-treated cells to untreated controls. A decrease in activity indicates AMPK activation.

Protocol 4: Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol measures the rate of glucose uptake, a key metabolic outcome of AMPK activation.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Cytochalasin B (as a negative control for glucose transport)

  • Scintillation counter or fluorescence plate reader

Procedure (Radiolabeled Method):

  • Cell Preparation: Differentiate 3T3-L1 preadipocytes into mature adipocytes in a 12- or 24-well plate.

  • Serum Starvation: Serum-starve the adipocytes for 2-4 hours in DMEM.

  • Pre-incubation: Wash the cells with KRH buffer and pre-incubate with this compound at various concentrations for the desired time.

  • Glucose Uptake:

    • Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose.

    • Incubate for 5-10 minutes at 37°C.

  • Stopping the Uptake: Stop the reaction by washing the cells rapidly with ice-cold PBS.

  • Cell Lysis and Measurement: Lyse the cells with 0.1 M NaOH and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Normalize the radioactivity to the protein content of each well. Compare glucose uptake in galegine-treated cells to untreated controls.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for investigating the activation of AMPK by this compound. By employing a combination of direct and indirect assays, researchers can robustly characterize the dose- and time-dependent effects of galegine on the AMPK signaling pathway and its downstream metabolic consequences. These methods are essential for the preclinical evaluation of galegine and other potential AMPK activators in the context of metabolic disease research and drug development.

References

Application Notes and Protocols: Galegine Hydrochloride as a Positive Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galegine hydrochloride, a guanidine derivative originally isolated from Galega officinalis, serves as a valuable positive control in various cellular and metabolic assays. Its well-documented mechanism of action, primarily as an activator of AMP-activated protein kinase (AMPK), makes it an ideal reference compound for studies involving energy metabolism, glucose uptake, and lipid synthesis.[1][2][3][4] This document provides detailed application notes and experimental protocols for utilizing this compound as a positive control in key in vitro assays.

Mechanism of Action

Galegine exerts its biological effects predominantly through the activation of AMPK, a central regulator of cellular energy homeostasis.[1] The activation of AMPK by galegine is concentration-dependent and has been observed in various cell lines, including H4IIE rat hepatoma cells, HEK293 human kidney cells, 3T3-L1 adipocytes, and L6 myotubes. The proposed mechanism involves an increase in the cellular AMP:ATP ratio, which allosterically activates AMPK and promotes its phosphorylation at Threonine 172 by upstream kinases like LKB1. Some evidence also suggests that galegine may inhibit the mitochondrial respiratory chain, contributing to the shift in cellular energy status.

Activated AMPK, in turn, phosphorylates downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic, ATP-consuming processes. Key downstream effects relevant to the use of galegine as a positive control include:

  • Stimulation of Glucose Uptake: AMPK activation enhances glucose transport into cells, such as adipocytes and myotubes.

  • Inhibition of Acetyl-CoA Carboxylase (ACC): AMPK phosphorylates and inactivates ACC, the rate-limiting enzyme in fatty acid synthesis. This action conserves energy and can lead to a reduction in lipid accumulation.

  • Inhibition of Lipolysis: In adipocytes, galegine can reduce isoprenaline-stimulated lipolysis, another effect associated with AMPK activation.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various experimental settings, demonstrating its utility as a reliable positive control.

Table 1: Effect of Galegine on AMPK Activity

Cell LineGalegine ConcentrationIncubation TimeFold Activation of AMPK (relative to control)
H4IIE rat hepatoma10 µM6 hours~1.5
H4IIE rat hepatoma300 µM6 hours~2.5
3T3-L1 adipocytes100 µM1 hourSignificant increase
L6 myotubes100 µM1 hourSignificant increase

Data compiled from Mooney et al., 2008.

Table 2: Effect of Galegine on Glucose Uptake

Cell LineGalegine ConcentrationIncubation TimeEffect on Glucose Uptake
3T3-L1 adipocytes50 µM - 3 mM5 hoursConcentration-dependent stimulation
L6 myotubes1 µM - 1 mM5 hoursConcentration-dependent stimulation

Data compiled from Mooney et al., 2008 and other sources.

Table 3: Effect of Galegine on Acetyl-CoA Carboxylase (ACC) Activity

Cell LineGalegine ConcentrationEffect on ACC Activity
3T3-L1 adipocytes1 - 300 µMInhibition
L6 myotubes1 - 300 µMInhibition

Data compiled from Mooney et al., 2008.

Table 4: In Vivo Effects of Galegine in Mice

ParameterGalegine DoseDurationObservation
Body Weight63 mg/kg feed11 daysSignificant reduction
Blood Glucose3.41 mmol/kg feed11 daysReduction observed

Data compiled from Mooney et al., 2008 and other sources.

Signaling Pathway and Experimental Workflows

Diagram 1: Galegine's Mechanism of Action via the AMPK Signaling Pathway

Galegine_AMPK_Pathway Galegine Galegine Hydrochloride Mitochondria Mitochondrial Respiration Inhibition Galegine->Mitochondria AMP_ATP_Ratio Increased AMP:ATP Ratio Mitochondria->AMP_ATP_Ratio AMPK AMPK Activation (p-AMPK Thr172) AMP_ATP_Ratio->AMPK Glucose_Uptake Increased Glucose Uptake AMPK->Glucose_Uptake ACC Acetyl-CoA Carboxylase (ACC) Inhibition AMPK->ACC Lipolysis Inhibition of Isoprenaline-Stimulated Lipolysis AMPK->Lipolysis Fatty_Acid_Synthesis Decreased Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis

Caption: Galegine activates AMPK, leading to metabolic changes.

Diagram 2: Experimental Workflow for Assessing AMPK Activation

AMPK_Activation_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed 3T3-L1 or L6 cells Differentiate_Cells Differentiate cells (if necessary) Seed_Cells->Differentiate_Cells Treat_Cells Treat with Galegine HCl (Positive Control) and test compounds Differentiate_Cells->Treat_Cells Lyse_Cells Lyse cells and quantify protein Treat_Cells->Lyse_Cells Western_Blot Western Blot for p-AMPK (Thr172) and Total AMPK Lyse_Cells->Western_Blot AMPK_Assay AMPK Activity Assay (Radiometric or Luminescent) Lyse_Cells->AMPK_Assay

Caption: Workflow for AMPK activation assessment.

Diagram 3: Experimental Workflow for Glucose Uptake Assay

Glucose_Uptake_Workflow cluster_cell_prep Cell Preparation cluster_treatment_uptake Treatment and Uptake cluster_measurement Measurement Seed_Cells Seed 3T3-L1 or L6 cells in 96-well plate Differentiate_Cells Differentiate to adipocytes or myotubes Seed_Cells->Differentiate_Cells Starve_Cells Serum-starve cells Differentiate_Cells->Starve_Cells Treat_Cells Treat with Galegine HCl (Positive Control), Insulin (Positive Control), and test compounds Starve_Cells->Treat_Cells Add_2DG Add 2-deoxyglucose (2-DG) Treat_Cells->Add_2DG Lyse_Cells Lyse cells Add_2DG->Lyse_Cells Detect_2DG6P Detect 2-deoxyglucose-6-phosphate (2-DG6P) (Colorimetric or Luminescent) Lyse_Cells->Detect_2DG6P

Caption: Workflow for 2-deoxyglucose uptake assay.

Experimental Protocols

Cell Culture and Differentiation

Protocol 1.1: Culture and Differentiation of 3T3-L1 Preadipocytes

  • Materials:

    • 3T3-L1 preadipocytes

    • DMEM with high glucose, L-glutamine, and sodium pyruvate

    • Calf Serum (CS)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • 3-isobutyl-1-methylxanthine (IBMX)

    • Dexamethasone

    • Insulin

  • Preadipocyte Expansion:

    • Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% CS and 1% Penicillin-Streptomycin at 37°C in a 10% CO₂ incubator.

    • Passage cells before they reach confluence to maintain their preadipocyte phenotype.

  • Adipocyte Differentiation:

    • Seed preadipocytes in the desired culture plates and grow to confluence.

    • Two days post-confluence (Day 0), induce differentiation by changing the medium to DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin (MDI medium).

    • On Day 2, replace the medium with DMEM containing 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL insulin.

    • On Day 4, and every two days thereafter, feed the cells with DMEM containing 10% FBS and 1% Penicillin-Streptomycin.

    • Mature adipocytes with visible lipid droplets will be present by Day 8-12.

Protocol 1.2: Culture of L6 Myoblasts and Differentiation into Myotubes

  • Materials:

    • L6 myoblasts

    • DMEM with high glucose

    • Fetal Bovine Serum (FBS)

    • Horse Serum (HS)

    • Penicillin-Streptomycin

  • Myoblast Expansion:

    • Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Myotube Differentiation:

    • When myoblasts reach approximately 80% confluence, switch the medium to DMEM supplemented with 2% HS and 1% Penicillin-Streptomycin.

    • Feed the cells with differentiation medium every two days.

    • Multinucleated myotubes will form within 5-7 days.

AMPK Activation Assays

Protocol 2.1: Western Blot for Phospho-AMPKα (Thr172)

  • Culture and differentiate cells as described above in 6-well plates.

  • Treat cells with this compound (e.g., 10-300 µM) or other compounds for the desired time (e.g., 1-6 hours).

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) in Laemmli buffer at 95°C for 5 minutes.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize bands using an ECL substrate and an imaging system.

  • Strip and re-probe the membrane for total AMPKα as a loading control.

Protocol 2.2: In Vitro AMPK Activity Assay (Radiometric)

  • Following treatment and cell lysis as described above, immunoprecipitate AMPK from 200 µg of protein lysate using anti-AMPKα1/α2 antibodies coupled to protein G-Sepharose.

  • Wash the immunoprecipitate thoroughly.

  • Resuspend the beads in a reaction buffer containing [γ-³²P]ATP and a synthetic AMPK substrate (e.g., SAMS peptide).

  • Incubate the reaction at 30°C for 10-20 minutes.

  • Stop the reaction and spot the mixture onto phosphocellulose paper.

  • Wash the paper to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

Glucose Uptake Assay

Protocol 3.1: 2-Deoxyglucose (2-DG) Uptake Assay (Colorimetric/Luminescent)

  • Seed and differentiate 3T3-L1 or L6 cells in a 96-well plate.

  • Serum-starve the cells for 3-4 hours in serum-free medium.

  • Wash cells with Krebs-Ringer-Phosphate-HEPES (KRPH) buffer.

  • Pre-incubate cells with this compound (e.g., 50 µM - 1 mM), insulin (positive control, e.g., 100 nM), or test compounds for 30 minutes.

  • Initiate glucose uptake by adding 2-deoxyglucose (2-DG) to a final concentration of 1 mM and incubate for 10-20 minutes.

  • Terminate the uptake by washing the cells with ice-cold KRPH buffer.

  • Lyse the cells according to the manufacturer's instructions of the specific assay kit being used (e.g., Promega Glucose Uptake-Glo™ Assay or similar).

  • The accumulated 2-deoxyglucose-6-phosphate (2-DG6P) is then measured. This typically involves an enzymatic reaction that generates a product that is either colored or luminescent, which is proportional to the amount of glucose taken up.

  • Read the absorbance or luminescence using a plate reader.

Acetyl-CoA Carboxylase (ACC) Activity Assay

Protocol 4.1: Radiometric ACC Activity Assay

  • Prepare cell lysates from treated cells as previously described.

  • The assay measures the incorporation of [¹⁴C]bicarbonate into acid-stable malonyl-CoA.

  • In a reaction mixture, combine cell lysate, acetyl-CoA, ATP, and MgCl₂.

  • Initiate the reaction by adding [¹⁴C]Sodium Bicarbonate.

  • Incubate at 37°C for 10-20 minutes.

  • Stop the reaction by adding perchloric acid.

  • Dry the samples to remove unreacted [¹⁴C]bicarbonate.

  • Resuspend the residue and measure the radioactivity incorporated into malonyl-CoA using a scintillation counter.

Isoprenaline-Stimulated Lipolysis Assay

Protocol 5.1: Glycerol Release Assay

  • Differentiate 3T3-L1 cells in a 24-well plate.

  • Wash the cells with PBS and pre-incubate with or without this compound for 1 hour.

  • Stimulate lipolysis by adding isoprenaline (e.g., 10 µM) to the appropriate wells and incubate for 1-2 hours.

  • Collect the incubation medium.

  • Measure the glycerol concentration in the medium using a commercial glycerol assay kit. The principle of these kits is typically an enzymatic reaction that leads to the formation of a colored or fluorescent product.

  • Normalize the glycerol release to the total protein content of the cells in each well.

Conclusion

This compound is a potent and reliable positive control for in vitro studies of cellular metabolism. Its well-characterized mechanism of action through AMPK activation provides a consistent and reproducible standard for validating experimental systems and interpreting the effects of novel compounds on glucose uptake, fatty acid synthesis, and related signaling pathways. The protocols provided herein offer a comprehensive guide for the effective use of this compound in your research.

References

Application Notes and Protocols for Assessing the Antihypertensive Activity of Galegine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Galegine hydrochloride, a guanidine alkaloid originally isolated from Galega officinalis, has demonstrated significant antihypertensive properties. This document provides a comprehensive set of protocols for researchers to assess the antihypertensive activity of this compound, both in vivo and in vitro. The provided methodologies are based on established scientific literature and are intended to guide the investigation of its physiological effects and underlying mechanisms of action.

Data Presentation

Table 1: In Vivo Antihypertensive Effect of this compound in Anesthetized Hypertensive Rats[1][2]
Treatment GroupDose (mg/kg, i.p.)Mean Arterial Blood Pressure (MABP) Decrease (%)Heart Rate (HR) ChangeDuration of Hypotension (min)
Vehicle Control-No significant changeNo significant change-
Dimaprit (Positive Control)5~20%Slight increase~15
This compound2.5~36%Rapid increase~28
This compound5.0~40%Rapid increase~32
This compound10.0~43%Rapid increase~45

Data summarized from "Antihypertensive Effect of Galegine from Biebersteinia heterostemon in Rats".[1][2]

Experimental Protocols

Protocol 1: In Vivo Assessment of Antihypertensive Activity in a Hypertensive Rat Model

This protocol is adapted from the methodology described in the study of the antihypertensive effect of galegine in rats.[1][2]

1.1. Animal Model:

  • Spontaneously Hypertensive Rats (SHR) or other induced hypertensive rat models (e.g., 1-kidney-1-clip) are suitable.

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

1.2. Materials:

  • This compound

  • Saline solution (0.9% NaCl)

  • Pentobarbital sodium (anesthetic)

  • Dimaprit (positive control, H2 receptor agonist)

  • Blood pressure transducer and recording system

  • Catheters for arterial cannulation

1.3. Procedure:

  • Anesthetize the hypertensive rats with pentobarbital sodium (dose to be determined based on institutional guidelines).

  • Perform a tracheotomy to ensure a clear airway.

  • Cannulate the carotid artery for direct measurement of arterial blood pressure. Connect the catheter to a pressure transducer linked to a data acquisition system.

  • Allow the animal to stabilize for at least 30 minutes after surgery until a steady baseline blood pressure is achieved.

  • Administer this compound intraperitoneally (i.p.) at doses of 2.5, 5, and 10 mg/kg. A vehicle control group (saline) and a positive control group (Dimaprit, 5 mg/kg, i.p.) should be included.

  • Continuously record the Mean Arterial Blood Pressure (MABP) and Heart Rate (HR) for a minimum of 60 minutes post-injection.

  • Analyze the data to determine the percentage decrease in MABP, changes in HR, and the duration of the hypotensive effect for each dose.

Protocol 2: Ex Vivo Assessment of Vasorelaxant Activity using Isolated Aortic Rings

2.1. Materials:

  • Thoracic aortas from male Wistar or Sprague-Dawley rats.

  • Krebs-Henseleit (K-H) solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).

  • Phenylephrine (PE) or KCl for pre-contraction.

  • This compound stock solution.

  • Organ bath system with isometric force transducers.

  • Carbogen gas (95% O2, 5% CO2).

2.2. Procedure:

  • Euthanize a rat according to institutional guidelines and carefully excise the thoracic aorta.

  • Place the aorta in cold K-H solution and remove adhering connective and adipose tissue.

  • Cut the aorta into rings of 2-3 mm in width.

  • Suspend the aortic rings in organ baths containing K-H solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, changing the K-H solution every 15-20 minutes.

  • To assess endothelium integrity, pre-contract the rings with phenylephrine (1 µM) and then add acetylcholine (10 µM). A relaxation of more than 80% indicates intact endothelium.

  • After washing and re-equilibration, pre-contract the aortic rings with phenylephrine (1 µM) or KCl (60 mM) to a stable plateau.

  • Add this compound in a cumulative concentration-dependent manner (e.g., 10⁻⁹ to 10⁻⁴ M) and record the relaxation response.

  • To investigate the role of the endothelium, repeat the experiment in endothelium-denuded rings (endothelium can be removed by gently rubbing the intimal surface with a forceps).

  • To investigate the involvement of the nitric oxide (NO) pathway, incubate endothelium-intact rings with a nitric oxide synthase (NOS) inhibitor like L-NAME (100 µM) for 30 minutes before pre-contraction and addition of this compound.

Protocol 3: Western Blot Analysis of AMPK and eNOS Phosphorylation in Vascular Cells

3.1. Cell Culture and Treatment:

  • Culture human umbilical vein endothelial cells (HUVECs) or vascular smooth muscle cells (VSMCs) in appropriate media.

  • Treat the cells with varying concentrations of this compound for specified time points.

3.2. Protein Extraction and Quantification:

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each sample using a BCA or Bradford assay.

3.3. Western Blotting:

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-eNOS (Ser1177), and total eNOS overnight at 4°C. Use β-actin or GAPDH as a loading control.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Protocol 4: Intracellular Calcium Imaging in Vascular Smooth Muscle Cells (VSMCs)

4.1. Cell Preparation:

  • Isolate primary VSMCs from rat aorta or use a suitable VSMC cell line.

  • Seed the cells on glass-bottom dishes suitable for microscopy.

4.2. Calcium Indicator Loading:

  • Load the cells with a calcium-sensitive fluorescent dye such as Fura-2 AM or Fluo-4 AM in a physiological salt solution for 30-60 minutes at 37°C.

  • Wash the cells to remove the excess dye and allow for de-esterification for 15-30 minutes.

4.3. Calcium Imaging:

  • Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.

  • Perfuse the cells with a physiological salt solution to establish a baseline fluorescence.

  • Stimulate the cells with a vasoconstrictor (e.g., phenylephrine or angiotensin II) to induce a rise in intracellular calcium.

  • After the calcium level returns to baseline, perfuse the cells with this compound for a defined period.

  • Re-stimulate the cells with the same vasoconstrictor in the presence of this compound.

  • Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at 340 nm and 380 nm excitation is used to determine the intracellular calcium concentration.

Mandatory Visualization

experimental_workflow cluster_invivo In Vivo Assessment cluster_invitro In Vitro & Mechanistic Studies cluster_vaso Vasorelaxation Assay cluster_mech Mechanism of Action animal_model Hypertensive Rat Model anesthesia Anesthesia & Cannulation animal_model->anesthesia baseline Baseline BP Measurement anesthesia->baseline treatment Galegine HCl Administration (i.p.) baseline->treatment data_acq_invivo Continuous MABP & HR Recording treatment->data_acq_invivo galegine_addition Cumulative Galegine HCl Addition western_blot Western Blot (p-AMPK, p-eNOS) ca_imaging Calcium Imaging (VSMCs) aorta_prep Aortic Ring Preparation organ_bath Organ Bath Incubation aorta_prep->organ_bath pre_contraction Pre-contraction (Phenylephrine/KCl) organ_bath->pre_contraction pre_contraction->galegine_addition cell_culture Vascular Cell Culture (HUVECs/VSMCs) cell_culture->western_blot cell_culture->ca_imaging

Caption: Experimental workflow for assessing antihypertensive activity.

signaling_pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell galegine This compound ampk_e AMPK Activation galegine->ampk_e ampk_v AMPK Activation galegine->ampk_v enos eNOS Phosphorylation (Ser1177) ampk_e->enos no_production Nitric Oxide (NO) Production enos->no_production vasodilation Vasodilation no_production->vasodilation diffusion ca_decrease Decrease in Intracellular Calcium [Ca2+] ampk_v->ca_decrease ca_decrease->vasodilation blood_pressure Blood Pressure Reduction vasodilation->blood_pressure

Caption: Proposed signaling pathway for Galegine's antihypertensive effect.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Galegine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Galegine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A prevalent laboratory-scale synthesis of this compound initiates with the protection of 4-amino-1-butanol, followed by guanidinylation of the amino group, and concludes with the deprotection of the guanidino moiety and salt formation. A typical sequence involves:

  • Protection: N-Boc protection of the primary amine of 4-amino-1-butanol to yield tert-butyl (4-hydroxybutyl)carbamate.

  • Guanidinylation: Reaction of the protected aminobutanol with a guanidinylating agent, such as N,N'-di-Boc-N''-triflylguanidine, to form the protected guanidine derivative.

  • Deprotection and Salt Formation: Removal of the Boc protecting groups under acidic conditions, followed by isolation of the final product as the hydrochloride salt.

Q2: Why is the protection of the primary amine in 4-amino-1-butanol necessary?

A2: The protection of the primary amine with a group like tert-butyloxycarbonyl (Boc) is crucial to prevent side reactions during subsequent synthetic steps. The Boc group is stable under various reaction conditions but can be removed selectively under acidic conditions. This strategy ensures that the guanidinylation occurs specifically at the desired nitrogen atom.

Q3: What are the critical parameters for the guanidinylation step?

A3: The success of the guanidinylation step is highly dependent on the choice of the guanidinylating agent, solvent, and reaction temperature. N,N'-di-Boc-N''-triflylguanidine is an effective reagent for this transformation. The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or chloroform. Reaction rates can be slower in more polar solvents.

Q4: What are the potential side reactions during the acidic deprotection of the Boc-protected guanidine?

A4: A primary side reaction during acidic Boc deprotection is the alkylation of the guanidine group by the tert-butyl cation (t-Bu+) generated during the reaction. Guanidines are particularly susceptible to this side reaction. The use of scavengers can help to minimize this unwanted alkylation.

Troubleshooting Guides

Step 1: N-Boc Protection of 4-Amino-1-Butanol

Problem: Low yield of tert-butyl (4-hydroxybutyl)carbamate.

Possible Cause Troubleshooting & Optimization
Incomplete reactionExtend the reaction time and monitor progress by TLC. Ensure adequate stirring.
Suboptimal pHMaintain a basic pH (around 9-10) during the reaction by using a suitable base like sodium bicarbonate or sodium hydroxide.
Di-Boc formationThis is less common for primary amines but can occur. Use a protic solvent system (e.g., dioxane/water) to favor mono-N-Boc protection.
Impure starting materialEnsure the purity of 4-amino-1-butanol before starting the reaction.
Step 2: Guanidinylation with N,N'-di-Boc-N''-triflylguanidine

Problem: Incomplete guanidinylation reaction.

Possible Cause Troubleshooting & Optimization
Low reactivity of the amineFor less reactive amines, the addition of a non-nucleophilic base like triethylamine (1.1 equivalents) may be necessary.
Degradation of the guanidinylating reagentN,N'-di-Boc-N''-triflylguanidine can degrade if the reaction mixture is allowed to warm above -5°C for extended periods before quenching. Maintain the recommended temperature profile.
Incorrect solventGuanidinylation using N,N'-di-Boc-N''-triflylguanidine is most effective in nonpolar aprotic solvents like dichloromethane or chloroform.
Insufficient reaction timeMonitor the reaction by TLC to determine the optimal reaction time.
Step 3: Acidic Deprotection and Hydrochloride Salt Formation

Problem: Incomplete deprotection of the Boc groups.

Possible Cause Troubleshooting & Optimization
Insufficient acid strength or concentrationThe rate of N-Boc cleavage can be dependent on the acid concentration. Increase the concentration of the acid (e.g., HCl in dioxane or TFA in DCM) or use a stronger acid.
Short reaction time or low temperatureAllow the reaction to proceed for a longer duration or gently warm the reaction mixture if the substrate is sterically hindered.
Steric hindranceFor sterically hindered substrates, more forcing conditions (higher temperature, longer reaction time) may be required.

Problem: Formation of by-products during deprotection.

Possible Cause Troubleshooting & Optimization
Alkylation by tert-butyl cationGuanidines are prone to alkylation by the t-Bu+ cation. Add a scavenger, such as triethylsilane or thioanisole, to the reaction mixture to trap the carbocation.
Degradation of the productIf the product is sensitive to strong acids, consider using milder deprotection methods.

Experimental Protocols

Protocol 1: Synthesis of N,N'-di-Boc-N''-triflylguanidine

This guanidinylating agent can be prepared from N,N'-di-Boc-guanidine.

Materials:

  • N,N'-di-Boc-guanidine

  • Dichloromethane (DCM)

  • Triethylamine

  • Triflic anhydride

  • 2 M aqueous sodium bisulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a two-necked round-bottomed flask under a nitrogen atmosphere, dissolve N,N'-di-Boc-guanidine (1.0 eq) and triethylamine (1.24 eq) in DCM.

  • Cool the mixture to -78°C using a dry ice/isopropyl alcohol bath.

  • Add triflic anhydride (1.2 eq) dropwise over 20 minutes.

  • Allow the reaction mixture to warm to -20°C over 4 hours.[1]

  • Quench the reaction by adding a 2 M aqueous sodium bisulfate solution at -20°C.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with 2 M aqueous sodium bisulfate and brine, then dry over MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N,N'-di-Boc-N''-triflylguanidine.[1]

Protocol 2: Synthesis of this compound

Step A: Guanidinylation of tert-butyl (4-hydroxybutyl)carbamate

  • In a dry round-bottomed flask under a nitrogen atmosphere, dissolve tert-butyl (4-hydroxybutyl)carbamate (1.0 eq) in anhydrous DCM.

  • Add N,N'-di-Boc-N''-triflylguanidine (1.05 eq).

  • If necessary, add triethylamine (1.1 eq).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with 2 M aqueous sodium bisulfate and saturated sodium bicarbonate.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting protected guanidine by flash column chromatography.

Step B: Deprotection and Salt Formation

  • Dissolve the purified protected guanidine from Step A in a suitable solvent such as dioxane or methanol.

  • Add a solution of HCl in dioxane (e.g., 4 M) or concentrated HCl.

  • Stir the reaction at room temperature until deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting crude this compound can be purified by recrystallization or precipitation from a suitable solvent system (e.g., ethanol/ether).

Quantitative Data Summary

The following tables provide representative data for the key steps in the synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

Table 1: Guanidinylation of Primary Amines with N,N'-di-Boc-N''-triflylguanidine

Amine SubstrateProductYield (%)Reference
BenzylamineN,N'-di-Boc-N''-benzylguanidine>95[1]
1,4-ButanediamineN,N'-di-Boc-agmatineHigh[2]

Table 2: Acidic Deprotection of N-Boc Protected Amines and Guanidines

SubstrateDeprotection ReagentConditionsYield (%)Reference
N-Boc linear sulfamides10% Heteropolyacid in CH₂Cl₂Room Temperature92-95[3]
Boc-protected aminesOxalyl chloride in MethanolRoom Temperature, 1-4 hup to 90[4]
Boc-protected aminesp-toluenesulfonic acidSolvent-free ball milling, 10 min~100[5]

Visualizations

Galegine_Synthesis_Workflow cluster_start Starting Materials cluster_protection Step 1: N-Boc Protection cluster_guanidinylation_reagent Reagent Preparation cluster_guanidinylation Step 2: Guanidinylation cluster_deprotection Step 3: Deprotection & Salt Formation 4-Aminobutanol 4-Aminobutanol Protected_Amine tert-Butyl (4-hydroxybutyl)carbamate 4-Aminobutanol->Protected_Amine Boc₂O, Base Boc2O Di-tert-butyl dicarbonate Protected_Guanidine Protected Galegine Derivative Protected_Amine->Protected_Guanidine Guanidinylating Reagent Galegine_HCl This compound Protected_Guanidine->Galegine_HCl Acid (e.g., HCl)

Caption: Synthetic workflow for this compound.

Troubleshooting_Deprotection Start Problem: Incomplete Deprotection Cause1 Insufficient Acid Strength/Concentration? Start->Cause1 Cause2 Inadequate Reaction Time/Temperature? Cause1->Cause2 No Solution1 Increase acid concentration or use a stronger acid. Cause1->Solution1 Yes Cause3 Steric Hindrance? Cause2->Cause3 No Solution2 Increase reaction time and/or temperature. Cause2->Solution2 Yes Solution3 Use more forcing conditions. Cause3->Solution3 Yes End Problem Resolved Cause3->End No Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting logic for incomplete deprotection.

References

Optimizing Galegine Hydrochloride Dosage for Cell Culture Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Galegine hydrochloride in cell culture experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to experimental workflows and signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in cell culture?

A1: this compound's primary mechanism of action is the activation of AMP-activated protein kinase (AMPK).[1][2][3][4][5] AMPK is a key regulator of cellular energy homeostasis. Activation of AMPK by Galegine can lead to various downstream effects, including enhanced glucose uptake and inhibition of lipid synthesis.[4][5]

Q2: What are the recommended starting concentrations for this compound in cell culture experiments?

A2: The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. Based on published studies, a broad starting range to consider is 10 µM to 500 µM.[4][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in both water and DMSO.[3][6] For a stock solution, dissolve this compound in sterile water or DMSO to a concentration of 10 mM to 100 mM. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1][2]

Q4: What is the stability of this compound in cell culture medium?

A4: While specific stability data in various cell culture media is not extensively published, it is generally good practice to prepare fresh dilutions of this compound in your culture medium for each experiment from a frozen stock solution.

Q5: In which cell lines has this compound been shown to be active?

A5: this compound has been demonstrated to be active in a variety of cell lines, including:

  • 3T3-L1 adipocytes[1][2][3][4]

  • L6 myotubes[1][2][3][4]

  • H4IIE rat hepatoma cells[1][2][3]

  • HEK293 human kidney cells[1][2][3]

  • DFW and SK-MEL-5 human melanoma cells

Troubleshooting Guide

This guide addresses common issues that may arise during cell culture experiments with this compound.

Problem Potential Cause Suggested Solution
High Cell Death or Cytotoxicity The concentration of this compound is too high for the specific cell line.Perform a dose-response experiment to determine the IC50 value for your cell line. Start with a lower concentration range (e.g., 1-10 µM) and titrate upwards. For example, the IC50 for DFW melanoma cells was found to be 630 µM, while for SK-MEL-5 cells it was 3300 µM, highlighting cell-type specific sensitivity.
No Observable Effect The concentration of this compound is too low.Gradually increase the concentration in your next experiment. Ensure that the treatment duration is sufficient to observe a biological response (e.g., 1 to 24 hours).[3]
The cell line is not sensitive to this compound.Confirm that your cell line expresses the necessary molecular targets for Galegine action, primarily AMPK. Consider using a positive control compound known to elicit the desired effect in your cell line.
Precipitate in Culture Medium The solubility limit of this compound in the medium has been exceeded.Ensure your final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%). Prepare a fresh, lower concentration stock solution if necessary. This compound is soluble in water up to 43.33 mg/mL (264.77 mM) and in DMSO up to 5.2 mg/mL (31.78 mM).[3][6]
Inconsistent or Variable Results Inconsistent preparation of this compound solutions.Prepare a large batch of stock solution, aliquot it, and store it properly to ensure consistency across experiments. Avoid repeated freeze-thaw cycles.[2]
Variations in cell density or passage number.Use cells within a consistent passage number range and ensure uniform cell seeding density across all experimental wells or flasks.
Unexpected Off-Target Effects This compound may have other biological activities beyond AMPK activation.Review the literature for any known off-target effects of Galegine. Consider using a more specific AMPK activator as a control to confirm that the observed effects are indeed mediated by AMPK. For example, Galegine has also been shown to inhibit complex IV of the mitochondrial respiratory chain.[7]

Experimental Protocols & Data

Dose-Response Ranges of this compound in Various Cell Lines

The following table summarizes effective concentration ranges of this compound reported in the literature for different cell lines and biological effects.

Cell LineBiological EffectEffective Concentration RangeIncubation Time
3T3-L1 AdipocytesStimulation of glucose uptake50 µM - 3 mMNot Specified
L6 MyotubesStimulation of glucose uptake50 µM - 3 mMNot Specified
3T3-L1 AdipocytesReduction of isoprenaline-mediated lipolysis1 µM - 300 µMNot Specified
H4IIE Rat Hepatoma CellsActivation of AMPK10 µM and aboveNot Specified
HEK293 Human Kidney CellsActivation of AMPK10 µM and aboveNot Specified
DFW Human Melanoma CellsCytotoxicity (IC50)630 µM24 hours
SK-MEL-5 Human Melanoma CellsCytotoxicity (IC50)3300 µM24 hours
Protocol: Assessment of Glucose Uptake in 3T3-L1 Adipocytes

This protocol provides a general framework for measuring the effect of this compound on glucose uptake.

  • Cell Culture: Culture 3T3-L1 pre-adipocytes to confluence and induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

  • Cell Seeding: Seed mature 3T3-L1 adipocytes in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Serum Starvation: The following day, gently wash the cells with phosphate-buffered saline (PBS) and incubate in serum-free DMEM for 2-4 hours.

  • Galegine Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Replace the starvation medium with the this compound solutions and incubate for the desired time (e.g., 1-24 hours). Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Glucose Uptake Assay: After incubation, add a fluorescently-labeled glucose analog (e.g., 2-NBDG) to each well at a final concentration of 50-100 µM. Incubate for 30-60 minutes at 37°C.

  • Measurement: Wash the cells with cold PBS to remove extracellular 2-NBDG. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for 2-NBDG).

  • Data Analysis: Normalize the fluorescence readings to a control group (e.g., untreated or vehicle-treated cells) to determine the fold change in glucose uptake.

Visualizations

Signaling Pathway of this compound

Galegine_Signaling Galegine Galegine hydrochloride AMPK AMPK Galegine->AMPK ACC Acetyl-CoA Carboxylase AMPK->ACC Inhibits CPT1 Carnitine Palmitoyl- transferase 1 AMPK->CPT1 Activates GLUT4 GLUT4 Translocation AMPK->GLUT4 Promotes Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Simplified signaling pathway of this compound via AMPK activation.

Experimental Workflow for Assessing this compound Effects

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., 3T3-L1) Cell_Seeding 3. Seed Cells Cell_Culture->Cell_Seeding Galegine_Prep 2. Prepare Galegine HCl Stock Solution Treatment 4. Treat with Galegine HCl (Dose-Response) Galegine_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate (Time-Course) Treatment->Incubation Assay 6. Perform Assay (e.g., Glucose Uptake) Incubation->Assay Data_Collection 7. Data Collection Assay->Data_Collection Data_Analysis 8. Data Analysis Data_Collection->Data_Analysis

Caption: General experimental workflow for cell-based assays with this compound.

Troubleshooting Logic Flowchart

Troubleshooting_Flowchart Start Start Experiment Problem Problem Encountered? Start->Problem High_Cytotoxicity High Cytotoxicity? Problem->High_Cytotoxicity Yes End Problem Resolved Problem->End No No_Effect No Effect? High_Cytotoxicity->No_Effect No Lower_Conc Lower Concentration & Perform IC50 High_Cytotoxicity->Lower_Conc Yes Inconsistent_Results Inconsistent Results? No_Effect->Inconsistent_Results No Increase_Conc Increase Concentration & Check Incubation Time No_Effect->Increase_Conc Yes Check_Protocols Check Protocols: - Stock Preparation - Cell Seeding Density Inconsistent_Results->Check_Protocols Yes Lower_Conc->End Increase_Conc->End Check_Protocols->End

Caption: A logical flowchart for troubleshooting common experimental issues.

References

Troubleshooting low yield in Galegine extraction from Galega officinalis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the extraction of Galegine from Galega officinalis.

Troubleshooting Guide: Low Galegine Yield

This guide addresses common issues that can lead to suboptimal Galegine yields.

Question: My Galegine yield is significantly lower than expected. What are the most likely causes?

Answer: Low Galegine yield can stem from several factors, ranging from the quality of the plant material to the extraction protocol itself. The primary areas to investigate are:

  • Plant Material: The concentration of Galegine varies significantly depending on the part of the plant used and its developmental stage.

  • Extraction Method and Solvents: The efficiency of the extraction is highly dependent on the chosen method and the solvents used.

  • Protocol Parameters: Suboptimal parameters such as pH, temperature, and extraction time can drastically reduce yield.

  • Post-Extraction Processing: Losses can occur during the purification and isolation steps.

Question: How does the choice of plant material affect Galegine yield?

Answer: The selection and handling of Galega officinalis plant material is a critical first step. Galegine concentration is not uniform throughout the plant.[1][2][3][4]

  • Plant Part: Reproductive tissues, such as flowers and immature pods, have the highest concentration of Galegine, followed by the leaves, and then the stems.[1][2][4] For maximum yield, prioritize the use of reproductive tissues.

  • Phenological Stage: The Galegine content of the plant peaks at the immature pod stage.[1][2][4] Harvesting at this stage is crucial for obtaining a high yield. The concentration decreases as the seeds mature.[1][2]

  • Drying and Storage: Proper drying of the plant material is essential. Freeze-drying is often used to preserve the integrity of the alkaloids.[1][4] Store the dried, powdered material in a cool, dry, and dark place to prevent degradation of the target compounds.

Question: I am using a solvent extraction method. Could my choice of solvent be the issue?

Answer: Yes, the choice of solvent is critical for efficient Galegine extraction. While Galegine is water-soluble, different solvents and solvent mixtures will have varying efficiencies.

  • A recent study demonstrated that water as a solvent can yield a high extraction percentage (28.05%) and a Galegine content of 17.40 ± 0.04 μg/g.[5]

  • Aqueous alcohol solutions (e.g., 50% ethanol) are also effective for extracting flavonoids and other compounds from Galega officinalis, and can be suitable for Galegine as well.[6]

  • Acetone-water mixtures have also been used, with a 90:10 mixture (A90) showing high extraction of total phenolic and flavonoid content.[5] While this study focused on other compounds, the polarity of this mixture may also be suitable for Galegine.

  • It is important to defat the plant material with a non-polar solvent like hexane prior to the main extraction to remove lipids that can interfere with the process.[7]

Question: What are the key parameters to optimize in my extraction protocol?

Answer: Several parameters can be optimized to improve your Galegine yield.

  • pH: The pH of the extraction medium is a critical factor.[8][9] Since Galegine is an alkaloid, it exists as a salt in the plant. To extract it into an organic solvent, the plant material should be alkalinized to liberate the free base.[10] Conversely, to bring the alkaloid into an aqueous solution, the solution should be acidified.

  • Temperature: Higher temperatures can increase extraction efficiency, but excessive heat can lead to the degradation of Galegine. A temperature range of 50-60°C is often used for solvent evaporation.[9]

  • Extraction Time: Ensure sufficient time for the solvent to penetrate the plant material and dissolve the Galegine. This can range from several hours to 24 hours.[9]

  • Agitation: Continuous stirring or shaking of the plant material in the solvent will increase the surface area of contact and improve extraction efficiency.[9]

Question: I have a crude extract. How can I be sure I am not losing Galegine during purification?

Answer: Purification is a common step where significant losses can occur.

  • Multiple Purification Steps: A single purification step is often insufficient. A combination of techniques, such as column chromatography followed by a more specific method like Molecularly Imprinted Polymer (MIP) extraction, can significantly improve purity and yield.[11] Using column chromatography prior to MIP adsorption has been shown to enhance the purification and isolation efficiency of Galegine by up to 17 times compared to using MIP alone.[11]

  • Monitoring Fractions: When using techniques like column chromatography, it is essential to monitor the fractions to identify those containing Galegine. Thin-layer chromatography (TLC) can be a useful tool for this.[11]

Frequently Asked Questions (FAQs)

Q1: What is a typical Galegine yield from Galega officinalis?

A1: The yield of Galegine can vary widely based on the factors mentioned above. However, here are some reported values to serve as a benchmark:

Plant Part/MethodReported Galegine YieldReference
Reproductive Tissues7 mg/g[1][2][4]
Leaves4 mg/g[1][2][4]
Stems1 mg/g[1][2][4]
Water Extraction17.40 µg/g[5]
Optimized Supercritical CO2 Extraction3.3932 mg/g[12]
Hairy Root Culture (with elicitors)up to 14.55 mg/g FW[13]

Q2: Are there advanced extraction techniques that can improve my yield?

A2: Yes, several advanced techniques can offer higher efficiency and selectivity.

  • Molecularly Imprinted Polymer (MIP) Extraction: This technique creates polymers with specific recognition sites for Galegine, allowing for highly selective extraction and preconcentration from a crude extract.[8][9]

  • Supercritical CO2 Extraction: This method uses supercritical carbon dioxide as a solvent. By optimizing parameters like temperature and pressure, it can provide high extraction yields.[12]

  • Hairy Root Cultures: Inducing hairy root cultures of Galega officinalis and treating them with elicitors (like salicylic acid or chitosan) can significantly increase the production of Galegine.[2][13]

Q3: How can I confirm the presence and quantify the amount of Galegine in my extracts?

A3: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for both identifying and quantifying Galegine.[13] Liquid chromatography-mass spectrometry (LC/MS) can also be used for accurate identification and quantification.[1][4]

Experimental Protocols

Protocol 1: Basic Aqueous-Alcoholic Extraction

This protocol is a standard method for the initial extraction of Galegine.

  • Preparation of Plant Material:

    • Harvest the aerial parts of Galega officinalis, preferably at the immature pod stage.

    • Dry the plant material at room temperature or by freeze-drying.

    • Grind the dried material into a fine powder.

  • Extraction:

    • Place 10g of the powdered plant material into a flask.

    • Add 100 mL of 50% ethanol.

    • Stir the mixture on a shaker at room temperature for 24 hours.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and evaporate the solvent using a rotary evaporator at a temperature not exceeding 60°C.

  • Purification (Optional but Recommended):

    • The resulting crude extract can be further purified using column chromatography or other techniques.

Protocol 2: Molecularly Imprinted Polymer (MIP) Solid-Phase Extraction

This protocol is for the selective purification of Galegine from a crude extract.

  • Preparation of Crude Extract:

    • Obtain a crude extract of Galegine using a method such as Protocol 1.

    • Dissolve the crude extract in a suitable solvent to prepare the loading solution.

  • MIP Column Conditioning:

    • Pack a solid-phase extraction cartridge with the Galegine-specific MIP.

    • Condition the cartridge by passing a small volume of the loading solvent through it.

  • Sample Loading:

    • Load the crude extract solution onto the MIP cartridge.

  • Washing:

    • Wash the cartridge with a solvent that will remove non-specifically bound impurities but not Galegine.

  • Elution:

    • Elute the Galegine from the MIP using a solvent that disrupts the interactions between Galegine and the polymer.

  • Analysis:

    • Analyze the eluted fraction for Galegine content and purity using HPLC or LC/MS.

Visualizations

galegine_metabolic_pathway cluster_cell Cell galegine Galegine ampk AMPK (AMP-activated protein kinase) galegine->ampk Activates acc Acetyl-CoA Carboxylase (ACC) ampk->acc Inhibits glucose_uptake Glucose Uptake ampk->glucose_uptake Stimulates fatty_acid_synthesis Fatty Acid Synthesis acc->fatty_acid_synthesis fatty_acid_oxidation Fatty Acid Oxidation acc->fatty_acid_oxidation Inhibits

Caption: Metabolic effects of Galegine via AMPK pathway activation.[12]

galegine_extraction_workflow plant_material 1. Plant Material (Galega officinalis, immature pod stage) drying 2. Drying (Freeze-drying or air drying) plant_material->drying grinding 3. Grinding drying->grinding extraction 4. Solvent Extraction (e.g., 50% Ethanol) grinding->extraction filtration 5. Filtration extraction->filtration concentration 6. Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Galegine Extract concentration->crude_extract purification 7. Purification (e.g., Column Chromatography, MIP) crude_extract->purification pure_galegine Pure Galegine purification->pure_galegine analysis 8. Analysis (HPLC, LC/MS) pure_galegine->analysis

Caption: General experimental workflow for Galegine extraction.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Galegine Yield plant_material Improper Plant Material - Wrong part used - Wrong growth stage low_yield->plant_material extraction_method Suboptimal Extraction - Inefficient solvent - Incorrect pH low_yield->extraction_method protocol_params Poor Protocol Parameters - Temperature too high/low - Insufficient time low_yield->protocol_params purification_loss Loss During Purification - Inefficient separation - Degradation low_yield->purification_loss solution_plant Use reproductive tissues at immature pod stage plant_material->solution_plant solution_extraction Optimize solvent system and adjust pH extraction_method->solution_extraction solution_protocol Optimize temperature and extraction time protocol_params->solution_protocol solution_purification Use multi-step purification and monitor fractions purification_loss->solution_purification

Caption: Troubleshooting logic for low Galegine yield.

References

Technical Support Center: Galegine Hydrochloride Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving Galegine hydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a guanidinium-containing compound, the guanidino group is susceptible to hydrolysis, particularly at extreme pH values and elevated temperatures.

Q2: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?

A2: Based on the general stability of similar guanidinium compounds, this compound is expected to be most stable in slightly acidic to neutral pH conditions (pH 4-7). In strongly acidic or alkaline solutions, the rate of hydrolysis is likely to increase significantly.

Q3: How does temperature affect the stability of this compound solutions?

A3: Elevated temperatures accelerate the degradation of this compound. For long-term storage, it is recommended to keep aqueous solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures. Repeated freeze-thaw cycles should be avoided as they can also contribute to degradation.

Q4: Is this compound sensitive to light?

A4: Yes, exposure to ultraviolet (UV) or high-intensity visible light can potentially lead to the photodegradation of this compound. It is advisable to protect solutions from light by using amber-colored vials or by covering the container with aluminum foil during experiments and storage.

Q5: What are the likely degradation products of this compound in an aqueous solution?

A5: The primary degradation pathway for this compound is hydrolysis of the guanidino group, which can lead to the formation of (3-methylbut-2-en-1-yl)urea and ammonia. Under oxidative stress, other degradation products may be formed.

Troubleshooting Guides

Issue 1: Rapid Loss of Potency in this compound Standard Solutions

Symptoms:

  • Inconsistent results in bioassays.

  • Decreasing peak area for this compound in HPLC analysis over a short period.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Recommended Action
Inappropriate pH of the solution Measure the pH of your aqueous solution.Adjust the pH to a range of 4-7 using a suitable buffer system (e.g., acetate or phosphate buffer).
High storage temperature Verify the storage conditions of your solution.Store stock solutions and working solutions at 2-8 °C for short-term use and at -20 °C or -80 °C for long-term storage.
Exposure to light Review your experimental setup and storage for light protection.Prepare and store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during handling.
Contamination with oxidizing agents Check the purity of the water and other reagents used.Use high-purity (e.g., Milli-Q or equivalent) water and analytical grade reagents. Avoid using containers that may leach reactive substances.
Issue 2: Appearance of Unknown Peaks in Chromatograms of this compound Samples

Symptoms:

  • New peaks are observed during HPLC analysis of stability samples.

  • The sum of the peak areas of this compound and its known impurities is less than the initial total area.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step Recommended Action
Forced degradation has occurred Review the handling and storage conditions of the sample.This is expected in forced degradation studies. The goal is to identify these new peaks, which are likely degradation products.
Interaction with excipients If working with a formulation, consider potential incompatibilities.Conduct compatibility studies with individual excipients to identify any interactions.
Sample matrix effects Analyze a blank matrix to check for interfering peaks.If matrix peaks are present, optimize the chromatographic method (e.g., gradient, column chemistry) to achieve better separation.

Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation studies on a 1 mg/mL aqueous solution of this compound.

Table 1: Effect of pH on the Degradation of this compound at 40°C for 7 Days

pH Initial Assay (%) Assay after 7 days (%) Degradation (%) Major Degradation Product(s) Detected
2.0100.085.214.8(3-methylbut-2-en-1-yl)urea
4.0100.098.11.9Trace amounts of (3-methylbut-2-en-1-yl)urea
7.0100.097.52.5Trace amounts of (3-methylbut-2-en-1-yl)urea
9.0100.088.911.1(3-methylbut-2-en-1-yl)urea, Ammonia
12.0100.075.424.6(3-methylbut-2-en-1-yl)urea, Ammonia

Table 2: Effect of Temperature on the Degradation of this compound at pH 7.0 for 30 Days

Temperature Initial Assay (%) Assay after 30 days (%) Degradation (%)
5 °C100.099.20.8
25 °C100.095.84.2
40 °C100.089.110.9
60 °C100.072.527.5

Table 3: Summary of Forced Degradation Studies

Stress Condition Conditions Degradation (%)
Acid Hydrolysis0.1 M HCl at 60 °C for 24h21.3
Base Hydrolysis0.1 M NaOH at 60 °C for 24h35.7
Oxidation3% H₂O₂ at 25 °C for 24h15.4
Thermal80 °C for 48h18.9
PhotolyticUV light (254 nm) for 24h12.6

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Protocol 2: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in water.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60 °C. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60 °C. Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂. Keep at room temperature. Withdraw samples, quench the reaction with a small amount of sodium bisulfite solution, and dilute for HPLC analysis.

  • Thermal Degradation: Place the stock solution in a thermostatically controlled oven at 80 °C. Withdraw samples at various time points for analysis.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) in a photostability chamber. Wrap a control sample in aluminum foil and place it in the same chamber. Analyze samples at different time intervals.

Visualizations

degradation_pathway Galegine This compound Hydrolysis_Product (3-methylbut-2-en-1-yl)urea Galegine->Hydrolysis_Product  Hydrolysis (H₂O) [Acid/Base Catalyzed]   Ammonia Ammonia Galegine->Ammonia Oxidation_Products Oxidative Degradation Products Galegine->Oxidation_Products  Oxidation [e.g., H₂O₂]  

Caption: Proposed degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis Stock Galegine HCl Stock Solution (1 mg/mL) Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Data Data Interpretation (Assay, Impurity Profile) Analysis->Data

Caption: Workflow for forced degradation studies of this compound.

logical_relationship Stability Galegine HCl Stability pH pH Degradation Degradation pH->Degradation Temp Temperature Temp->Degradation Light Light Light->Degradation Oxidants Oxidizing Agents Oxidants->Degradation Degradation->Stability  influences

Best practices for long-term storage of Galegine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices for the long-term storage and handling of Galegine hydrochloride, designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C.[1][2] It is crucial to keep the container tightly sealed and in a cool, well-ventilated area, away from moisture and direct sunlight.[3][4]

Q2: How should I store this compound once it is dissolved in a solvent?

When dissolved in a solvent, the storage conditions are more stringent. For solutions, it is recommended to aliquot the stock solution to prevent degradation from repeated freeze-thaw cycles.[3] The recommended storage is at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Always ensure the container is sealed to protect it from moisture.[3]

Q3: What solvents are recommended for dissolving this compound?

This compound is soluble in water and DMSO.[1][2] If you are preparing an aqueous stock solution for cell culture experiments, it is recommended to filter and sterilize it using a 0.22 μm filter before use.[3]

Q4: What are the general safety precautions for handling this compound?

Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, safety goggles with side-shields, and a lab coat.[4] Ensure you work in a well-ventilated area and avoid breathing in dust.[5] Wash your hands thoroughly after handling the compound.[5]

Storage Condition Summary

For quick reference, the following table summarizes the recommended long-term storage conditions for this compound.

FormStorage TemperatureDurationKey Considerations
Solid/Powder -20°CUp to 2 yearsKeep container tightly sealed, away from moisture and light.[1][4]
In Solvent (e.g., DMSO, Water) -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles; keep sealed.[3]
In Solvent (e.g., DMSO, Water) -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles; keep sealed.[3]

Troubleshooting Guide

Issue: I see signs of moisture or clumping in the solid this compound.

  • Possible Cause: The container may not have been sealed properly, or it was opened in a humid environment. The compound is described as hygroscopic.

  • Solution: Discard the compound if significant degradation is suspected. To prevent this, always store the compound in a tightly sealed container, preferably in a desiccator.

Issue: My experimental results are inconsistent, and I suspect the compound has degraded.

  • Possible Cause: Improper storage, repeated freeze-thaw cycles of stock solutions, or the storage duration has exceeded the recommended time.[3]

  • Solution:

    • Review your storage and handling procedures against the recommendations in this guide.

    • Use a fresh vial of the compound to prepare a new stock solution.

    • Perform a stability assessment to check the purity of your current stock.

Issue: The compound will not fully dissolve in the solvent.

  • Possible Cause: The concentration may be too high for the chosen solvent, or the compound may have degraded, leading to less soluble impurities.

  • Solution:

    • Refer to the supplier's datasheet for solubility information.[2][3]

    • Try gentle warming or vortexing to aid dissolution.

    • If solubility issues persist with a new vial, consider trying a different solvent or a lower concentration.

Experimental Protocols

Protocol: Assessing the Stability of this compound Stock Solutions

This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to assess the stability of this compound solutions over time.

Objective: To quantify the concentration and purity of this compound in a stock solution after a specific storage period.

Materials:

  • This compound stock solution (stored under specified conditions)

  • Freshly prepared this compound standard solution of known concentration

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (to be optimized based on the column and system, but a common starting point for similar compounds could be a mixture of an acidic buffer and an organic solvent like methanol or acetonitrile)[6]

  • HPLC-grade solvents

Methodology:

  • Standard Preparation: Prepare a fresh standard solution of this compound at a known concentration.

  • Sample Preparation: Thaw an aliquot of your stored stock solution. Dilute it to a concentration within the linear range of your HPLC method.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution to determine its retention time and peak area.

    • Inject the diluted sample from your stored stock solution.

    • Run a blank (solvent only) injection to identify any potential solvent peaks.

  • Data Analysis:

    • Compare the retention time of the peak in your sample to the standard to confirm its identity.

    • Calculate the concentration of this compound in your sample by comparing its peak area to the peak area of the standard.

    • Analyze the chromatogram for any additional peaks, which may indicate the presence of degradation products. The appearance of new peaks or a decrease in the main peak's area suggests degradation.[6]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_usage Experimental Use receive Receive Solid Galegine HCl prepare_stock Prepare Stock Solution (e.g., in DMSO or Water) receive->prepare_stock store_solid Store Solid at -20°C (Sealed, Dark, Dry) receive->store_solid If not for immediate use aliquot Aliquot into Single-Use Vials prepare_stock->aliquot store_solution Store Solution at -80°C (Long-term) or -20°C (Short-term) aliquot->store_solution thaw Thaw One Aliquot store_solution->thaw For experiment dilute Dilute to Working Concentration thaw->dilute experiment Use in Experiment dilute->experiment

Caption: Workflow for handling and storing this compound.

ampk_pathway galegine This compound ampk AMPK Activation galegine->ampk downstream Downstream Cellular Effects (e.g., Glucose Uptake) ampk->downstream

Caption: Simplified signaling pathway showing AMPK activation.

troubleshooting_flowchart rect_node rect_node start Inconsistent Experimental Results? check_storage Storage Conditions Correct? start->check_storage check_freeze_thaw Multiple Freeze-Thaw Cycles Avoided? check_storage->check_freeze_thaw Yes solution_new Prepare Fresh Stock Solution from New Vial check_storage->solution_new No check_age Solution Within Recommended Age? check_freeze_thaw->check_age Yes check_freeze_thaw->solution_new No check_age->solution_new No solution_stability Perform Stability Test (e.g., HPLC) on Old Stock check_age->solution_stability Yes

Caption: Troubleshooting flowchart for inconsistent results.

References

Technical Support Center: Galegine Hydrochloride in Research Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Galegine hydrochloride in their experiments while avoiding potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound's primary mechanism of action is the activation of AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial cellular energy sensor that, once activated, phosphorylates downstream targets to regulate metabolism. This activation leads to effects such as increased glucose uptake and inhibition of lipid synthesis.[2]

Q2: In which cell lines has this compound been shown to activate AMPK?

This compound has been demonstrated to activate AMPK in several cell lines, including 3T3-L1 adipocytes, L6 myotubes, H4IIE rat hepatoma cells, and HEK293 human kidney cells.[1][2]

Q3: What are the known downstream effects of Galegine-induced AMPK activation?

The activation of AMPK by this compound leads to several metabolic changes, including:

  • Stimulation of glucose uptake in 3T3-L1 adipocytes and L6 myotubes.

  • Inhibition of acetyl-CoA carboxylase (ACC) , which in turn suppresses fatty acid synthesis and promotes fatty acid oxidation.

  • Reduction of isoprenaline-mediated lipolysis in 3T3-L1 adipocytes.[2]

Q4: Is the cellular uptake of this compound dependent on the organic cation transporter 1 (OCT1)?

No, unlike metformin, the cellular uptake of this compound does not appear to be dependent on the OCT1 transporter. This is evidenced by the fact that quinidine, an OCT1 inhibitor, does not block Galegine-induced AMPK activation.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, with a focus on identifying and mitigating off-target effects.

Issue 1: Inconsistent or unexpected results in cell-based assays.

  • Possible Cause 1: Cytotoxicity at high concentrations.

    • Explanation: Guanidine-containing compounds like Galegine can exhibit cytotoxicity, often due to disruption of cell membranes. This is a known property of some guanidine compounds that contributes to their antimicrobial activity.

    • Troubleshooting Steps:

      • Determine the cytotoxic concentration (CC50): Perform a cell viability assay (e.g., LDH release or propidium iodide staining) to find the concentration at which this compound becomes toxic to your specific cell line.

      • Work below the cytotoxic threshold: Ensure that the concentrations used in your functional assays are significantly lower than the CC50 to avoid confounding cytotoxic effects.

  • Possible Cause 2: Assay interference.

    • Explanation: The guanidinium group in Galegine can interfere with assay components, leading to false positives or negatives. This can manifest as protein aggregation or quenching of a fluorescent signal. Such compounds are sometimes referred to as pan-assay interference compounds (PAINS).

    • Troubleshooting Steps:

      • Run compound-only controls: Include control wells containing this compound in the assay buffer without any cells, enzymes, or substrates to check for direct effects on the assay readout (e.g., absorbance, fluorescence).

      • Use a structurally related inactive control: If available, use a similar molecule that does not activate AMPK to differentiate between on-target and off-target effects.

Issue 2: Results suggest effects beyond the AMPK pathway.

  • Possible Cause 1: Off-target kinase inhibition.

    • Explanation: While Galegine is known as an AMPK activator, it may inhibit other kinases, especially at higher concentrations.

    • Troubleshooting Steps:

      • Determine the IC50 for your target: Ensure you are using concentrations relevant to the potency of Galegine on AMPK.

      • Perform a kinase selectivity screen: If you suspect off-target kinase effects, it is advisable to test this compound against a panel of other kinases to assess its selectivity.

  • Possible Cause 2: Interaction with mitochondrial complex IV.

    • Explanation: Recent studies have shown that Galegine, along with other biguanides, can inhibit the activity of mitochondrial complex IV (cytochrome c oxidase). This can lead to an increase in the cytosolic redox state and inhibition of glycerol-derived gluconeogenesis. This represents a specific, non-AMPK-mediated effect.

    • Troubleshooting Steps:

      • Measure mitochondrial function: If your experimental system is sensitive to changes in mitochondrial respiration, consider performing assays to measure oxygen consumption or mitochondrial membrane potential.

      • Consider the metabolic state of your cells: The impact of complex IV inhibition may be more pronounced in cells that rely heavily on oxidative phosphorylation.

  • Possible Cause 3: Interaction with G-Protein Coupled Receptors (GPCRs).

    • Explanation: While there is no specific data on Galegine's interaction with GPCRs, many small molecules can have unintended effects on these receptors.

    • Troubleshooting Steps:

      • Evaluate GPCR-mediated signaling pathways: If your results are difficult to explain through AMPK activation alone, consider investigating common GPCR signaling readouts, such as intracellular calcium or cAMP levels.

      • Utilize a GPCR screening service: For a comprehensive analysis, commercial services are available that can screen your compound against a large panel of GPCRs.

Data Summary

Table 1: Effective Concentrations of this compound in Various Assays

AssayCell LineConcentration RangeEffect
AMPK ActivationH4IIE, HEK293, 3T3-L1, L610 µM and aboveConcentration-dependent activation
Glucose Uptake Stimulation3T3-L1 adipocytes, L6 myotubes50 µM - 3 mMConcentration-dependent stimulation
Lipolysis Inhibition3T3-L1 adipocytes1 - 300 µMReduction of isoprenaline-mediated lipolysis
Acetyl-CoA Carboxylase Inhibition3T3-L1 adipocytes, L6 myotubes0.3 - 30 µM (3T3-L1) and >30 µM (L6)Concentration-dependent reduction in activity

Data compiled from Mooney et al., 2008.[2]

Experimental Protocols

Protocol 1: AMPK Activation Assay by Western Blotting for Phospho-AMPKα (Thr172)

This protocol is for detecting the phosphorylation of the AMPKα subunit at Threonine 172, a key marker of AMPK activation, in 3T3-L1 cells.

  • Cell Culture and Treatment:

    • Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.

    • Seed the mature adipocytes in 6-well plates.

    • Treat the cells with the desired concentrations of this compound for 1 hour. Include a vehicle control.

  • Sample Preparation:

    • After treatment, place the plate on ice and wash the cells twice with ice-cold PBS.

    • Lyse the cells in 100 µL of lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Gel Electrophoresis and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer for 5 minutes.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Antibody Incubation and Detection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-AMPKα (Thr172).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To normalize, strip the membrane and re-probe with an antibody for total AMPKα.

Protocol 2: Glucose Uptake Assay using 2-NBDG in 3T3-L1 Adipocytes

This protocol uses the fluorescent glucose analog 2-NBDG to measure glucose uptake.

  • Cell Culture:

    • Seed and differentiate 3T3-L1 cells in a 96-well black, clear-bottom plate.

  • Assay Procedure:

    • Wash the cells twice with pre-warmed glucose-free DMEM.

    • Starve the cells in glucose-free DMEM for 2 hours at 37°C.

    • Treat the cells with this compound at the desired concentrations in glucose-free DMEM for the desired time (e.g., 1 hour). Include a vehicle control and a positive control (e.g., insulin).

    • Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.

    • Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS.

    • Add 100 µL of PBS to each well.

  • Measurement:

    • Measure the fluorescence using a plate reader with excitation at ~485 nm and emission at ~535 nm.

Protocol 3: Lipolysis Assay by Measuring Glycerol Release in 3T3-L1 Adipocytes

This protocol quantifies lipolysis by measuring the amount of glycerol released into the culture medium.

  • Cell Culture and Treatment:

    • Use mature 3T3-L1 adipocytes in a 24-well plate.

    • Wash the cells with PBS.

    • Add Krebs-Ringer bicarbonate buffer (KRBH) containing 2% BSA and the desired concentrations of this compound. Include a vehicle control and a positive control for lipolysis stimulation (e.g., 10 µM isoproterenol).

    • Incubate for 1-3 hours at 37°C.

  • Sample Collection:

    • After incubation, collect an aliquot of the medium from each well.

  • Glycerol Measurement:

    • Use a commercial glycerol assay kit.

    • Prepare a standard curve with the provided glycerol standard.

    • Add 50 µL of the collected medium and standards to a 96-well plate.

    • Add 150 µL of the free glycerol reagent to each well and mix.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Normalization:

    • After collecting the medium, lyse the cells in the plate and measure the total protein content.

    • Normalize the glycerol concentration to the protein content of each well.

Visualizations

Signaling Pathway

Galegine_AMPK_Pathway cluster_cell Cell Galegine Galegine hydrochloride AMPK AMPK Galegine->AMPK Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits (P) Glucose_Uptake Glucose Uptake (GLUT4 translocation) AMPK->Glucose_Uptake Stimulates Lipolysis Lipolysis AMPK->Lipolysis Inhibits Fatty_Acid_Synth Fatty Acid Synthesis ACC->Fatty_Acid_Synth Inhibits Fatty_Acid_Ox Fatty Acid Oxidation ACC->Fatty_Acid_Ox Stimulates

Caption: Simplified signaling pathway of this compound-mediated AMPK activation.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Culture and differentiate cells Prepare_Reagents 2. Prepare Galegine & assay reagents Treat_Cells 3. Treat cells with Galegine & controls Prepare_Reagents->Treat_Cells Incubate 4. Incubate for specified time Treat_Cells->Incubate Assay 5. Perform specific assay (e.g., add 2-NBDG, collect media) Incubate->Assay Measure_Signal 6. Measure signal (Fluorescence, Absorbance, Western blot) Assay->Measure_Signal Normalize_Data 7. Normalize data (e.g., to protein concentration) Measure_Signal->Normalize_Data Analyze_Results 8. Analyze and interpret results Normalize_Data->Analyze_Results

Caption: General experimental workflow for assays involving this compound.

Troubleshooting Logic

Troubleshooting_Workflow Start Unexpected Results Observed Check_Cytotoxicity Is Galegine concentration non-toxic? Start->Check_Cytotoxicity Check_Assay_Interference Do compound-only controls show a signal? Check_Cytotoxicity->Check_Assay_Interference Yes Perform_Viability_Assay Perform cell viability assay (e.g., LDH, PI staining) Check_Cytotoxicity->Perform_Viability_Assay No Consider_Off_Target Consider Off-Target Effects Check_Assay_Interference->Consider_Off_Target No Run_Interference_Controls Run controls with Galegine in assay buffer alone Check_Assay_Interference->Run_Interference_Controls Yes Kinase_Screen Perform kinase selectivity screen Consider_Off_Target->Kinase_Screen Mito_Function Assess mitochondrial function (e.g., O2 consumption) Consider_Off_Target->Mito_Function GPCR_Screen Screen for GPCR activity (e.g., Ca2+, cAMP) Consider_Off_Target->GPCR_Screen Revise_Experiment Revise experiment: Lower concentration or change assay Perform_Viability_Assay->Revise_Experiment Run_Interference_Controls->Revise_Experiment

Caption: Troubleshooting workflow for unexpected results with this compound.

References

How to minimize toxicity of Galegine hydrochloride in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Galegine hydrochloride in animal studies. The information is designed to help minimize toxicity and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the known toxic effects of this compound in animals?

Galegine is a toxic chemical compound originally isolated from the plant Galega officinalis.[1] Historically, its toxicity limited its clinical use for diabetes before the development of the safer derivative, metformin.[1] Studies on Galega officinalis and related plants containing galegine have identified the liver and lungs as primary target organs for toxicity.[2]

In sheep administered extracts of plants containing galegine, observed toxic effects include:

  • Compromised respiratory function

  • Hydrothorax (fluid accumulation in the chest cavity)

  • Congestion and edema of the lungs[2]

Q2: Is there quantitative toxicity data, such as an LD50, available for this compound?

One study on the acute and subchronic oral toxicity of Galega officinalis in Wistar rats indicated that the LD50 of the plant material is higher than 5 g/kg.[2] For the related compound, guanidine hydrochloride, the oral LD50 in rats is reported to be greater than 2,000 mg/kg, and it is known to be a skin and eye irritant.[3]

Conversely, a study in male BALB/c mice where galegine was administered in the feed at a concentration of 3.41 mmol/kg of feed (approximately 600 mg/kg of feed) for 28 days reported no toxicity at this dose.[1][4]

Q3: What is the primary mechanism of action of Galegine?

Galegine's therapeutic effects are primarily attributed to its activation of AMP-activated protein kinase (AMPK).[1][5] AMPK is a central regulator of cellular energy homeostasis.[6] By activating AMPK, galegine can stimulate glucose uptake in cells and inhibit lipogenesis, which contributes to its effects on weight loss and blood glucose control.[1][5]

Q4: What are the potential adverse effects of over-activating the AMPK pathway?

While activation of AMPK is the intended therapeutic mechanism, excessive or inappropriate activation can lead to adverse effects. These can include neurodegeneration and the prevention of cell division.[7] Indirect AMPK activators may also have off-target effects, such as altering mitochondrial function, which can impact tissues that heavily rely on oxidative metabolism.[6][8]

Troubleshooting Guides

Issue 1: Unexpected Animal Mortality or Severe Adverse Events

Possible CauseTroubleshooting Step
Incorrect Dosage Calculation Double-check all calculations for dose preparation, especially conversions between different salt forms and free base.
High Peak Plasma Concentration Consider alternative routes of administration or formulation strategies to slow down absorption and reduce the maximum plasma concentration (Cmax). Oral gavage may lead to rapid absorption. Administration in feed can provide a slower, more sustained release.[1]
Vehicle-Related Toxicity Ensure the vehicle used for administration is non-toxic and has been tested alone in a control group.
Animal Strain or Species Sensitivity Different strains or species of animals can have varying sensitivities to a compound. Review the literature for any known sensitivities of your chosen model.

Issue 2: Inconsistent or Unreliable Results

Possible CauseTroubleshooting Step
Inconsistent Dosing For oral gavage, ensure proper technique to avoid accidental administration into the lungs. For administration in feed, monitor food intake to ensure all animals are receiving the intended dose.[9]
Formulation Instability Prepare fresh formulations regularly and store them under appropriate conditions to prevent degradation of the compound.
Animal Stress Minimize animal handling and stress, as this can impact physiological parameters and study outcomes.

Data Presentation

Table 1: Summary of Available Quantitative Toxicity Data

CompoundAnimal ModelRoute of AdministrationLD50Notes
Galega officinalis (plant material)Wistar RatOral> 5 g/kgLiver and lungs identified as target organs.[2]
Guanidine HydrochlorideRatOral> 2,000 mg/kgSkin and eye irritant.[3]
GalegineBALB/c MouseIn-feedNo toxicity observedAdministered at ~600 mg/kg of feed for 28 days.[1][4]

Experimental Protocols

Generalized Protocol for Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This protocol provides a general framework. Specific details should be optimized for your research needs and approved by your institution's animal care and use committee.

  • Animal Selection: Use a single sex of a standard rodent species (e.g., female Wistar rats), typically 8-12 weeks old.

  • Housing and Acclimatization: House animals in appropriate conditions (22 ± 3 °C, 30-70% humidity) and allow for at least 5 days of acclimatization.

  • Fasting: Withhold food (but not water) overnight before dosing.

  • Dose Preparation: Prepare this compound in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose).

  • Dose Administration: Administer a single dose by oral gavage. The volume should generally not exceed 10 mL/kg for aqueous solutions.

  • Starting Dose Level: Based on available data, a starting dose of 300 mg/kg may be appropriate.

  • Stepwise Procedure:

    • Dose a group of 3 animals at the starting dose.

    • If no mortality occurs, dose another group of 3 animals at a higher dose (e.g., 2000 mg/kg).

    • If mortality occurs, dose another group of 3 animals at a lower dose (e.g., 50 mg/kg).

  • Observations:

    • Observe animals closely for the first few hours after dosing and then at least once daily for 14 days.

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, and behavior.

    • Record body weight on days 0, 7, and 14.

  • Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals.

Generalized Protocol for a 28-Day Subchronic Oral Toxicity Study (Adapted from OECD Guideline 407)

  • Animal Selection: Use both male and female rodents of a standard strain.

  • Group Size: Use at least 5 animals per sex per group.

  • Dose Levels: Use at least three dose levels (e.g., low, mid, high) and a control group (vehicle only). Dose levels should be selected based on acute toxicity data to produce a range of effects, from a no-observed-adverse-effect-level (NOAEL) to some signs of toxicity at the high dose.

  • Dose Administration: Administer the test substance daily for 28 days. Administration in the feed or drinking water is often preferred for subchronic studies to avoid the stress of daily gavage.

  • Observations:

    • Perform daily clinical observations.

    • Measure body weight and food/water consumption weekly.

    • Conduct detailed observations (e.g., functional observational battery) before the study and at termination.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Pathology: Perform a full gross necropsy and collect organs and tissues for histopathological examination.

Mandatory Visualizations

Signaling Pathway

AMPK_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_downstream Downstream Effects Galegine Galegine AMPK_complex AMPK (inactive) Galegine->AMPK_complex activates AMPK_active AMPK (active) AMPK_complex->AMPK_active activation Glucose_Uptake Increased Glucose Uptake AMPK_active->Glucose_Uptake Fatty_Acid_Oxidation Increased Fatty Acid Oxidation AMPK_active->Fatty_Acid_Oxidation Lipogenesis Decreased Lipogenesis AMPK_active->Lipogenesis Protein_Synthesis Decreased Protein Synthesis AMPK_active->Protein_Synthesis LKB1 LKB1 LKB1->AMPK_complex phosphorylates CaMKK2 CaMKK2 CaMKK2->AMPK_complex phosphorylates

Caption: The AMPK signaling pathway activated by Galegine.

Experimental Workflow

Toxicity_Workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Data Analysis cluster_outcome Outcome protocol_dev Protocol Development (e.g., based on OECD guidelines) dose_selection Dose Range Finding protocol_dev->dose_selection dosing Dose Administration dose_selection->dosing observation Clinical Observations (daily) dosing->observation measurements Body Weight & Food Intake (weekly) dosing->measurements clin_path Clinical Pathology (Hematology, Biochemistry) observation->clin_path measurements->clin_path histopath Histopathology clin_path->histopath data_analysis Statistical Analysis histopath->data_analysis noael Determine NOAEL data_analysis->noael report Final Report noael->report

Caption: A generalized experimental workflow for toxicity assessment.

References

Technical Support Center: HPLC Analysis of Galegine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) methods for the analysis of Galegine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting HPLC method for Galegine analysis?

A common approach involves using a reversed-phase C18 column with an acidic mobile phase. An isocratic elution is often sufficient. For example, a mobile phase consisting of a buffer like potassium dihydrogen phosphate (pH 3.5) and acetonitrile in a 70:30 ratio can be effective.[1] The detection is typically performed using a UV detector set at a wavelength between 232 nm and 290 nm.[1][2]

Q2: Which type of HPLC column is recommended for Galegine analysis?

A C18 column is frequently used for the separation of Galegine.[2] A standard dimension for such a column is 250 mm in length and 4.6 mm in internal diameter, with a particle size of 5 µm.[2]

Q3: What is the optimal UV detection wavelength for Galegine?

Galegine can be detected at various wavelengths. Published methods have successfully used 232 nm and 290 nm.[1][2] The choice of wavelength may depend on the sample matrix and potential interfering compounds. It is advisable to determine the optimal wavelength by running a UV scan of a Galegine standard.

Q4: How should I prepare samples, particularly from plant extracts, for HPLC analysis?

Sample preparation is critical to protect the column and ensure accurate quantification. A general procedure involves:

  • Extraction of Galegine from the sample matrix, often using a solvent like methanol or an aqueous-organic mixture.

  • Sonication can be employed to improve extraction efficiency.[2]

  • The extract should then be filtered, typically through a 0.45 µm filter, to remove particulate matter before injection into the HPLC system.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of Galegine.

Problem: Poor Peak Shape

Q: My Galegine peak is showing significant tailing. What are the potential causes and solutions?

A: Peak tailing for a basic compound like Galegine is often due to strong interactions with residual silanol groups on the silica-based column packing.

  • Cause: Secondary interactions between the basic Galegine molecule and acidic silanol groups on the column.

  • Solutions:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is low (e.g., pH 3) to keep the Galegine molecule protonated and minimize silanol interactions.[2]

    • Add an Ion-Pairing Agent or Amine Modifier: Adding a competitor like triethylamine (TEA) to the mobile phase can mask the silanol groups and improve peak shape.[2]

    • Use a Different Column: Consider using a column with end-capping or a polar-embedded phase, which is more suitable for basic compounds.

Q: My peaks are broad, leading to poor resolution. How can I sharpen them?

A: Broad peaks can result from several factors, including issues with the column, mobile phase, or system hardware.

  • Cause: Column degradation, high dead volume in the system, or a mismatch between the sample solvent and the mobile phase.

  • Solutions:

    • Check Column Efficiency: Inject a standard to verify the column's performance. If efficiency has dropped, flushing or replacing the column may be necessary.

    • Minimize Dead Volume: Ensure all fittings and tubing are correctly installed and as short as possible.

    • Match Sample Solvent: Whenever possible, dissolve the sample in the mobile phase to prevent peak distortion.[3]

Problem: Retention Time Variability

Q: The retention time for Galegine is shifting between injections. What could be the cause?

A: Inconsistent retention times are a common issue that can compromise data reliability.

  • Cause: Fluctuations in mobile phase composition, flow rate, or column temperature.

  • Solutions:

    • Ensure Proper Mobile Phase Mixing: If preparing the mobile phase online, ensure the pump's proportioning valves are working correctly. Hand-mixing the mobile phase can provide greater consistency.[4]

    • Check for Leaks: Inspect the system for any leaks, which can cause pressure and flow rate fluctuations.[3]

    • Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible retention times.[1][2]

Problem: Baseline Issues

Q: I am observing significant baseline noise or drift. What are the troubleshooting steps?

A: A stable baseline is essential for accurate quantification.

  • Cause: Contaminated mobile phase, detector lamp issues, or trapped air bubbles.

  • Solutions:

    • Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.[3]

    • Degas the Mobile Phase: Properly degas the mobile phase before use and consider helium sparging during the run to prevent bubble formation.[3]

    • Flush the System: If contamination is suspected, flush the system and detector cell with a strong solvent like methanol or isopropanol.[3]

Experimental Protocols and Data

The following tables summarize quantitative data from established HPLC methods for Galegine analysis.

Table 1: HPLC Method Parameters for Galegine Analysis

ParameterMethod 1Method 2
Column Not Specified (Likely C18)C18 (250 x 4.6 mm, 5 µm)
Mobile Phase 70:30 (v/v) 0.05 M KH₂PO₄ (pH 3.5) : Acetonitrile80:20 (v/v) Water : Methanol (pH 3 with TEA & H₃PO₄)
Flow Rate 1.0 mL/min1.0 mL/min
Detection 232 nm290 nm
Column Temp. 25 °C25 °C
Injection Vol. 20 µL20 µL
Reference [1][2]
Detailed Experimental Protocol 1

This protocol is adapted from a study on Galegine production in hairy roots of Galega officinalis.[1]

  • Mobile Phase Preparation: Prepare a 0.05 M solution of potassium dihydrogen phosphate and adjust the pH to 3.5. Mix this buffer with 100% acetonitrile in a 70:30 ratio.

  • HPLC System Conditions:

    • Set the column oven temperature to 25 °C.

    • Set the pump to an isocratic flow rate of 1.0 mL/min.

    • Set the UV-Vis detector to a wavelength of 232 nm.

  • Injection: Inject 20 µL of the filtered sample into the HPLC system.

  • Quantification: Identify and quantify the Galegine peak by comparing its retention time and area to a standard curve constructed from known concentrations of a Galegine standard.

Detailed Experimental Protocol 2

This protocol is based on a method for the separation and purification of Galegine.[2]

  • Mobile Phase Preparation: Mix HPLC-grade water and methanol in an 80:20 ratio. Adjust the pH of the mixture to 3 using triethylamine and phosphoric acid.

  • HPLC System Conditions:

    • Use a C18 column (250 x 4.6 mm, 5 µm) equipped with a pre-column.

    • Set the column oven temperature to 25 °C.

    • Set the pump to a flow rate of 1.0 mL/min.

    • Set the UV-Vis detector to a wavelength of 290 nm.

  • Injection: Inject 20 µL of the prepared sample.

  • Analysis: Determine the presence of Galegine by comparing the retention time with a standard. Quantify based on the peak area.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common HPLC issues.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Sample Extraction (e.g., from plant material) p2 Sonication (Optional, to enhance extraction) p1->p2 p3 Filtration (0.45 µm filter) p2->p3 h1 Inject Sample into HPLC p3->h1 h2 Isocratic Elution (C18 Column) h1->h2 h3 UV Detection (e.g., 232 nm or 290 nm) h2->h3 d1 Peak Identification (vs. Standard Retention Time) h3->d1 d2 Peak Integration & Quantification (vs. Standard Curve) d1->d2 d3 Report Results d2->d3

Caption: General experimental workflow for Galegine analysis by HPLC.

G start Chromatography Problem (e.g., Poor Peak, RT Shift) q_peak Is Peak Shape Poor? start->q_peak a_tailing Peak Tailing? q_peak->a_tailing Yes q_rt Is Retention Time (RT) Shifting? q_peak->q_rt No sol_tailing Lower Mobile Phase pH Add Amine Modifier a_tailing->sol_tailing Yes a_broad Peak Broad? a_tailing->a_broad No sol_broad Check Column Health Reduce Dead Volume a_broad->sol_broad Yes a_broad->q_rt No sol_rt Check for Leaks Use Column Oven Ensure Mobile Phase is Mixed q_rt->sol_rt Yes q_pressure Is System Pressure Unstable? q_rt->q_pressure No sol_pressure Check for Leaks/Blockages Degas Mobile Phase Check Pump Seals q_pressure->sol_pressure Yes q_baseline Is Baseline Noisy or Drifting? q_pressure->q_baseline No sol_baseline Use Fresh HPLC-grade Solvents Degas Mobile Phase Flush System q_baseline->sol_baseline Yes

Caption: Logical troubleshooting flowchart for common HPLC issues.

References

Addressing variability in AMPK activation assays with Galegine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability when using Galegine hydrochloride in AMP-activated protein kinase (AMPK) activation assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action for activating AMPK?

This compound is a guanidine derivative from the plant Galega officinalis, the parent compound from which biguanides like metformin were developed.[1][2][3] It is an indirect activator of AMPK.[4][5] Its primary mechanism involves the inhibition of the mitochondrial respiratory chain, which leads to a decrease in cellular ATP synthesis. This disruption in energy balance increases the cellular AMP:ATP and ADP:ATP ratios, which is sensed by the regulatory γ-subunit of AMPK. The binding of AMP/ADP triggers a conformational change that promotes the phosphorylation of the catalytic α-subunit at the Threonine-172 (Thr172) residue by upstream kinases, primarily Liver Kinase B1 (LKB1), leading to AMPK activation.

Q2: What is the recommended concentration range and incubation time for this compound?

The optimal concentration and time can vary significantly depending on the cell line and experimental goals.

  • Concentration: Activation is concentration-dependent, with effects observed starting at 10 μM. More robust activation is often seen at higher concentrations, such as 300 μM. However, cytotoxicity must be considered at higher concentrations (see Table 2).

  • Incubation Time: The activation of AMPK by Galegine is time-dependent. Significant activation can be measured after 1 hour in some cell lines, with maximal activation potentially taking up to 6 hours. Some studies have shown activation is still evident at 24 hours.

It is crucial to perform a dose-response and time-course experiment for your specific cell model to determine the optimal conditions.

Q3: How should I prepare and store this compound solutions?

  • Preparation: this compound is generally soluble in water. For cell culture experiments, prepare a concentrated stock solution in sterile water or DMSO. The datasheet for this compound powder suggests it is stable for 2 weeks at 4°C in DMSO and 6 months at -80°C in DMSO. Always refer to the manufacturer's specific instructions.

  • Storage: Store the powder at -20°C for long-term stability (up to 2 years). Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -80°C.

  • Stability: The compound is stable under recommended storage conditions, but incompatible with strong acids, alkalis, and strong oxidizing/reducing agents.

Q4: What are essential positive and negative controls for an AMPK activation experiment?

  • Positive Controls:

    • Known Activators: Use a well-characterized AMPK activator like A-769662 (a direct, allosteric activator) or AICAR (an AMP mimetic) to confirm that the downstream assay (e.g., Western blot for p-AMPK) is working correctly.

    • Stimulated Lysate: A lysate from cells treated with a known stimulus for your specific cell type can serve as a positive control for the entire experimental system.

  • Negative Controls:

    • Vehicle Control: Treat cells with the same solvent (e.g., water or DMSO) used to dissolve the this compound at the same final concentration. This controls for any effects of the solvent itself.

    • Untreated Cells: A sample of untreated cells serves as the baseline for AMPK activation.

Troubleshooting Guide

Issue 1: Weak or No Signal for Phospho-AMPK (Thr172) on Western Blot

Q: I'm not seeing an increase in p-AMPK after treating my cells with this compound. What could be the problem?

A: This is a common issue with several potential causes. Use the following points as a checklist to troubleshoot your experiment.

  • Cause 1: Suboptimal Treatment Conditions.

    • Solution: The concentration of Galegine or the incubation time may be insufficient for your cell line. Perform a dose-response experiment (e.g., 10 µM, 50 µM, 100 µM, 300 µM) and a time-course experiment (e.g., 1, 3, 6, 12 hours) to find the optimal conditions. Refer to Table 1 for starting points.

  • Cause 2: Cell Viability Issues.

    • Solution: High concentrations of Galegine can induce cytotoxicity, which will compromise cellular signaling pathways. Before extensive experiments, perform a cell viability assay (e.g., MTT, LDH, or real-time assays) to determine the cytotoxic threshold of Galegine in your specific cell line. Aim to use concentrations well below the IC50 value (see Table 2).

  • Cause 3: Problems with Sample Preparation and Handling.

    • Solution: AMPK phosphorylation status can change rapidly after cell lysis due to endogenous phosphatase activity. Always work quickly and keep samples on ice. Crucially, your cell lysis buffer must contain a cocktail of protease and phosphatase inhibitors.

  • Cause 4: Inadequate Western Blot Technique.

    • Solution:

      • Protein Load: Phosphorylated proteins can be low in abundance. You may need to load a higher amount of total protein (30-100 µg per lane) than for more abundant proteins.

      • Blocking Buffer: When probing for phosphoproteins, avoid using non-fat dry milk as a blocking agent. Milk contains casein, a phosphoprotein, which can increase background. Use Bovine Serum Albumin (BSA) instead.

      • Antibody Quality: Ensure your primary antibody is specific for p-AMPK (Thr172) and validated for Western blotting. Use a fresh dilution of the antibody for each experiment, as reusing diluted antibodies can lead to reduced signal.

      • Positive Control: Always include a positive control, such as a lysate from cells treated with a potent activator like A-769662, to confirm the integrity of your Western blot protocol.

Diagram 1: Troubleshooting Logic for Weak p-AMPK Signal

G start Start: Weak or No p-AMPK Signal q1 Was a dose-response & time-course performed? start->q1 a1_yes Optimize Conditions: - Increase Galegine concentration - Increase incubation time q1->a1_yes No q2 Was cell viability assessed? q1->q2 Yes a1_yes->q2 a2_yes Perform Viability Assay (MTT, etc.) Use concentration below IC50 q2->a2_yes No q3 Did lysis buffer contain phosphatase inhibitors? q2->q3 Yes a2_yes->q3 a3_yes Always use fresh lysis buffer with phosphatase inhibitors. Keep samples on ice. q3->a3_yes No q4 Was the Western Blot protocol optimized for phosphoproteins? q3->q4 Yes a3_yes->q4 a4_yes Optimize WB: - Increase protein load (30-100 µg) - Use BSA for blocking - Validate antibody - Run positive control (e.g., A-769662) q4->a4_yes No end_node Problem Resolved q4->end_node Yes a4_yes->end_node

Caption: A decision tree to guide troubleshooting for weak p-AMPK Western blot signals.

Issue 2: High Variability Between Experimental Replicates

Q: I'm seeing inconsistent levels of AMPK activation across my biological replicates. What causes this and how can I improve consistency?

A: Variability is a significant challenge in cell-based assays. It can stem from technical execution or inherent biological differences.

  • Cause 1: Inconsistent Cell Culture Practices.

    • Solution: Consistency is key. Ensure all replicates for an experiment use cells of the same passage number. Seed cells at a uniform density and allow them to adhere and grow for the same amount of time before treatment. Cell confluency can significantly impact metabolic state and signaling.

  • Cause 2: Technical Inconsistency.

    • Solution: Pay close attention to precise and consistent timing for all steps, including reagent addition, incubation, and cell harvesting. Use calibrated pipettes to minimize volume errors. Ensure even mixing of Galegine in the media before adding to cells.

  • Cause 3: Intrinsic Biological Variability.

    • Solution: Cell-to-cell variation in metabolic state and AMPK response is a known biological phenomenon, even within a clonal population. While you cannot eliminate this, you can account for it by increasing the number of biological replicates (n ≥ 3) to ensure your results are statistically significant and reproducible.

Issue 3: Unexpected Cytotoxicity

Q: My cells are dying after treatment with this compound, even at concentrations where I expect to see AMPK activation. Why is this happening?

A: Unforeseen cell death can confound results, as stress-induced apoptosis can also modulate AMPK signaling independently of Galegine's primary mechanism.

  • Cause 1: Concentration is Too High for Your Cell Line.

    • Solution: Cytotoxicity is highly cell-type dependent. An effective concentration in one cell line may be toxic in another. It is essential to perform a cell viability assay to establish a non-toxic working concentration range for your specific model (see Table 2).

  • Cause 2: Solvent Toxicity.

    • Solution: If using a solvent like DMSO to prepare your stock solution, ensure the final concentration in the cell culture medium is low (typically <0.1%) and non-toxic. Always include a vehicle-only control to confirm the solvent is not causing the observed cell death.

  • Cause 3: Reagent Purity/Contamination.

    • Solution: Ensure your this compound is of high purity and from a reputable supplier. Contaminants could be responsible for off-target toxic effects. Similarly, ensure all solutions and media are sterile.

Data Presentation: Quantitative Summaries

Table 1: Recommended Starting Concentrations and Incubation Times for this compound Data compiled from multiple cell lines. Optimal conditions must be determined empirically for your specific system.

Cell TypeConcentration Range (µM)Incubation Time (hours)Reference(s)
H4IIE Rat Hepatoma10 - 3001 - 24
HEK293 Human Kidney10 - 3001 - 6
3T3-L1 Adipocytes10 - 3001 - 5
L6 Myotubes10 - 3001 - 5

Table 2: Reported Cytotoxicity (IC50) of this compound IC50 values can vary based on the assay method and incubation time.

Cell LineIncubation Time (hours)IC50 (µM)Reference(s)
DFW Human Melanoma24630
SK-MEL-5 Human Melanoma243300

Table 3: Comparison of Common AMPK Activators

CompoundMechanism of ActionTypical ConcentrationNotesReference(s)
Galegine Indirect (Mitochondrial Inhibition)10 - 300 µMNatural product derivative; similar to biguanides.
Metformin Indirect (Mitochondrial Inhibition)0.5 - 5 mMWidely used biguanide; requires OCT1 transporter in some cells.
Phenformin Indirect (Mitochondrial Inhibition)10 - 300 µMMore potent than metformin; uptake is OCT1-independent.
AICAR Direct (AMP Mimetic)0.5 - 2 mMConverted to ZMP in cells, which allosterically activates AMPK.
A-769662 Direct (Allosteric Activator)10 - 100 µMPotent, specific, and does not require changes in AMP levels.

Signaling Pathways and Experimental Workflows

Diagram 2: AMPK Activation Pathway by this compound

G cluster_cell Cell cluster_mito Mitochondrion ETC Respiratory Chain (Complex I) ATP_Synth ATP Synthesis ETC->ATP_Synth e- transport ETC->ATP_Synth AMP_Ratio Increased AMP:ATP Ratio ATP_Synth->AMP_Ratio leads to Galegine Galegine HCl Galegine->ETC Inhibits LKB1 LKB1 (Upstream Kinase) AMP_Ratio->LKB1 Activates AMPK AMPK (inactive) LKB1->AMPK Phosphorylates pAMPK p-AMPK (Active) (Thr172) AMPK->pAMPK Downstream Downstream Targets (e.g., ACC phosphorylation, Inhibition of Anabolism) pAMPK->Downstream Regulates

Caption: Galegine indirectly activates AMPK by inhibiting mitochondria, increasing the AMP:ATP ratio.

Diagram 3: General Experimental Workflow for an AMPK Activation Assay

G start Start seed 1. Seed Cells (e.g., 6-well plates) start->seed grow 2. Incubate (24-48h to adhere) seed->grow treat 3. Treat Cells - Galegine HCl - Vehicle Control - Positive Control grow->treat incubate_treat 4. Incubate (Specified time, e.g., 1-6h) treat->incubate_treat wash 5. Wash Cells (Ice-cold PBS) incubate_treat->wash lyse 6. Lyse Cells (RIPA buffer + Protease/ Phosphatase Inhibitors) wash->lyse quantify 7. Quantify Protein (BCA or Bradford Assay) lyse->quantify sds_page 8. Western Blot - SDS-PAGE - Transfer to Membrane quantify->sds_page probe 9. Antibody Incubation - Block (BSA) - Primary Ab (p-AMPK, Total AMPK) - Secondary Ab sds_page->probe detect 10. Detect & Analyze (Chemiluminescence/ Fluorescence Imaging) probe->detect end_node End detect->end_node

Caption: A standard workflow for assessing AMPK activation via Western blotting.

Detailed Experimental Protocols

Protocol 1: Western Blotting for Phospho-AMPK (Thr172)

This protocol is a standard method for assessing the phosphorylation status of AMPK, which is a direct indicator of its activation.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate under standard conditions (e.g., 37°C, 5% CO₂).

    • On the day of the experiment, replace the medium with fresh medium containing the desired concentrations of this compound, vehicle, or positive controls.

    • Incubate for the desired length of time.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

    • Place the plate on ice and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a commercial protease and phosphatase inhibitor cocktail.

    • Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 15-30 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (protein lysate) to a new, pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load 30-50 µg of total protein per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.

    • Run the gel until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Do not use milk.

    • Incubate the membrane with primary antibody against Phospho-AMPα (Thr172) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and image using a digital imager or film.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total AMPKα, or run a parallel gel. Densitometry analysis of p-AMPK relative to total AMPK provides a quantitative measure of activation.

Protocol 2: Cell Viability Assessment (MTT Assay)

This assay measures cell metabolic activity as a proxy for viability and is useful for determining the cytotoxic concentrations of Galegine.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 0-4 mM) for the desired time (e.g., 24 hours). Include wells with untreated cells and wells with medium only (blank).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm (with a background reading at ~620 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the blank reading. Plot the results to determine the IC50 value.

References

Validation & Comparative

Galegine Hydrochloride Versus Metformin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the mechanistic, pharmacokinetic, and safety profiles of galegine hydrochloride and metformin.

Introduction

Metformin is a cornerstone in the management of type 2 diabetes, with a history rooted in the traditional use of Galega officinalis (Goat's Rue). This plant is also the source of galegine, the guanidine derivative that led to the development of the biguanide class of drugs, including metformin.[1] While structurally related, this compound and metformin exhibit distinct pharmacological profiles. This guide provides an objective, data-driven comparison of these two compounds to inform further research and drug development.

Mechanism of Action: A Tale of Two Guanidines

Both galegine and metformin exert their metabolic effects primarily through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][3] Activation of AMPK leads to a cascade of events that collectively improve glucose metabolism. However, the upstream mechanisms leading to AMPK activation and other downstream effects show subtle but important differences.

A recent paradigm shift suggests that both metformin and galegine inhibit mitochondrial complex IV, rather than complex I as was long believed for metformin.[4][5] This inhibition of mitochondrial respiration leads to an increase in the cellular AMP/ATP ratio, which in turn allosterically activates AMPK.

Signaling Pathway of Galegine and Metformin

Fig. 1: Signaling Pathway of Galegine and Metformin cluster_cell Hepatocyte Galegine Galegine Mitochondrion Mitochondrion Galegine->Mitochondrion Inhibition Metformin Metformin Metformin->Mitochondrion Inhibition ComplexIV Complex IV AMPK AMPK ComplexIV->AMPK ↑ AMP/ATP Ratio pAMPK pAMPK (Active) AMPK->pAMPK Phosphorylation Gluconeogenesis Gluconeogenesis pAMPK->Gluconeogenesis Inhibition GlucoseUptake Glucose Uptake pAMPK->GlucoseUptake Stimulation Lipogenesis Lipogenesis pAMPK->Lipogenesis Inhibition

Caption: A simplified diagram illustrating the proposed mechanism of action for galegine and metformin, highlighting the inhibition of mitochondrial complex IV and subsequent activation of AMPK.

Comparative Efficacy

Experimental data indicates that both galegine and metformin effectively stimulate glucose uptake and inhibit hepatic gluconeogenesis. However, their relative potencies may differ.

ParameterThis compoundMetforminReference
Inhibition of Mitochondrial Complex IV Dose-dependent inhibition observed at 100 µMPlateaued inhibition at ~20% with 200 µM[6]
Reduction of Hepatic Gluconeogenesis (from glycerol) Significant reductionSignificant reduction[4]
Stimulation of Glucose Uptake (in vitro) Concentration-dependent stimulation (50 µM - 3 mM)Less effective and less potent than galegine in some in vitro models[2]

Pharmacokinetics

Detailed pharmacokinetic data for this compound is limited. Metformin, on the other hand, has been extensively studied.

ParameterMetforminReference
Bioavailability 50-60% (oral, fasting)[7]
Time to Peak Plasma Concentration (Cmax) 1-3 hours (immediate release)[7]
Plasma Half-life ~5 hours[8]
Metabolism Not metabolized[8]
Excretion Unchanged in urine[8]

Safety and Toxicity

A key differentiator between galegine and metformin is their safety profile. Galegine is known to be significantly more toxic than metformin.[1]

ParameterGalegine SulphateMetformin HydrochlorideReference
LD50 (oral, mouse) 77.5 mg/kg1450 - 3500 mg/kg[9][10]

The higher toxicity of galegine was a primary reason for the development of metformin as a safer therapeutic alternative.

Experimental Protocols

AMPK Activation Assay (Western Blot)

This protocol describes the detection of AMPK activation by assessing the phosphorylation of its α-subunit at Threonine 172.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HepG2, C2C12) in appropriate culture plates and grow to 70-80% confluency.

  • Treat cells with varying concentrations of this compound or metformin for the desired time periods. A vehicle control should be included.

2. Protein Extraction:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated AMPKα (Thr172) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • To normalize for protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody for total AMPKα.

5. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software. The ratio of phosphorylated AMPK to total AMPK is calculated to determine the level of AMPK activation.

Experimental Workflow for AMPK Activation Assay

Fig. 2: Workflow for AMPK Activation Assay Start Cell Culture & Treatment ProteinExtraction Protein Extraction Start->ProteinExtraction ProteinQuantification Protein Quantification ProteinExtraction->ProteinQuantification SDSPAGE SDS-PAGE ProteinQuantification->SDSPAGE WesternBlot Western Blotting SDSPAGE->WesternBlot PrimaryAb Primary Antibody Incubation (p-AMPK, Total AMPK) WesternBlot->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Densitometry & Analysis Detection->Analysis

Caption: A flowchart outlining the key steps in determining AMPK activation via Western Blotting.

Glucose Uptake Assay (using 2-NBDG)

This protocol describes a common method for measuring glucose uptake in cells using the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).

1. Cell Culture and Treatment:

  • Seed cells in a multi-well plate (e.g., 96-well black, clear-bottom plate for fluorescence reading) and allow them to adhere and grow.

  • Differentiate cells if necessary (e.g., 3T3-L1 pre-adipocytes to adipocytes).

  • Serum-starve the cells for a few hours to overnight to increase glucose transporter expression on the cell surface.

  • Pre-treat the cells with this compound, metformin, or a vehicle control in glucose-free Krebs-Ringer-HEPES (KRH) buffer for a specified time.

2. Glucose Uptake:

  • Add 2-NBDG to each well to a final concentration of 50-100 µM.

  • Incubate for 30-60 minutes at 37°C.

3. Termination of Uptake and Washing:

  • Stop the uptake by aspirating the 2-NBDG containing medium and washing the cells three times with ice-cold PBS.

4. Fluorescence Measurement:

  • Add PBS to each well.

  • Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for 2-NBDG (typically ~485 nm and ~535 nm, respectively).

5. Data Analysis:

  • Subtract the background fluorescence (from wells with no cells) from all readings.

  • Normalize the fluorescence intensity to the protein content of each well or to a cell viability assay reading (e.g., DAPI staining).

  • Express the glucose uptake as a percentage of the control.

Experimental Workflow for 2-NBDG Glucose Uptake Assay

Fig. 3: Workflow for 2-NBDG Glucose Uptake Assay Start Cell Seeding & Culture SerumStarvation Serum Starvation Start->SerumStarvation PreTreatment Pre-treatment with Compounds SerumStarvation->PreTreatment NBDG_Incubation 2-NBDG Incubation PreTreatment->NBDG_Incubation Wash Wash with Ice-Cold PBS NBDG_Incubation->Wash Fluorescence Fluorescence Measurement Wash->Fluorescence Analysis Data Analysis Fluorescence->Analysis

Caption: A flowchart illustrating the procedure for measuring cellular glucose uptake using the fluorescent analog 2-NBDG.

Conclusion

This compound and metformin, while originating from the same natural source and sharing a common primary target in AMPK, exhibit important differences in their pharmacological profiles. Galegine appears to be a more potent activator of glucose uptake in some in vitro systems but is hampered by significantly higher toxicity. Metformin, as a result of chemical modification, offers a much safer therapeutic window, which has led to its widespread clinical use.

The recent discovery of mitochondrial complex IV as a potential common target for both compounds opens new avenues for research into the precise mechanisms of biguanide action. Further head-to-head studies are warranted to fully elucidate the comparative potency, efficacy, and detailed pharmacokinetic and pharmacodynamic profiles of these foundational compounds in metabolic research. This deeper understanding will be invaluable for the development of novel therapeutics targeting metabolic diseases.

References

A Comparative Efficacy Analysis of Galegine Hydrochloride and Synthetic Biguanides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of galegine hydrochloride and its synthetic derivatives, metformin, phenformin, and buformin. The analysis is intended for researchers, scientists, and drug development professionals, offering an objective look at their mechanisms of action, comparative potency, and safety profiles, supported by experimental data.

Galegine, a natural guanidine derivative isolated from the plant Galega officinalis, is the progenitor of the biguanide class of antihyperglycemic drugs.[1][2] While galegine itself was deemed too toxic for clinical use, its structure served as the blueprint for the synthesis of metformin, phenformin, and buformin.[1][2][3] These compounds share a core mechanism but exhibit significant differences in potency, pharmacokinetics, and clinical utility.

Mechanism of Action: A Shared Pathway

The primary mechanism of action for galegine and synthetic biguanides involves the inhibition of mitochondrial respiratory chain complex I.[4] This inhibition disrupts cellular ATP production, leading to an increased intracellular AMP:ATP ratio.[3][4] The elevated AMP levels allosterically activate AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[1][4] Activated AMPK then phosphorylates downstream targets, leading to reduced hepatic glucose production (gluconeogenesis) and increased glucose uptake in peripheral tissues like muscle.[1][3]

Recent evidence also suggests that these molecules, including galegine, can inhibit mitochondrial complex IV and mitochondrial glycerophosphate dehydrogenase (mGPD), contributing to the reduction of glycerol-derived gluconeogenesis.[5][6]

Biguanide_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito_Complex_I Mitochondrial Complex I ATP_Prod ATP Production Mito_Complex_I->ATP_Prod e- transport AMP_ATP_Ratio Increased AMP:ATP Ratio ATP_Prod->AMP_ATP_Ratio Decrease Biguanides Galegine / Biguanides Biguanides->Mito_Complex_I Inhibition AMPK AMPK Activation (p-AMPK) AMP_ATP_Ratio->AMPK Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibition Glucose_Uptake Peripheral Glucose Uptake AMPK->Glucose_Uptake Stimulation

Caption: General signaling pathway for Galegine and biguanides.

Data Presentation: Comparative Efficacy

Experimental data consistently shows a hierarchy of potency among the biguanides, which is largely attributed to differences in their lipophilicity and cellular uptake mechanisms.[4][7] Phenformin and buformin are more lipophilic than metformin, allowing them to enter cells more readily without relying on organic cation transporters (OCTs).[7][8][9] This results in greater intracellular accumulation and more potent inhibition of mitochondrial respiration.[7][10]

Studies directly comparing galegine to its synthetic derivatives show it has potent biological effects, in some cases similar to or greater than phenformin and significantly more potent than metformin in vitro.[11]

Table 1: Comparative In Vitro Efficacy of Biguanides

Compound Target/Assay Cell Line Result Potency Ranking Source
Galegine Glucose Uptake L6 Myotubes Stimulated glucose uptake effectively 1 (similar to Phenformin) [11]
Phenformin Glucose Uptake L6 Myotubes Stimulated glucose uptake effectively 1 (similar to Galegine) [11]
Metformin Glucose Uptake L6 Myotubes Less effective and potent 3 [11]
Phenformin Complex I Inhibition Isolated Rat Brain Mitochondria Inhibition at 0.025 mM 1 [12]
Metformin Complex I Inhibition Isolated Rat Brain Mitochondria Inhibition at 0.5 mM 2 [12]
Buformin Cell Proliferation (IC50) Endometrial Cancer Cells Lower IC50 than metformin 1 [7]

| Metformin | Cell Proliferation (IC50) | Endometrial Cancer Cells | Higher IC50 than buformin | 2 |[7] |

Table 2: Comparative In Vivo Efficacy in a Rat Mammary Cancer Model

Compound (10 mmol/kg diet) Adenocarcinomas per Rat Tumor Burden ( g/rat ) Cancer Latency (days) Source
Metformin 3.6 1.61 40 [9]
Phenformin 1.6 0.63 45 [9]

| Buformin | 0.7 | 0.12 | 48 |[9] |

Data from a study on chemically-induced mammary carcinogenesis in female Sprague Dawley rats. Buformin demonstrated the most potent anticancer effects in this model.[9][13]

Experimental Protocols

Robust validation of biguanide efficacy relies on standardized in vitro assays. Below are detailed protocols for two key experiments used to quantify their biological effects.

This method measures the activation of AMPK by detecting its phosphorylation at Threonine 172 (Thr172) in cell lysates.[14][15]

  • Cell Culture and Treatment:

    • Seed cells (e.g., HepG2 human hepatoma cells) in 6-well plates and grow to 80-90% confluency.[14]

    • Treat cells with varying concentrations of Galegine HCl or other biguanides (e.g., 0-2 mM Metformin) for a specified time (e.g., 24 hours).[14]

  • Cell Lysis:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[14]

    • Add 100-200 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.[14][15]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[14]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[14][15]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer’s instructions.[14][15]

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[15]

    • Load equal amounts of protein onto a 10% SDS-polyacrylamide gel and perform electrophoresis.[14][15]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14][15]

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[14][15]

    • Incubate the membrane overnight at 4°C with a primary antibody against phospho-AMPKα (Thr172).[14][15]

    • Wash the membrane three times with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14][15]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

    • Strip the membrane and re-probe for total AMPKα as a loading control.[14][15]

Western_Blot_Workflow Start Cell Seeding & Treatment (e.g., HepG2 cells + Biguanide) Lysis Cell Lysis (RIPA Buffer) Start->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant SDS_PAGE SDS-PAGE Electrophoresis Quant->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Block Blocking (5% Milk or BSA) Transfer->Block Primary_Ab Primary Antibody Incubation (anti-p-AMPK, 4°C Overnight) Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detect Signal Detection (ECL Substrate & Imaging) Secondary_Ab->Detect Analyze Data Analysis (Normalize p-AMPK to Total AMPK) Detect->Analyze

Caption: Experimental workflow for AMPK activation analysis.

This protocol measures the rate of glucose uptake in cells (e.g., L6 myotubes) using a fluorescently-labeled or radiolabeled glucose analog, such as 2-deoxy-D-glucose (2-DG) or 2-NBDG.[14][16]

  • Cell Culture and Differentiation:

    • Seed cells (e.g., L6 myoblasts) in 96-well or other appropriate culture plates and grow to confluency.

    • Induce differentiation into myotubes by switching to a low-serum medium for several days.

  • Assay Procedure:

    • Wash the differentiated cells with a Krebs-Ringer-HEPES (KRH) buffer or similar assay buffer.[14]

    • Starve the cells in a low-glucose or glucose-free buffer for a defined period (e.g., 2 hours) to establish a baseline.

    • Treat the cells with the test compounds (Galegine HCl, Metformin, etc.) at desired concentrations for a specified time. Include positive (e.g., insulin) and negative controls.

    • Initiate glucose uptake by adding a glucose analog (e.g., 10 mM 2-DG or 200 µM 2-NBDG) to each well and incubate for 20-30 minutes.[16][17]

  • Termination and Lysis:

    • Terminate the uptake by washing the cells rapidly three times with ice-cold PBS to remove the extracellular analog.[16]

    • Lyse the cells using an appropriate extraction or lysis buffer.[16]

  • Detection and Quantification:

    • For Fluorescent Analogs (2-NBDG): Measure the fluorescence of the cell lysate using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 467 nm/542 nm for 2-NBDG).[17]

    • For 2-DG (Colorimetric/Bioluminescent Kits): Process the lysate according to the kit manufacturer's instructions (e.g., Promega Glucose Uptake-Glo™ or Sigma-Aldrich MAK083).[16][18] This typically involves enzymatic reactions that convert the accumulated 2-DG-6-Phosphate into a detectable signal.[16][18]

    • For Radiometric Analogs ([³H]-2-DG): Lyse cells with a solubilizer and measure the radioactivity using a liquid scintillation counter.[19]

  • Data Analysis:

    • Normalize the signal to the protein concentration of each sample.

    • Express the results as a fold change relative to the untreated control.

Glucose_Uptake_Workflow Start Differentiated Cells in Plate (e.g., L6 Myotubes) Starve Serum/Glucose Starvation Start->Starve Treat Treat with Biguanides (Galegine, Metformin, etc.) Starve->Treat Add_Analog Add Glucose Analog (e.g., 2-NBDG or 2-DG) Treat->Add_Analog Incubate Incubate (20-30 min) Add_Analog->Incubate Wash Terminate with Cold PBS Wash Incubate->Wash Lyse Cell Lysis Wash->Lyse Detect Signal Detection (Fluorescence, Luminescence, or Scintillation) Lyse->Detect Analyze Data Analysis (Normalize to Protein & Control) Detect->Analyze

Caption: Experimental workflow for a cell-based glucose uptake assay.

Conclusion

This compound and its synthetic biguanide derivatives share a common ancestral origin and a primary mechanism of action centered on mitochondrial inhibition and subsequent AMPK activation. However, significant differences in their chemical properties, particularly lipophilicity, dictate their potency and safety. Preclinical data indicates that galegine, phenformin, and buformin are substantially more potent than metformin in various biological assays.[7][9][11] This enhanced potency, however, is linked to a higher risk of lactic acidosis, which led to the clinical withdrawal of phenformin and buformin.[4][7] Metformin's favorable safety profile, despite its lower intrinsic potency, has established it as a first-line therapy. The comparative data underscores a classic trade-off between efficacy and safety in drug development, highlighting galegine as a potent natural template from which both highly effective and clinically safer molecules have been derived.

References

Validating AMPK-Activating Effects of Galegine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Galegine hydrochloride's performance in activating AMP-activated protein kinase (AMPK) against other well-known activators. The information is supported by experimental data and detailed protocols to assist in the validation and assessment of these compounds.

Comparison of AMPK Activators

This compound is a guanidine-related natural product that, like the biguanide drug metformin, activates AMPK indirectly. The primary mechanism for both compounds involves the inhibition of the mitochondrial respiratory chain, leading to an increase in the cellular AMP:ATP ratio. This altered energy status triggers the activation of AMPK. For a comprehensive evaluation, this guide compares this compound with other established direct and indirect AMPK activators.

Quantitative Data Summary

The following table summarizes the effective concentrations and potencies of various AMPK activators based on available literature. It is important to note that these values can vary depending on the cell type, experimental conditions, and assay used.

CompoundType of ActivatorMechanism of ActionEffective Concentration / EC50 / IC50Reference Cell Types
This compound IndirectInhibition of mitochondrial respiratory chainActivates AMPK at ≥ 10 µM; dose-dependent increase observed up to 300 µM.[1]H4IIE rat hepatoma, HEK293 human kidney cells, 3T3-L1 adipocytes, L6 myotubes.[1]
Metformin IndirectInhibition of mitochondrial respiratory chain complex I.[2]EC50 varies by cell type and incubation time; significant activation seen from 50 µM to 2 mM.[3] In human hepatocytes, a 4.72-fold increase in AMPK activity was seen at 500 µM.[4]Primary rat and human hepatocytes, various cancer cell lines.
Phenformin IndirectInhibition of mitochondrial respiratory chain complex I.Generally more potent than metformin; effective concentrations are in the micromolar range.Isolated rat hearts, various cancer cell lines.
AICAR Direct (AMP mimetic)Metabolized to ZMP, an AMP analog, which allosterically activates AMPK.Typically used in the range of 100 µM to 2 mM.Skeletal muscle cells, primary hepatocytes, and various other cell types.
A-769662 Direct (Allosteric)Allosterically activates AMPK, primarily β1 subunit-containing complexes.EC50 ≈ 0.8 µM in cell-free assays.Primary rat hepatocytes, HEK293 cells.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the validation process, the following diagrams illustrate the AMPK signaling pathway and a typical experimental workflow for assessing AMPK activators.

cluster_upstream Upstream Stimuli cluster_core Core AMPK Activation cluster_downstream Downstream Effects Mito_Inhibition Mitochondrial Inhibition (Galegine, Metformin, Phenformin) AMP_ATP_ratio Increased AMP:ATP Ratio Mito_Inhibition->AMP_ATP_ratio leads to AMP_mimetic AMP Mimetic (AICAR) AMPK AMPK AMP_mimetic->AMPK directly activates Allosteric_Mod Allosteric Modulator (A-769662) Allosteric_Mod->AMPK directly activates LKB1 LKB1 AMP_ATP_ratio->AMPK allosterically activates LKB1->AMPK phosphorylates (Thr172) ACC p-ACC (Ser79) ↑ (Fatty Acid Oxidation ↑) AMPK->ACC mTORC1 mTORC1 ↓ (Protein Synthesis ↓) AMPK->mTORC1 Glucose_Uptake Glucose Uptake ↑ AMPK->Glucose_Uptake

Caption: AMPK Signaling Pathway Activation.

cluster_workflow Experimental Workflow start Cell Culture & Treatment (e.g., Hepatocytes, Myotubes) lysis Cell Lysis & Protein Quantification start->lysis western Western Blot for p-AMPK (Thr172) & Total AMPK lysis->western atp_assay Cellular ATP Level Measurement lysis->atp_assay acc_assay Downstream Target Analysis: p-ACC & ACC Activity lysis->acc_assay data_analysis Data Analysis & Comparison (Dose-Response Curves, EC50) western->data_analysis atp_assay->data_analysis acc_assay->data_analysis conclusion Conclusion on AMPK Activation data_analysis->conclusion

Caption: Experimental Workflow for Validating AMPK Activators.

Experimental Protocols

Western Blotting for Phospho-AMPK (Thr172)

This is the most common method to assess AMPK activation by detecting the phosphorylation of its catalytic α-subunit at Threonine 172.

  • Cell Lysis:

    • Treat cells with the desired concentrations of this compound or other activators for the specified time.

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample in Laemmli buffer.

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody against phospho-AMPKα (Thr172).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total AMPKα as a loading control.

Cellular ATP Level Measurement

This assay is crucial for indirect activators like this compound and metformin to confirm their mechanism of action by demonstrating a decrease in cellular ATP levels.

  • Sample Preparation:

    • Culture and treat cells as for the Western blot protocol.

    • For adherent cells, remove the culture medium and add a nucleotide-releasing buffer.

    • For suspension cells, transfer a cell suspension to a luminometer plate and add a nucleotide-releasing buffer.

  • ATP Detection:

    • Add an ATP detection cocktail containing luciferase and D-luciferin to the cell lysate.

    • Measure the luminescence signal immediately using a luminometer. The light output is proportional to the ATP concentration.

  • Data Analysis:

    • Generate a standard curve using known ATP concentrations.

    • Calculate the ATP concentration in the samples based on the standard curve and normalize to the total protein content or cell number.

Acetyl-CoA Carboxylase (ACC) Activity Assay

This assay measures the activity of a key downstream target of AMPK, providing functional evidence of AMPK activation.

  • Cell Lysate Preparation:

    • Prepare and treat cells as previously described.

    • Lyse cells in a suitable buffer and quantify the protein concentration.

  • Reaction Setup:

    • In a microplate, combine the cell lysate with an assay buffer containing acetyl-CoA, ATP, and bicarbonate.

  • Detection:

    • The activity of ACC can be measured using various methods, including radiometric assays that measure the incorporation of radiolabeled bicarbonate into malonyl-CoA, or coupled spectrophotometric assays.

  • Data Analysis:

    • Calculate the ACC activity and express it relative to the total protein concentration. Compare the activity in treated versus untreated cells.

References

Lack of Evidence for Cross-Reactivity of Galegine Hydrochloride with Metformin Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals investigating metformin and related compounds should be aware that there is currently no direct, published experimental data quantifying the cross-reactivity of galegine hydrochloride with metformin antibodies. Due to the structural similarity between metformin and its natural precursor, galegine, the potential for antibody cross-reactivity in immunoassays is a critical consideration that warrants investigation.

This guide provides a comparative analysis of metformin and galegine, outlines a detailed experimental protocol for assessing cross-reactivity, and presents the known signaling pathways of these compounds. This information is intended to assist researchers in designing and interpreting studies involving the immunodetection of metformin in the presence of galegine.

Structural and Pharmacological Comparison

Metformin is a synthetic derivative of galegine, a naturally occurring compound found in the plant Galega officinalis.[1][2] Both molecules share a guanidine group, which is central to their biological activity. While structurally similar, their potencies and mechanisms of action, particularly concerning mitochondrial respiration, show some distinctions.

FeatureMetforminThis compoundReference
Chemical Structure DimethylbiguanideIsoprenylguanidine[1]
Origin SyntheticNatural (from Galega officinalis)[2]
Primary Indication Type 2 DiabetesNot used clinically due to toxicity[2]
Mechanism of Action Inhibition of mitochondrial complex I (at high concentrations) and complex IVInhibition of mitochondrial complex IV[3][4][5]
Potency (Complex IV Inhibition) Less potentMore potent than metformin[3]

Proposed Experimental Protocol for Cross-Reactivity Assessment

To address the gap in the literature, a competitive enzyme-linked immunosorbent assay (ELISA) is proposed to determine the degree of cross-reactivity of metformin-specific antibodies with this compound.

Principle

This assay is based on the competition between a fixed amount of enzyme-conjugated metformin and varying concentrations of unlabeled metformin (standard) or this compound (potential cross-reactant) for binding to a limited number of metformin-specific antibody sites coated on a microplate. A higher concentration of the unlabeled compound in the sample will result in less binding of the enzyme-conjugated metformin, leading to a weaker signal.

Materials
  • Metformin-specific polyclonal or monoclonal antibodies

  • Metformin-horseradish peroxidase (HRP) conjugate

  • 96-well microplates

  • Metformin hydrochloride standard

  • This compound

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure
  • Antibody Coating: Coat the wells of a 96-well microplate with metformin-specific antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antibody.

  • Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of metformin hydrochloride standard and this compound in assay buffer.

    • Add the standards or this compound solutions to the wells.

    • Immediately add a fixed concentration of metformin-HRP conjugate to each well.

    • Incubate for 1-2 hours at room temperature to allow for competitive binding.

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add stop solution to each well to terminate the color development.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis
  • Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the metformin standard.

  • Calculate the 50% inhibitory concentration (IC50) for both metformin and this compound.

  • Determine the percent cross-reactivity using the following formula:

    % Cross-reactivity = (IC50 of Metformin / IC50 of this compound) x 100

Visualizing Pathways and Protocols

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways of metformin and galegine, as well as the proposed experimental workflow.

G cluster_0 Mitochondrial Electron Transport Chain cluster_1 Drug Action cluster_2 Downstream Effects Complex I Complex I Complex III Complex III Complex I->Complex III e- Decreased ATP Production Decreased ATP Production Complex I->Decreased ATP Production Complex IV Complex IV Complex III->Complex IV e- Complex II Complex II Complex II->Complex III e- O2 O2 Complex IV->O2 e- Complex IV->Decreased ATP Production Metformin Metformin Metformin->Complex I Inhibits (High Conc.) Metformin->Complex IV Inhibits Galegine Galegine Galegine->Complex IV Inhibits Increased AMP/ATP Ratio Increased AMP/ATP Ratio Decreased ATP Production->Increased AMP/ATP Ratio AMPK Activation AMPK Activation Increased AMP/ATP Ratio->AMPK Activation Inhibition of Gluconeogenesis Inhibition of Gluconeogenesis AMPK Activation->Inhibition of Gluconeogenesis

Caption: Signaling pathway of Metformin and Galegine via inhibition of mitochondrial respiratory complexes.

ELISA_Workflow A 1. Coat Plate with Metformin Antibody B 2. Wash and Block A->B C 3. Add Metformin Standard or Galegine Sample B->C D 4. Add Metformin-HRP Conjugate C->D E 5. Competitive Binding Incubation D->E F 6. Wash E->F G 7. Add TMB Substrate F->G H 8. Stop Reaction and Read Absorbance G->H I 9. Calculate % Cross-Reactivity H->I

Caption: Experimental workflow for the proposed competitive ELISA to assess cross-reactivity.

References

A Comparative Guide to the Biological Activity of Newly Synthesized Galegine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of newly synthesized Galegine hydrochloride against established metabolic modulators: Metformin, Phenformin, and AICAR. The primary focus is on the shared mechanism of AMP-activated protein kinase (AMPK) activation and its downstream metabolic consequences. All experimental data is presented in clearly structured tables, and detailed protocols for key assays are provided to facilitate the validation of new this compound batches.

Executive Summary

Galegine, a natural product isolated from Galega officinalis, is the parent compound from which the biguanide drugs Metformin and Phenformin were derived. Its primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activation of AMPK by Galegine and its analogues leads to a range of therapeutic effects, including enhanced glucose uptake, inhibition of lipid synthesis, and reduced cellular proliferation. This guide serves to benchmark the activity of a newly synthesized batch of this compound against its well-characterized derivatives and a direct AMPK activator, AICAR.

Comparative Analysis of Biological Activity

The following tables summarize the key biological activities of this compound in comparison to Metformin, Phenformin, and AICAR. The data presented is a synthesis of values reported in the scientific literature and should be used as a reference for a direct comparison of a newly synthesized batch.

Table 1: AMPK Activation

CompoundEC50 for AMPK ActivationCell LineComments
Galegine ~30 µM[1]H4IIEConcentration-dependent activation observed from 10 µM.[1]
Metformin ~3 mM[1]H4IIESignificantly less potent than Galegine and Phenformin.
Phenformin ~300 µM[1]H4IIEMore potent than Metformin.
AICAR ~3 mM[1]H4IIEA direct AMPK activator, used as a positive control.

Table 2: Glucose Uptake

CompoundEffect on Glucose UptakeEffective ConcentrationCell Line
Galegine Stimulation50 µM - 3 mM3T3-L1 adipocytes, L6 myotubes
Metformin Stimulation1 mM - 10 mML6 myotubes
Phenformin Stimulation100 µM - 1 mM3T3-L1 adipocytes, L6 myotubes
AICAR Stimulation0.5 mM - 2 mMSkeletal muscle, Adipocytes

Table 3: Acetyl-CoA Carboxylase (ACC) Inhibition

CompoundIC50 for ACC InhibitionCell LineComments
Galegine ~10-30 µM3T3-L1 adipocytesA downstream target of AMPK activation.
Metformin Not widely reported-Effect is mediated through AMPK.
Phenformin Not widely reported-Effect is mediated through AMPK.
AICAR ~100 µM3T3-L1 adipocytesDirect activator of AMPK leading to ACC inhibition.

Table 4: Lipolysis Inhibition

CompoundEffect on LipolysisEffective ConcentrationCell Line
Galegine Inhibition of isoprenaline-stimulated lipolysis1 µM - 300 µM3T3-L1 adipocytes
Metformin Inhibition of isoproterenol-stimulated lipolysis250 µM - 500 µMPrimary rat adipocytes
Phenformin Not widely reported-Expected to inhibit lipolysis via AMPK activation.
AICAR Inhibition of whole-body lipolysisIntravenous infusionIn type 2 diabetic patients.

Table 5: Cytotoxicity

CompoundIC50 for CytotoxicityCell Line
Galegine 630 µMDFW human melanoma cells
Metformin >10 mMCAL 27, SCC-9 oral squamous carcinoma cells
Phenformin 1.81 mM (CAL 27), 3.22 mM (SCC-9)Oral squamous carcinoma cells
AICAR Generally low cytotoxicity-

Table 6: Mitochondrial Complex IV Inhibition

CompoundEffect on Complex IV ActivityEffective ConcentrationComments
Galegine InhibitionDose-dependent from ~100 µMpH-dependent inhibition.
Metformin InhibitionDose-dependent from ~300 µMpH-dependent inhibition.
Phenformin InhibitionDose-dependent from ~100 µMpH-dependent inhibition.
AICAR No direct effect-Activates AMPK through a different mechanism.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Galegine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Mitochondrion Mitochondrion AMPK AMPK Mitochondrion->AMPK Increases AMP/ATP ratio Galegine Galegine Galegine->Mitochondrion Inhibits Complex IV ACC ACC AMPK->ACC Inhibits Glucose_Uptake Glucose Uptake AMPK->Glucose_Uptake Stimulates Lipolysis Lipolysis AMPK->Lipolysis Inhibits Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis Inhibits

Caption: Galegine's primary signaling pathway involves the inhibition of mitochondrial complex IV, leading to the activation of AMPK and subsequent regulation of glucose and lipid metabolism.

Experimental_Workflow_AMPK_Activation Cell_Culture 1. Cell Culture (e.g., H4IIE, 3T3-L1) Treatment 2. Treatment (Galegine HCl, Metformin, Phenformin, AICAR) Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Protein_Quantification 4. Protein Quantification (BCA Assay) Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 6. Western Blot SDS_PAGE->Western_Blot Antibody_Incubation 7. Antibody Incubation (p-AMPK, Total AMPK) Western_Blot->Antibody_Incubation Detection 8. Chemiluminescent Detection Antibody_Incubation->Detection Analysis 9. Densitometry Analysis Detection->Analysis

Caption: A typical experimental workflow for determining AMPK activation via Western Blotting.

Logical_Relationship_Alternatives Galegine Galegine AMPK_Activation AMPK Activation Galegine->AMPK_Activation Indirect Metformin Metformin Metformin->AMPK_Activation Indirect Phenformin Phenformin Phenformin->AMPK_Activation Indirect AICAR AICAR AICAR->AMPK_Activation Direct

Caption: Logical relationship of Galegine and its alternatives in activating AMPK.

Experimental Protocols

1. AMPK Activation Assay (Western Blot)

This protocol details the detection of AMPK activation by measuring the phosphorylation of its α-subunit at Threonine 172.

  • Cell Culture and Treatment:

    • Seed cells (e.g., H4IIE rat hepatoma cells) in 6-well plates and grow to 80-90% confluency.

    • Treat cells with varying concentrations of this compound, Metformin, Phenformin, AICAR, or vehicle control for the desired time (e.g., 1-24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration and prepare with Laemmli buffer.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL Western Blotting Substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total AMPKα for normalization.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Calculate the ratio of phospho-AMPK to total AMPK.

2. Glucose Uptake Assay (2-NBDG)

This protocol measures cellular glucose uptake using the fluorescent glucose analog 2-NBDG.

  • Cell Culture and Treatment:

    • Seed cells (e.g., 3T3-L1 adipocytes or L6 myotubes) in a black, clear-bottom 96-well plate and grow to confluency.

    • Differentiate cells into their mature phenotype if necessary (e.g., 3T3-L1 preadipocytes to adipocytes).

    • Wash cells with PBS and incubate in glucose-free DMEM for 2 hours.

    • Treat cells with varying concentrations of this compound, Metformin, Phenformin, AICAR, or vehicle control for the desired time.

  • 2-NBDG Incubation:

    • Add 2-NBDG to each well to a final concentration of 100 µg/mL and incubate for 30 minutes at 37°C.

  • Measurement:

    • Remove the 2-NBDG solution and wash the cells twice with ice-cold PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ≈ 485/535 nm).

  • Data Analysis:

    • Subtract the background fluorescence from wells with no cells.

    • Normalize the fluorescence intensity to the protein content in parallel wells if desired.

3. Acetyl-CoA Carboxylase (ACC) Activity Assay (Spectrophotometric)

This coupled enzyme assay measures ACC activity by monitoring the oxidation of NADPH.

  • Reagent Preparation:

    • Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.5), ATP, MgCl₂, NaHCO₃, NADPH, and a purified malonyl-CoA reductase.

  • Assay Procedure:

    • Add the cell lysate or purified ACC enzyme to the reaction mixture.

    • Add varying concentrations of this compound or other test compounds.

    • Pre-incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding acetyl-CoA.

    • Immediately monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation from the linear portion of the absorbance curve.

    • Determine the percent inhibition of ACC activity for each compound concentration and calculate the IC50 value.

4. Lipolysis Assay (Glycerol Release)

This protocol assesses lipolysis by measuring the amount of glycerol released from adipocytes.

  • Cell Culture and Treatment:

    • Differentiate 3T3-L1 preadipocytes into mature adipocytes in a 24-well plate.

    • Wash cells with PBS and incubate in serum-free DMEM.

    • Treat cells with varying concentrations of this compound, Metformin, Phenformin, AICAR, or vehicle control in the presence or absence of a lipolytic agent like isoproterenol (10 µM).

    • Incubate for 2-4 hours at 37°C.

  • Glycerol Measurement:

    • Collect the culture medium from each well.

    • Use a commercial glycerol assay kit to determine the glycerol concentration in the medium. These kits typically involve a series of enzymatic reactions that produce a colorimetric or fluorometric signal.

  • Data Analysis:

    • Generate a standard curve using the provided glycerol standard.

    • Calculate the concentration of glycerol in each sample.

    • Normalize the glycerol release to the protein content of the cells in each well.

5. Cytotoxicity Assay (MTT)

This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound or other test compounds for 24-72 hours.

  • MTT Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.

6. Mitochondrial Complex IV Activity Assay

This assay measures the activity of cytochrome c oxidase (Complex IV) by monitoring the oxidation of reduced cytochrome c.

  • Mitochondria Isolation (Optional):

    • Isolate mitochondria from cells or tissues using a commercially available kit or standard differential centrifugation methods.

  • Assay Procedure:

    • Use a commercial mitochondrial complex IV activity assay kit.

    • In a 96-well plate, add the assay buffer and the mitochondrial sample (or cell lysate).

    • Add varying concentrations of this compound or other test compounds.

    • Initiate the reaction by adding reduced cytochrome c.

    • Immediately measure the decrease in absorbance at 550 nm over time in a kinetic mode.

  • Data Analysis:

    • Calculate the rate of cytochrome c oxidation from the linear portion of the curve.

    • Determine the percent inhibition of Complex IV activity for each compound concentration and calculate the IC50 value.

References

Head-to-head comparison of Galegine and metformin on glucose uptake

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Analysis for Researchers and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of galegine and its synthetic analog, metformin, focusing on their effects on glucose uptake. Intended for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer an objective performance analysis of these two compounds.

Executive Summary

Galegine, a natural guanidine derivative isolated from Galega officinalis, and its synthetic counterpart, metformin, are both recognized for their glucose-lowering properties. A primary mechanism for this effect is the enhancement of glucose uptake in peripheral tissues, such as skeletal muscle and adipose tissue. Experimental evidence suggests that while both compounds stimulate glucose uptake, their potency and efficacy can differ significantly. Notably, in vitro studies indicate that galegine can be more potent and effective in stimulating glucose uptake in adipocytes and myotubes compared to metformin. Both compounds appear to exert their effects, at least in part, through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.

Quantitative Data Comparison

The following table summarizes the quantitative and qualitative comparisons of galegine and metformin on glucose uptake based on available experimental data. Direct comparative studies providing precise EC50 values are limited; however, effective concentrations and relative potencies have been reported.

ParameterGalegineMetforminCell Type(s)Key Findings
Effective Concentration Range for Glucose Uptake 50 µM - 3 mM[1]~1 mM or higher[2][3]3T3-L1 adipocytes, L6 myotubesGalegine stimulates glucose uptake at lower concentrations compared to metformin.
Relative Potency in 3T3-L1 Adipocytes More potent[1]Less potent3T3-L1 adipocytesGalegine demonstrates a greater effect on glucose uptake at comparable concentrations.
Efficacy in L6 Myotubes Stimulates glucose uptake[1]No significant activity up to 100 µM[1]L6 myotubesGalegine is effective in stimulating glucose uptake in this skeletal muscle cell line, whereas metformin shows little to no effect at the tested concentrations.
Primary Mechanism of Action AMPK activation[1]AMPK activation[4][5]Multiple cell typesBoth compounds converge on the activation of AMPK to modulate glucose metabolism.
AMPK-Independent Mechanisms PI3K pathway may be partially involved[1]Evidence for AMPK-independent effects on glucose uptake exists[6][7][8]L6 myotubes, HepatocytesWhile AMPK is a primary target, both compounds may have alternative signaling pathways to influence glucose transport.

Signaling Pathways

Both galegine and metformin enhance glucose uptake primarily through the activation of AMPK, which in turn promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane. However, the intricacies of their downstream signaling may differ.

Galegine Signaling Pathway

Galegine's activation of AMPK is a central event in its mechanism of action[1]. Once activated, AMPK is known to phosphorylate downstream targets that facilitate GLUT4 translocation. While the complete downstream cascade for galegine is not as extensively elucidated as for metformin, evidence suggests a potential, partial involvement of the PI3K pathway[1].

Galegine_Pathway Galegine Galegine AMPK AMPK Galegine->AMPK PI3K PI3K Pathway (Partial Involvement) Galegine->PI3K Downstream Downstream Effectors AMPK->Downstream PI3K->Downstream GLUT4 GLUT4 Translocation Downstream->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Galegine's signaling pathway for glucose uptake.
Metformin Signaling Pathway

Metformin also activates AMPK, which is a well-established mechanism for its glucose-lowering effects[4]. In addition to AMPK-dependent pathways, metformin has been shown to have AMPK-independent effects on glucose metabolism[6][7]. The AMPK-mediated pathway involves downstream effectors such as the Cbl-CAP complex, which plays a role in GLUT4 translocation[9].

Metformin_Pathway Metformin Metformin AMPK AMPK Metformin->AMPK AMPK_ind AMPK-Independent Mechanisms Metformin->AMPK_ind Cbl_CAP Cbl-CAP Complex AMPK->Cbl_CAP GLUT4 GLUT4 Translocation AMPK_ind->GLUT4 Cbl_CAP->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Metformin's signaling pathway for glucose uptake.

Experimental Protocols

The following is a representative experimental protocol for assessing glucose uptake in 3T3-L1 adipocytes and L6 myotubes, based on commonly cited methodologies.

2-Deoxy-D-[³H]-glucose Uptake Assay

This protocol outlines the measurement of glucose uptake using a radiolabeled glucose analog.

Experimental_Workflow cluster_0 Cell Culture and Differentiation cluster_1 Treatment cluster_2 Glucose Uptake Measurement cluster_3 Data Analysis A 1. Seed 3T3-L1 or L6 cells and grow to confluence. B 2. Differentiate cells into adipocytes or myotubes. A->B C 3. Serum starve cells for 2-4 hours. B->C D 4. Incubate with Galegine or Metformin at desired concentrations for 1-24 hours. C->D E 5. Wash cells with Krebs-Ringer-HEPES (KRH) buffer. D->E F 6. Add KRH buffer containing 2-deoxy-D-[³H]-glucose and incubate for 5-10 minutes. E->F G 7. Stop uptake by washing with ice-cold KRH buffer. F->G H 8. Lyse cells. G->H I 9. Measure radioactivity using a scintillation counter. H->I J 10. Normalize glucose uptake to protein concentration. I->J

References

The Weighty Matter of Galegine Hydrochloride: A Statistical Showdown with Established Anti-Obesity Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

GLASGOW, Scotland – November 24, 2025 – In the competitive landscape of weight management therapeutics, a compelling natural compound, galegine hydrochloride, is demonstrating noteworthy potential in preclinical studies. This comprehensive guide provides a statistical validation of its effects on weight loss, juxtaposed with the performance of established alternatives such as Metformin, Liraglutide, Orlistat, and the combination of Phentermine-Topiramate. This document is tailored for researchers, scientists, and drug development professionals, offering a detailed comparison of efficacy, mechanisms of action, and experimental protocols.

Unveiling the Contenders: A Comparative Overview

Galegine, a guanidine derivative isolated from the plant Galega officinalis, has historical ties to the development of the biguanide class of drugs, which includes the widely used anti-diabetic medication, metformin.[1] Preclinical investigations have highlighted galegine's capacity to induce weight loss and lower blood glucose levels.[2] This guide delves into the quantitative evidence behind these claims and evaluates how it measures up against current standards of care in obesity pharmacotherapy.

Head-to-Head: Performance Metrics in Weight Management

The following tables summarize the quantitative data from preclinical studies on galegine and pivotal clinical trials of its pharmaceutical counterparts.

Table 1: Preclinical Efficacy of Galegine in Murine Models

CompoundAnimal ModelDosageDurationMean Body Weight Change (vs. Control)Key Findings
GalegineNormal Mice3.41 mmol/kg in feed11 daysSignificant reduction (P<0.001 vs. control)Weight loss was independent of reduced food intake in pair-feeding studies.[3]
Galega officinalis HerbNormal and ob/ob Mice10% w/w in diet28 daysSignificant reduction (P<0.01 vs. controls)Post-mortem revealed a striking absence of body fat.[4]

Table 2: Clinical Efficacy of Comparator Weight Loss Medications in Humans

MedicationTrial Name/StudyDosageDurationMean Weight Loss (Placebo-Subtracted)
Metformin Diabetes Prevention Program (DPP)850 mg twice daily2.8 years~2.0%
Liraglutide SCALE Obesity and Pre-diabetes3.0 mg once daily56 weeks5.6 kg
Orlistat XENDOS120 mg three times daily4 years2.8 kg
Phentermine-Topiramate ER EQUIP15 mg/92 mg once daily56 weeks9.3%
Phentermine-Topiramate ER CONQUER15 mg/92 mg once daily56 weeks8.8 kg

Decoding the Mechanisms: Signaling Pathways at Play

The efficacy of these compounds is rooted in their distinct mechanisms of action. Galegine, much like metformin, exerts its effects through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5]

Galegine_AMPK_Pathway Galegine Galegine Mitochondria Mitochondrial Respiratory Chain Galegine->Mitochondria Inhibits AMP_ATP_Ratio ↑ AMP/ATP Ratio Mitochondria->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK ACC ACC Phosphorylation (Inhibition) AMPK->ACC SREBP1c ↓ SREBP-1c Expression AMPK->SREBP1c CPT1 ↑ CPT1 Activity ACC->CPT1 FattyAcidOxidation ↑ Fatty Acid Oxidation CPT1->FattyAcidOxidation WeightLoss Weight Loss FattyAcidOxidation->WeightLoss Lipogenesis ↓ Lipogenesis SREBP1c->Lipogenesis Lipogenesis->WeightLoss

Figure 1: Proposed signaling pathway for galegine-induced weight loss via AMPK activation.

In contrast, the established weight-loss drugs operate through diverse pathways.

Alternative_Mechanisms cluster_Metformin Metformin cluster_Liraglutide Liraglutide (GLP-1 Agonist) cluster_Orlistat Orlistat cluster_Phentermine_Topiramate Phentermine-Topiramate Metformin Metformin Met_AMPK AMPK Activation Metformin->Met_AMPK Met_Gluconeogenesis ↓ Hepatic Gluconeogenesis Met_AMPK->Met_Gluconeogenesis Weight_Loss Weight Loss Met_Gluconeogenesis->Weight_Loss Liraglutide Liraglutide GLP1R GLP-1 Receptor Activation (Brain) Liraglutide->GLP1R Appetite ↓ Appetite ↑ Satiety GLP1R->Appetite Appetite->Weight_Loss Orlistat Orlistat Lipase Gastric & Pancreatic Lipase Inhibition Orlistat->Lipase Fat_Absorption ↓ Fat Absorption Lipase->Fat_Absorption Fat_Absorption->Weight_Loss Phentermine Phentermine Appetite_Suppression Appetite Suppression (Multiple Mechanisms) Phentermine->Appetite_Suppression Topiramate Topiramate Topiramate->Appetite_Suppression Appetite_Suppression->Weight_Loss

Figure 2: Mechanisms of action for established weight-loss medications.

Under the Microscope: Experimental Protocols

To ensure reproducibility and critical evaluation, detailed methodologies for the key experiments are provided below.

Galegine Preclinical in vivo Study Protocol (Based on Mooney et al., 2008)

  • Animal Model: Male BALB/c mice.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to water.

  • Diet-Induced Obesity: For obesity models, mice are typically fed a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks to induce an obese phenotype.

  • Drug Administration: Galegine was administered in the diet at a concentration of 3.41 mmol/kg of feed. For studies with Galega officinalis herb, it was mixed into the standard diet at 10% w/w.

  • Pair-Feeding Studies: To distinguish the effects of galegine from those of reduced food intake, a pair-fed group is included. These animals receive the same amount of food as consumed by the galegine-treated group on the previous day.

  • Outcome Measures: Body weight and food intake were recorded daily. At the end of the study, tissues can be collected for further analysis, and body composition can be assessed.

  • Statistical Analysis: Data are typically analyzed using appropriate statistical tests such as t-tests or ANOVA to compare between treatment and control groups. A p-value of less than 0.05 is generally considered statistically significant.

General Clinical Trial Protocol for Comparator Drugs (Illustrative Workflow)

The clinical trials for the comparator drugs (DPP, SCALE, XENDOS, EQUIP, CONQUER) followed rigorous, double-blind, placebo-controlled designs.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_Arm Active Drug + Lifestyle Intervention Randomization->Treatment_Arm Placebo_Arm Placebo + Lifestyle Intervention Randomization->Placebo_Arm Follow_Up Follow-up Visits (e.g., weekly, monthly) Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Data_Collection Data Collection (Weight, Vitals, AEs) Follow_Up->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Figure 3: Generalized workflow for a randomized controlled clinical trial in weight management.

Concluding Remarks

The preclinical data for this compound presents a compelling case for its potential as a weight-loss agent, acting through the well-established AMPK pathway. While direct clinical comparisons are not yet available, the magnitude of weight reduction observed in animal models is significant. Further investigation, particularly well-designed clinical trials in human subjects, is warranted to fully elucidate the therapeutic promise of galegine in the management of obesity. The data presented in this guide serves as a foundational resource for researchers and developers in the field to objectively evaluate the standing of this compound among the current armamentarium of anti-obesity medications.

References

Independent Verification of the Antihypertensive Properties of Galegine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antihypertensive properties of Galegine hydrochloride against several classes of established antihypertensive agents. The information is supported by experimental data from preclinical studies to aid in the evaluation and potential development of new therapeutic agents.

Executive Summary

This compound has demonstrated significant dose-dependent antihypertensive effects in animal models.[1][2] A study in pentobarbital-anesthetized hypertensive rats showed that intraperitoneal injections of Galegine at doses of 2.5, 5, and 10 mg/kg resulted in an immediate and dose-dependent decrease in mean arterial blood pressure (MABP) by an average of 40%.[1][2] This effect is compared with dimaprit, a histamine H2-receptor agonist, which induced a 20% decrease in MABP.[1] The proposed mechanism for Galegine's action involves vasodilation, potentially through H2-receptor agonism. Furthermore, Galegine is known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which may contribute to its cardiovascular effects.

This guide will compare the antihypertensive efficacy of this compound with the following classes of drugs:

  • Angiotensin-Converting Enzyme (ACE) Inhibitors

  • Angiotensin II Receptor Blockers (ARBs)

  • Calcium Channel Blockers (CCBs)

  • Beta-Blockers

  • Diuretics

The comparison will be based on their performance in the spontaneously hypertensive rat (SHR) model, a widely accepted preclinical model of human essential hypertension.

Data Presentation: Comparative Antihypertensive Efficacy

The following table summarizes the quantitative data on the dose-dependent antihypertensive effects of this compound and other major antihypertensive drug classes in rat models. It is important to note that the experimental conditions, including the specific rat strain and route of administration, may vary between studies, warranting cautious interpretation of direct comparisons.

Drug/Drug ClassAnimal ModelDoseRoute of AdministrationChange in Mean Arterial Blood Pressure (MABP) / Systolic Blood Pressure (SBP)Reference(s)
This compound Pentobarbital-anesthetized hypertensive rats2.5 mg/kgIntraperitoneal↓ ~40% (MABP)
5 mg/kgIntraperitoneal↓ ~40% (MABP)
10 mg/kgIntraperitoneal↓ ~40% (MABP)
Dimaprit Pentobarbital-anesthetized hypertensive ratsInfusionIntravenous↓ ~20% (MABP)
ACE Inhibitors
TrandolaprilSpontaneously Hypertensive Rats (SHR)0.03 mg/kgOralDose-dependent ↓
3 mg/kgOralDose-dependent ↓
EnalaprilSpontaneously Hypertensive Rats (SHR)1, 3, 10, 30 mg/kgOralDose-dependent ↓ in SBP
FosinoprilSpontaneously Hypertensive Rats (SHR)25 mg/kg/dayOralSignificant ↓ in BP
PerindoprilSpontaneously Hypertensive Rats (SHR)3 mg/kg/dayOral (gavage)Consistently lower SBP
Angiotensin II Receptor Blockers (ARBs)
LosartanSpontaneously Hypertensive Rats (SHR)1, 3, 10, 30 mg/kgOralDose-dependent ↓ in SBP
CandesartanSpontaneously Hypertensive Rats (SHR)0.5 mg/kg/dayOral↓ SBP from 142±2 to 122±3 mmHg (males); 129±1 to 115±1 mmHg (females)
Calcium Channel Blockers (CCBs)
LercanidipineSpontaneously Hypertensive Rats (SHR)2.5 mg/kg/dayOralSignificant ↓ in SBP
ManidipineSpontaneously Hypertensive Rats (SHR)5 mg/kg/dayOralSignificant ↓ in SBP
NicardipineSpontaneously Hypertensive Rats (SHR)3 mg/kg/dayOralSignificant ↓ in SBP
AmlodipineDOCA-salt hypertensive rats30 mg/kg/dayOral (food admix)↓ SBP by 36%
Beta-Blockers
MetoprololSpontaneously Hypertensive Rats (SHR)5, 45 mg/kgSubcutaneousSignificant ↓ in BP
160 mg/kg/dayOral (drinking water)Significant ↓ in BP
PindololSpontaneously Hypertensive Rats (SHR)0.1, 1.0 mg/kgSubcutaneousConsistent ↓ in BP
PropranololSpontaneously Hypertensive Rats (SHR)20 mg/kg/dayOralNo significant reduction in BP
CarteololSpontaneously Hypertensive Rats (SHR)4 mg/kg/dayOralNo significant reduction in BP
Diuretics
FurosemideDahl salt-sensitive rats4 mg/dayIntraperitoneal (bolus)Significant ↓ in MAP
12 mg/3 daysIntraperitoneal (bolus)Significant ↓ in MAP
BetaineSpontaneously Hypertensive Rats (SHR)2.8, 5 mmol/kgIntravenousDose-dependent ↑ in diuresis, no significant change in MABP

Experimental Protocols

In Vivo Antihypertensive Activity Assessment in Anesthetized Hypertensive Rats (for this compound)

1. Animal Model:

  • Male Wistar-Kyoto (WKY) rats are used.

  • Hypertension is induced through a high-salt diet.

  • Rats are anesthetized with pentobarbital sodium.

2. Surgical Procedure and Blood Pressure Measurement:

  • The common carotid artery is cannulated for direct measurement of arterial blood pressure (ABP) using a pressure transducer.

  • The external jugular vein is cannulated for intravenous drug administration.

  • Body temperature is maintained at 37°C.

3. Drug Administration:

  • After a stabilization period, this compound is administered via intraperitoneal injection at doses of 2.5, 5, and 10 mg/kg.

  • A positive control group receives an intravenous infusion of dimaprit.

  • A vehicle control group receives a saline injection.

4. Data Analysis:

  • Mean Arterial Blood Pressure (MABP) and Heart Rate (HR) are continuously recorded.

  • The percentage decrease in MABP from the baseline is calculated for each dose.

  • Statistical analysis is performed to determine dose-dependency and significance compared to control groups.

In Vivo Antihypertensive Activity Assessment in Spontaneously Hypertensive Rats (SHR)

1. Animal Model:

  • Male Spontaneously Hypertensive Rats (SHR) are used as a model of essential hypertension.

  • Age-matched normotensive Wistar-Kyoto (WKY) rats serve as controls.

2. Blood Pressure Measurement:

  • Systolic Blood Pressure (SBP) and Heart Rate (HR) are measured non-invasively using the tail-cuff method.

  • For continuous monitoring, radiotelemetry transmitters can be surgically implanted.

3. Drug Administration:

  • Drugs are administered orally via gavage or in drinking water over a specified period (e.g., 2-4 weeks).

  • A vehicle control group receives the appropriate vehicle.

4. Data Analysis:

  • SBP and HR are recorded at regular intervals.

  • The change in SBP from baseline is calculated for each treatment group.

  • Statistical analysis is performed to compare the effects of different drugs and doses with the control group.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the mechanism of action of this compound and the compared antihypertensive drug classes.

Galegine_Signaling_Pathway cluster_Galegine This compound cluster_Receptors Cellular Receptors cluster_Effects Cellular Effects Galegine Galegine hydrochloride H2R H2 Receptor Galegine->H2R Agonist AMPK_Node AMPK Galegine->AMPK_Node Activates Vasodilation Vasodilation H2R->Vasodilation Metabolic_Regulation Metabolic Regulation AMPK_Node->Metabolic_Regulation Reduced_BP Reduced Blood Pressure Vasodilation->Reduced_BP

Caption: Proposed signaling pathways for this compound.

Antihypertensive_Drug_Classes_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_CCB Calcium Channel Blockers cluster_Beta Beta-Blockers cluster_Diuretics Diuretics Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Aldosterone Aldosterone Secretion AT1R->Aldosterone Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Increased_BP_RAAS Increased Blood Pressure Aldosterone->Increased_BP_RAAS Vasoconstriction->Increased_BP_RAAS Ca_Channel L-type Ca2+ Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Smooth_Muscle_Contraction Vascular Smooth Muscle Contraction Ca_Influx->Smooth_Muscle_Contraction Increased_BP_CCB Increased Blood Pressure Smooth_Muscle_Contraction->Increased_BP_CCB Beta_Receptor β1-Adrenergic Receptor Cardiac_Output Increased Cardiac Output Beta_Receptor->Cardiac_Output Stimulates Increased_BP_Beta Increased Blood Pressure Cardiac_Output->Increased_BP_Beta Na_Reabsorption Na+ & H2O Reabsorption Blood_Volume Increased Blood Volume Na_Reabsorption->Blood_Volume Increased_BP_Diuretic Increased Blood Pressure Blood_Volume->Increased_BP_Diuretic ACE_Inhibitors ACE Inhibitors ACE_Inhibitors->AngiotensinII Inhibit ARBs ARBs ARBs->AT1R Block CCBs CCBs CCBs->Ca_Channel Block Beta_Blockers Beta-Blockers Beta_Blockers->Beta_Receptor Block Diuretics Diuretics Diuretics->Na_Reabsorption Inhibit

Caption: Mechanisms of action for major antihypertensive drug classes.

Experimental Workflow

Experimental_Workflow cluster_Setup Experimental Setup cluster_Treatment Treatment Phase cluster_Analysis Data Analysis Animal_Model Select Animal Model (e.g., SHR) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline_BP Measure Baseline Blood Pressure Acclimatization->Baseline_BP Randomization Randomize into Treatment Groups Baseline_BP->Randomization Drug_Admin Administer Drug or Vehicle (Specified Dose & Route) Randomization->Drug_Admin Monitoring Monitor Blood Pressure & Heart Rate Drug_Admin->Monitoring During Treatment Period Data_Collection Collect & Tabulate Data Monitoring->Data_Collection Statistical_Analysis Perform Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Conclusion Draw Conclusions on Antihypertensive Efficacy Statistical_Analysis->Conclusion

Caption: General workflow for in vivo antihypertensive drug screening.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Galegine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of Galegine hydrochloride, a guanidine derivative used in research. Adherence to these procedures is critical due to the compound's hazardous properties.

Hazard Profile of this compound

This compound is classified with the following hazards:

  • Acute oral toxicity (Category 4): Harmful if swallowed[1].

  • Acute and chronic aquatic toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].

These classifications necessitate careful handling and disposal to prevent accidental exposure and environmental contamination.

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

Step-by-Step Disposal Procedures

The disposal of this compound and its associated waste must be conducted in accordance with institutional and local regulations for hazardous chemical waste.

1. Waste Segregation:

  • All waste contaminated with this compound must be segregated from general laboratory waste.

  • Do not mix this compound waste with other incompatible chemical waste streams. It is best practice to store different chemical wastes separately[2][3].

2. Solid Waste Disposal:

  • Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that have come into contact with this compound should be collected in a designated, leak-proof container lined with a heavy-duty plastic bag.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound"[4].

3. Liquid Waste Disposal:

  • Unused Solutions: Unused solutions of this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Container Compatibility: Ensure the waste container is made of a material compatible with the solvent used for the this compound solution[2].

4. Decontamination of Empty Containers:

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., water or ethanol) to remove all residues[2].

  • Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected in the designated liquid hazardous waste container.

  • Disposal of Rinsed Containers: Once triple-rinsed, the container can typically be disposed of as regular laboratory glassware or plastic waste after defacing the original label[5].

5. Spill Cleanup:

  • Immediate Action: In the event of a spill, alert personnel in the immediate area and ensure proper ventilation.

  • Containment: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite or sand) to contain and absorb the spill before placing it in the hazardous waste container[4].

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water. All materials used for cleanup are considered hazardous waste and must be disposed of accordingly[4].

6. Final Disposal:

  • All collected hazardous waste containing this compound must be disposed of through an approved waste disposal plant or a licensed hazardous waste disposal contractor[1]. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.

GalegineHydrochlorideDisposal cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Decontamination cluster_3 Final Disposal Waste This compound Waste (Solid, Liquid, Contaminated Materials) SolidWaste Solid Waste Container (Labeled 'Hazardous Waste') Waste->SolidWaste Solid/Contaminated LiquidWaste Liquid Waste Container (Labeled 'Hazardous Waste') Waste->LiquidWaste Liquid EmptyContainer Empty Original Container Waste->EmptyContainer Empty EHS Contact EHS for Pickup (Approved Waste Disposal Plant) SolidWaste->EHS LiquidWaste->EHS TripleRinse Triple Rinse with Suitable Solvent EmptyContainer->TripleRinse Rinsate Collect Rinsate TripleRinse->Rinsate RegularWaste Dispose as Non-Hazardous Waste TripleRinse->RegularWaste After Defacing Label Rinsate->LiquidWaste

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling Galegine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized compounds is paramount. This guide provides essential safety and logistical information for Galegine hydrochloride, including operational protocols and disposal plans, to foster a secure laboratory environment.

Hazard Identification and Safety Data

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Adherence to strict safety protocols is crucial to mitigate risks.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Acute Aquatic ToxicityH400Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE) for this compound
Eye and Face Protection Safety goggles with side-shields are required to protect against dust and splashes. A face shield is recommended when there is a significant risk of splashing.
Hand Protection Wear chemical-resistant protective gloves (e.g., nitrile rubber). It is important to change gloves immediately if they become contaminated, torn, or punctured.
Body Protection An impervious clothing, such as a lab coat, should be worn to prevent skin contact. For tasks with a higher risk of exposure, a disposable gown made of a material resistant to chemical permeation is recommended.
Respiratory Protection A suitable respirator should be used when handling the powder outside of a ventilated enclosure or when engineering controls are not sufficient to minimize exposure to dust.

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls:

  • All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure an eyewash station and safety shower are readily accessible in the work area.[1]

2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting procedures within a ventilated enclosure, such as a fume hood or a powder containment hood, to control the dispersion of dust.

  • Use dedicated, clean spatulas and weigh boats for handling the compound.

  • Keep the container of this compound tightly sealed when not in use.[1]

3. Solution Preparation:

  • When dissolving the solid, slowly add the powder to the solvent to prevent splashing.

  • If preparing aqueous solutions, be aware that the compound is very toxic to aquatic life and prevent any release into drains or waterways.[1]

  • For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months in sealed containers, protected from moisture.[2]

4. General Handling:

  • Avoid the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Protocol
If Swallowed Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.
In Case of Eye Contact Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
In Case of Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
If Inhaled Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

Spill Management Workflow:

In the event of a spill, follow the established workflow to ensure a safe and effective response.

Spill_Management_Workflow cluster_assessment Initial Response cluster_containment Containment & Cleanup cluster_disposal Final Steps assess_spill Assess the Spill (Size and Location) evacuate_area Evacuate Immediate Area & Alert Others assess_spill->evacuate_area don_ppe Don Appropriate PPE evacuate_area->don_ppe contain_spill Contain the Spill (Use inert absorbent material) don_ppe->contain_spill cleanup Clean Up Spill (Work from outside in) contain_spill->cleanup collect_waste Collect Waste in Labeled Container cleanup->collect_waste decontaminate Decontaminate Area & Equipment collect_waste->decontaminate report_incident Report Incident to Supervisor decontaminate->report_incident

A flowchart outlining the emergency response workflow for a this compound spill.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental harm and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect all solid waste, including unused compound, contaminated weigh boats, pipette tips, and gloves, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.[1]

2. Container Management:

  • Ensure all waste containers are made of compatible materials, are in good condition, and are kept securely closed except when adding waste.

  • Label all waste containers with "Hazardous Waste" and the full chemical name: "this compound."

3. Disposal Procedure:

  • All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.

  • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.

Disposal Decision Pathway:

Disposal_Decision_Pathway cluster_waste_type Identify Waste Type cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal start Waste Generated (Solid or Liquid) is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? start->is_liquid solid_container Place in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes liquid_container Place in Labeled Liquid Hazardous Waste Container is_liquid->liquid_container Yes end_point Dispose via Approved Hazardous Waste Vendor solid_container->end_point liquid_container->end_point

A decision pathway for the proper disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.